3-Pyrrolidinone hydrochloride
Description
The exact mass of the compound Pyrrolidin-3-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c6-4-1-2-5-3-4;/h5H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSTYIOIVSHZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598151 | |
| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-52-9 | |
| Record name | 3-Pyrrolidinone, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrrolidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Pyrrolidinone hydrochloride chemical properties and structure
An In-depth Technical Guide to 3-Pyrrolidinone Hydrochloride: Properties, Synthesis, and Applications
Abstract
This compound (CAS No: 3760-52-9) is a versatile heterocyclic compound that serves as a pivotal intermediate in a multitude of scientific and industrial domains.[1] Characterized by a five-membered lactam ring, its hydrochloride salt form enhances both stability and aqueous solubility, making it a highly valuable precursor in organic synthesis.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and key applications. It is intended for researchers and professionals in drug development, medicinal chemistry, and materials science who utilize this compound as a strategic building block for creating complex, high-value molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][3]
Chemical Identity and Physicochemical Properties
This compound is the salt formed from the cyclic amide (lactam) 3-pyrrolidinone and hydrochloric acid. The protonation of the nitrogen atom within the pyrrolidine ring by HCl increases the compound's polarity and, consequently, its solubility in aqueous and protic solvents, a feature highly advantageous for various reaction conditions and formulations.[2]
Chemical Structure
The core structure consists of a saturated five-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. The hydrochloride form exists as an ionic pair between the protonated pyrrolidinium cation and the chloride anion.[3]
Caption: Generalized workflow for the synthesis of 3-Pyrrolidinone HCl.
Chemical Reactivity
The synthetic versatility of 3-pyrrolidinone stems from the reactivity of two key positions: the carbonyl group and the adjacent active methylene group. [4]This dual reactivity allows it to serve as a flexible scaffold in medicinal chemistry. It can participate in a wide range of chemical transformations, making it an invaluable building block for synthesizing a large variety of heterocyclic compounds and complex drug molecules. [1][4]
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several high-tech industries.
Caption: Key application areas for this compound.
-
Pharmaceutical Development : This is a primary application area. The compound is a key intermediate in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders and as a precursor for carbapenem derivatives, which are potent antibacterial agents. [1][5]Its role as a chiral building block is also critical for creating enantiomerically pure drugs, enhancing efficacy and safety. [3][6]* Agrochemicals : It is incorporated into formulations to improve the efficacy of pesticides and herbicides, potentially by enhancing their absorption and stability. [1]* Polymer Chemistry : The ring structure can be used as a building block in polymer production, contributing to materials with specific properties like molecular rigidity. [1][3]* Cosmetic Formulations : In some applications, it is used in skin care products for its moisturizing properties to improve skin hydration. [1]
Analytical Characterization Protocol
Confirming the identity and purity of this compound requires a multi-faceted analytical approach. A self-validating system uses a combination of techniques where the results from one method corroborate the others.
Objective: To confirm the structural integrity and assess the purity of a supplied batch of this compound.
Methodology:
-
Visual Inspection:
-
Step 1: Observe the physical appearance of the compound.
-
Step 2: Compare with the supplier's description (e.g., "Light yellow to dark brown powder"). [1]Note any discrepancies.
-
-
Infrared (IR) Spectroscopy:
-
Step 1: Prepare a sample (e.g., KBr pellet or ATR).
-
Step 2: Acquire the IR spectrum.
-
Step 3: Validate Key Functional Groups:
-
Look for a strong C=O (carbonyl) stretch around 1700-1750 cm⁻¹.
-
Identify N-H stretching bands (from the secondary ammonium salt) in the region of 3100-3300 cm⁻¹.
-
Confirm the presence of C-H alkane stretches below 3000 cm⁻¹.
-
-
Rationale: IR spectroscopy provides a rapid confirmation of the core functional groups present in the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Step 1: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Step 2: Acquire ¹H and ¹³C NMR spectra.
-
Step 3: Structural Verification:
-
¹H NMR: Based on the structure, expect signals corresponding to the protons on the pyrrolidine ring. The protons adjacent to the nitrogen and the carbonyl group will have distinct chemical shifts and splitting patterns.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon (~170-180 ppm) and the three unique aliphatic carbons in the ring.
-
-
Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule, confirming connectivity and structural integrity. The integration of ¹H NMR signals can also be used to assess purity against a known standard.
-
-
Mass Spectrometry (MS):
-
Step 1: Prepare a dilute solution and analyze using an appropriate ionization technique (e.g., ESI+).
-
Step 2: Confirm Molecular Ion: Look for the mass of the protonated free base [C₄H₇NO + H]⁺ at an m/z of approximately 86.06. The hydrochloride itself will not be observed as a single entity.
-
Rationale: MS confirms the molecular weight of the organic component of the salt, providing a crucial check on the compound's identity.
-
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from GHS data. [7][8]
GHS Hazard Summary
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed. [7][8] | |
| H315: Causes skin irritation. [7][8] | ||
| H319: Causes serious eye irritation. [7][8] | ||
| H335: May cause respiratory irritation. [7][8] |
Recommended Handling and Storage Protocol
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [8] * Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin contact. [8][9] * Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator. [8]
-
-
Handling Procedures:
-
Storage:
-
Disposal:
References
- Pyrrolidin-3-one hydrochloride | C4H8ClNO | CID 19106857.PubChem - NIH.[Link]
- 3-Pyrrolidinol, 1,2-dimethyl-3-phenyl-, 3-propanoate, hydrochloride (1:1).PubChem - NIH.[Link]
- The Role of (R)-(-)-3-Pyrrolidinol Hydrochloride in Neurological Drug Discovery.Ningbo Inno Pharmchem Co., Ltd.[Link]
- Synthesis and Reactions of 3-Pyrrolidinones.ElectronicsAndBooks.[Link]
Sources
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- 3. Page loading... [wap.guidechem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Pyrrolidin-3-one hydrochloride | C4H8ClNO | CID 19106857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of the Pyrrolidinone Scaffold
An In-depth Technical Guide to 3-Pyrrolidinone Hydrochloride for Chemical Researchers
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized nature. This characteristic is fundamental in designing molecules that can achieve high-affinity and selective interactions with biological targets. Within this class, 3-pyrrolidinone serves as a synthetically versatile building block. Its hydrochloride salt, This compound (CAS No: 3760-52-9) , offers enhanced stability and aqueous solubility, making it a preferred intermediate for researchers in drug discovery and process development. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, tailored for professionals navigating the complexities of modern chemical research.
Section 1: Core Physicochemical & Identification Data
Accurate identification and understanding of a compound's physical properties are the bedrock of any successful research campaign. This compound is a stable, crystalline solid, though its appearance and melting point can vary, underscoring the importance of sourcing high-quality, well-characterized material.
Chemical Identity and Synonyms
The compound is most commonly identified by its CAS number, but several synonyms are used across commercial and academic literature.
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CAS Number : 3760-52-9[1]
-
IUPAC Name : pyrrolidin-3-one;hydrochloride[1]
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Common Synonyms : 3-Pyrrolidone hydrochloride, Pyrrolidin-3-one HCl, Pyrrolidin-3-one chlorhydrate, 3-Pyrrolidinone, hydrochloride (1:1)[2]
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Molecular Formula : C₄H₇NO·HCl (or C₄H₈ClNO)[1]
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Molecular Weight : 121.57 g/mol [2]
Physicochemical Properties
The properties of this compound are summarized in the table below. A notable discrepancy exists in the reported melting point, with values of 86-88 °C (with decomposition) being more common in safety data sheets[3][4][5], while some suppliers report a higher range of 140-150 °C [2]. This may be attributable to different polymorphic forms, residual solvent, or purity levels. Researchers should always refer to the Certificate of Analysis provided by their specific supplier.
| Property | Value | Source(s) |
| Appearance | Light yellow to dark brown or gray crystalline solid/powder. | [2] |
| Melting Point | 86-88 °C (dec.) OR 140-150 °C | [2][3][4] |
| Solubility | Soluble in water. | [2] |
| pKa (free base) | 7.42 ± 0.20 (Predicted) | |
| LogP (free base) | -1.10 (Predicted) | |
| Stability | Hygroscopic; hydrochloride salt form enhances stability. | [2] |
| Storage | Store in a freezer (-20°C), under an inert atmosphere, and protected from moisture. | [4] |
Section 2: Synthesis and Chemical Reactivity
The primary route for constructing the 3-pyrrolidinone core is the intramolecular Dieckmann condensation of a diester precursor. This classic carbon-carbon bond-forming reaction is a robust and well-established method for creating five- and six-membered rings.
General Synthetic Strategy: Dieckmann Condensation
The synthesis typically begins with a Michael addition reaction between an amino acid ester (like ethyl glycinate) and an activated alkene (like ethyl acrylate). This forms a diester intermediate which, when treated with a strong base (e.g., sodium ethoxide), undergoes an intramolecular cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation under acidic conditions yield the final 3-pyrrolidinone product, which can then be isolated as the hydrochloride salt.
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol
The following is a representative, multi-step procedure adapted from established chemical literature for the synthesis of the 3-pyrrolidinone core[6]. Note: This protocol is for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Step A: Formation of Diethyl 3,3'-(azanediyl)dipropionate
-
To a solution of ethyl glycinate hydrochloride in aqueous potassium hydroxide, slowly add ethyl acrylate at a controlled temperature (e.g., 60 °C).
-
The reaction mixture is stirred for several hours until the starting materials are consumed (monitoring by TLC or GC-MS).
-
After the reaction, the organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diester intermediate.
-
-
Step B: Dieckmann Condensation
-
The crude diester is dissolved in an anhydrous, non-protic solvent such as toluene.
-
A strong base, such as sodium hydride (60% dispersion in mineral oil) or sodium ethoxide, is added portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
The mixture is allowed to warm to room temperature and then heated to reflux for several hours to drive the cyclization.
-
Upon completion, the reaction is carefully quenched by pouring it into an ice-cold acidic solution.
-
-
Step C: Hydrolysis, Decarboxylation, and Salt Formation
-
The quenched reaction mixture is transferred to a round-bottom flask, and concentrated hydrochloric acid is added.
-
The mixture is heated to reflux for an extended period (e.g., 12-24 hours) to effect both hydrolysis of the ester and decarboxylation.
-
After cooling, the aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove non-polar impurities.
-
The aqueous layer is then concentrated in vacuo to a thick oil or solid.
-
The resulting crude solid is recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to afford pure this compound.
-
Section 3: Application Case Study - Precursor to Carbapenem Antibiotics
One of the most significant applications of this compound is as a key building block in the synthesis of modern carbapenem antibiotics, such as meropenem and ertapenem. These are often used as "last-resort" antibiotics for treating severe infections caused by multidrug-resistant bacteria.
Role in Carbapenem Structure
In carbapenems like meropenem, the pyrrolidine ring, derived from precursors like 3-pyrrolidinone, is attached at the C-2 position of the carbapenem core. This side chain is not merely a structural component; it is critical for the drug's function. The presence of the pyrrolidine moiety has been shown to increase the antibiotic's spectrum of activity, particularly against Gram-negative bacteria.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Carbapenems function by inhibiting bacterial cell wall synthesis. They achieve this by covalently binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBPs, carbapenems disrupt cell wall maintenance and synthesis, leading to cell lysis and bacterial death.
Caption: Mechanism of action of carbapenem antibiotics.
Section 4: Analytical Characterization (Predicted)
| Technique | Predicted Signature |
| ¹H NMR | The spectrum is expected to show three distinct signals in the aliphatic region. The protons alpha to the carbonyl group (C2 and C4) would appear as multiplets, as would the protons alpha to the nitrogen (C5). The acidic N-H proton may be broad or exchange with the solvent. |
| ¹³C NMR | Four signals are expected: one at high chemical shift for the carbonyl carbon (~200-210 ppm), and three aliphatic signals for the CH₂ groups of the ring. |
| FTIR (cm⁻¹) | A strong, sharp absorption band for the ketone carbonyl (C=O) stretch is expected around 1720-1750 cm⁻¹. A broad absorption in the 2700-3300 cm⁻¹ region corresponding to the N-H stretch of the ammonium salt is also anticipated. |
Section 5: Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
GHS Hazard Classification
| Pictogram | GHS Code | Hazard Statement | Source(s) |
| H315 | Causes skin irritation. | [3] | |
| H319 | Causes serious eye irritation. | [3] | |
| H335 | May cause respiratory irritation. | [3] |
-
Signal Word : Warning [3]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.
-
Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.
-
Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
Handling Practices : Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, store in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen)[4].
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.
References
- ChemBK. (2024). 3760-52-9 Product Information.
- Amer, F. A., Hammouda, M., El-Ahl, A.-A. S., & Abdel-Wahab, B. F. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1569.
- Organic Syntheses. (n.d.). Pyrrolidine, 1-butyl-.
- Google Patents. (2016). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
- Google Patents. (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride.
- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- PubChem. (n.d.). Pyrrolidin-3-one hydrochloride.
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- 5. CAS:3760-52-9 FT-0647378 3-PYRROLIDINONE,HYDROCHLORIDE Product Detail Information [finetechchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
An In-Depth Technical Guide to the Solubility of 3-Pyrrolidinone Hydrochloride in Organic Solvents
Abstract: 3-Pyrrolidinone hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] Its utility in synthesis is often dictated by its solubility, a critical parameter that influences reaction kinetics, purification, and formulation. As a hydrochloride salt, its solubility profile presents a classic challenge: achieving sufficient concentration in non-aqueous media. This guide provides a comprehensive analysis of the physicochemical principles governing the solubility of this compound, outlines a qualitative solubility profile, and presents a rigorous, step-by-step protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile intermediate.
Physicochemical Characterization of this compound
Understanding the solubility of a compound begins with a thorough examination of its molecular structure and inherent properties. This compound (C₄H₈ClNO) is the salt formed from the cyclic secondary amine, 3-pyrrolidinone, and hydrochloric acid.[2]
Key Molecular Attributes:
-
Ionic Character: The primary determinant of its solubility is its nature as a salt. In the solid state, it exists as an ionic lattice of the protonated pyrrolidinonium cation and the chloride anion. Overcoming the substantial lattice energy of this crystal requires a solvent capable of effectively solvating both ions.
-
Polarity and Hydrogen Bonding: The parent molecule contains a polar amide (lactam) group and a secondary amine which, in its hydrochloride form, is a protonated ammonium group (-NH₂⁺-). This structure features a strong hydrogen bond donor (-NH₂⁺-) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). These features dominate its interaction with solvents.
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Molecular Weight: Approximately 121.56 g/mol .[2]
The combination of a high-energy ionic lattice and the capacity for strong, specific interactions like hydrogen bonding dictates that this compound will be most soluble in highly polar, protic solvents and significantly less soluble in non-polar or aprotic solvents. Commercial supplier data consistently indicates solubility in water and DMSO.[3][4]
Theoretical Principles of Solubility in Organic Solvents
The adage "like dissolves like" is the foundational principle for predicting solubility. For a salt like this compound, this means solvents with properties that can disrupt the ionic lattice and stabilize the resulting ions will be most effective.
Several key intermolecular forces are at play:
-
Ion-Dipole Interactions: This is the most critical interaction for dissolving a salt. Polar solvents possess a permanent dipole moment (δ⁺ and δ⁻ ends). The δ⁻ end of the solvent molecule is attracted to the pyrrolidinonium cation, while the δ⁺ end is attracted to the chloride anion, surrounding them in a stabilizing "shell" of solvent molecules.
-
Hydrogen Bonding: Solvents that are hydrogen bond donors (e.g., alcohols like methanol, ethanol) can interact strongly with the chloride anion and the carbonyl oxygen. Solvents that are hydrogen bond acceptors can interact with the -NH₂⁺- group. Protic solvents, which can do both, are particularly effective.
-
Dielectric Constant: A solvent's ability to insulate oppositely charged ions from each other is measured by its dielectric constant. Solvents with high dielectric constants (like water, DMSO, and methanol) are more effective at shielding the ions, preventing them from re-associating and precipitating out of solution.
The interplay of these forces explains why a purely ionic compound is often insoluble in low-polarity organic solvents like hexane or toluene, which can only offer weak van der Waals forces.[5]
Caption: Dissolution mechanism of this compound in a polar solvent.
Qualitative and Quantitative Solubility Profile
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Class | Solvent Example | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding | Estimated Solubility | Rationale for Estimation |
| Polar Protic | Water | 10.2 | 80.1 | Donor & Acceptor | Highly Soluble | Excellent ion-dipole interactions and extensive hydrogen bonding network.[6] |
| Methanol (MeOH) | 5.1 | 32.7 | Donor & Acceptor | Soluble | Good H-bonding and high polarity effectively solvate the ions. | |
| Ethanol (EtOH) | 4.3 | 24.5 | Donor & Acceptor | Moderately Soluble | Lower polarity than methanol reduces solvating power for the ionic lattice. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor Only | Soluble | High dielectric constant and strong dipole moment overcome lattice energy.[4] |
| Acetonitrile (MeCN) | 5.8 | 37.5 | Acceptor Only | Sparingly Soluble | Moderate polarity but lacks H-bond donating ability to stabilize the anion. | |
| Acetone | 5.1 | 20.7 | Acceptor Only | Very Sparingly Soluble | Insufficient polarity and dielectric constant to effectively solvate the salt. | |
| Non-Polar | Dichloromethane (DCM) | 3.1 | 9.1 | Weak Acceptor | Insoluble | Low polarity and inability to form strong interactions. |
| Toluene | 2.4 | 2.4 | None | Insoluble | Aromatic, non-polar solvent offering only weak van der Waals forces. | |
| Hexane | 0.1 | 1.9 | None | Insoluble | Aliphatic, non-polar solvent incapable of solvating ions. |
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable, quantitative solubility data, a rigorous experimental approach is necessary. The Shake-Flask Method is a gold-standard technique for determining thermodynamic equilibrium solubility.[7] It is reliable for compounds with low to moderate solubility.
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
1. Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.
2. Materials & Equipment:
-
This compound (≥98% purity)
-
Solvent of interest (HPLC grade)
-
Analytical balance (4-decimal place)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[8]
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
3. Step-by-Step Methodology:
-
Step 1: Preparation of Slurry:
-
Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid remains after equilibrium is reached, confirming saturation.[7] A starting point is ~20-30 mg of solid in 2 mL of solvent.
-
Record the exact mass of the solid added.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Step 2: Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker (e.g., 25°C).
-
Agitate the slurries for a predetermined period. Causality: A sufficient equilibration time (typically 24-72 hours) is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9] Insufficient time leads to an underestimation of solubility.
-
-
Step 3: Phase Separation:
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. Causality: This step creates a clear supernatant, which is crucial for accurate sampling and prevents clogging of analytical instruments.
-
-
Step 4: Sampling and Dilution:
-
Carefully draw the clear supernatant using a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial.[8] Causality: Filtration removes any remaining microscopic particulates, ensuring that only the dissolved analyte is quantified. The filter must be chemically compatible with the solvent and non-binding to the analyte.
-
Accurately weigh or pipette a known volume of the filtrate and dilute it with a suitable mobile phase to a concentration within the HPLC's linear calibration range.
-
-
Step 5: Quantification:
-
Analyze the diluted sample via a validated HPLC method.
-
Determine the concentration of the filtrate by comparing its response to a pre-established calibration curve generated from standards of known concentration.[8]
-
-
Step 6: Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in mg/mL or mol/L at the specified temperature.
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Conclusion
The solubility of this compound is governed primarily by its ionic nature and its capacity for hydrogen bonding. It exhibits high solubility in polar protic solvents like water and methanol, moderate to low solubility in polar aprotic solvents, and is effectively insoluble in non-polar media. For applications requiring precise solubility data, the Shake-Flask method provides a robust and reliable experimental framework. A thorough understanding of these principles and methodologies empowers researchers to make informed decisions in solvent selection, reaction optimization, and product formulation, ultimately accelerating the drug development process.
References
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- National Center for Biotechnology Information. (n.d.). Pyrrolidin-3-one hydrochloride. PubChem Compound Database.
- Serajuddin, A. T. M., & Pudipeddi, M. (2002). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 19(5), 65-8.
- Sharma, D., & Singh, N. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
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Spectroscopic Characterization of 3-Pyrrolidinone Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Pyrrolidinone hydrochloride (CAS No: 3760-52-9), a key intermediate in pharmaceutical and chemical synthesis.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes theoretical predictions based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside data from analogous structures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a detailed framework for the structural elucidation and quality control of this compound. Protocols for acquiring experimental data and interpreting the resulting spectra are also detailed.
Introduction
This compound is a heterocyclic compound featuring a five-membered lactam ring.[1] It is typically a white to off-white crystalline solid, soluble in water, and serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.[1] Accurate and thorough characterization of this compound is paramount for ensuring the integrity and success of subsequent synthetic steps and for meeting regulatory standards in drug development. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and purity of the compound.
Molecular Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 3760-52-9[3]
-
Molecular Formula: C₄H₈ClNO[3]
-
Molecular Weight: 121.57 g/mol [3]
-
Appearance: White to off-white crystalline solid[1]
-
Solubility: Soluble in water
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Expected Chemical Shifts: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three sets of non-equivalent methylene protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the protonated nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2 | ~3.5 - 3.8 | Triplet | 2H |
| H-4 | ~2.6 - 2.9 | Triplet | 2H |
| H-5 | ~3.8 - 4.1 | Singlet (broad) | 2H |
| N-H | ~9.0 - 11.0 | Singlet (broad) | 2H |
Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.[4]
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as protic solvents may lead to the exchange of the N-H protons.
-
Instrument Parameters:
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Temperature: 25 °C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
Expected Chemical Shifts: The carbon NMR spectrum will provide information about the carbon skeleton. Four distinct signals are expected for the four carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-3) | ~205 - 215 |
| C-2 | ~45 - 55 |
| C-5 | ~45 - 55 |
| C-4 | ~35 - 45 |
Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.[5][6]
Experimental Protocol:
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.
-
Instrument Parameters:
-
Spectrometer: 75 MHz or higher field NMR spectrometer.
-
Technique: Proton-decoupled ¹³C NMR.
-
Reference: TMS at 0.00 ppm or the solvent signal.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: General workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Absorption Bands: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.
Table 3: Predicted IR Absorption Bands for this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (secondary amine salt) | 3200 - 2700 (broad) | Strong |
| C-H stretch (alkane) | 2950 - 2850 | Medium |
| C=O stretch (ketone) | 1750 - 1730 | Strong |
| N-H bend (secondary amine salt) | 1600 - 1500 | Medium |
| C-N stretch | 1250 - 1020 | Medium |
Disclaimer: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition: Record the spectrum and identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Fragmentation: In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak corresponding to the free base (3-pyrrolidinone) after the loss of HCl. The fragmentation pattern will be dominated by cleavages adjacent to the carbonyl group and the nitrogen atom.
Table 4: Predicted Key Mass Fragments for 3-Pyrrolidinone.
| m/z | Possible Fragment |
|---|---|
| 85 | [M - HCl]⁺ (Molecular ion of 3-pyrrolidinone) |
| 57 | [M - HCl - CO]⁺ |
| 56 | [M - HCl - C₂H₃O]⁺ or [M - HCl - HCN]⁺ |
| 42 | [C₂H₄N]⁺ |
| 28 | [CH₂N]⁺ or [CO]⁺ |
Disclaimer: The relative intensities of the fragments will depend on the ionization method and energy.[7]
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Predicted major fragmentation pathway of 3-pyrrolidinone.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. While experimental data for this specific compound is not widely published, this guide provides a robust theoretical framework for its analysis. The predicted spectral data, along with the detailed experimental protocols, will aid researchers in the unambiguous identification, structural confirmation, and purity assessment of this important synthetic intermediate. It is strongly recommended that experimental data be acquired and compared with the predictions outlined in this guide to ensure the quality and integrity of the compound in any research or development setting.
References
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An In-Depth Technical Guide to 3-Pyrrolidinone Hydrochloride: A Versatile Building Block in Modern Organic Synthesis
Abstract
3-Pyrrolidinone hydrochloride has emerged as a pivotal and versatile building block in contemporary organic synthesis. Its unique structural features, comprising a five-membered lactam ring, a reactive ketone, and a secondary amine, render it an invaluable precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the chemical properties, key synthetic transformations, and strategic applications of this compound, with a particular focus on its role in the development of pharmaceuticals and other bioactive compounds. Detailed experimental protocols, mechanistic insights, and case studies are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic tool.
Introduction: The Strategic Value of the Pyrrolidinone Core
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This compound, as a readily available and functionalized derivative, offers a strategic entry point into the synthesis of a multitude of substituted pyrrolidines, which are key components of various therapeutic agents, including enzyme inhibitors and neuroactive drugs.[2][3]
This guide will navigate the synthetic landscape of this compound, moving beyond a simple catalog of reactions to provide a causal understanding of experimental choices and protocol design.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 3760-52-9 | [4] |
| Molecular Formula | C₄H₇NO·HCl | [4] |
| Molecular Weight | 121.57 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in water | [4] |
| Melting Point | 86-88 °C (decomposes) | [3] |
Handling and Storage: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption.[4] It is classified as harmful if swallowed and may cause skin and eye irritation, necessitating the use of appropriate personal protective equipment (PPE) during handling.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The synthetic utility of this compound stems from the reactivity of its ketone and secondary amine functionalities. The hydrochloride salt can be readily neutralized in situ or converted to the free base for subsequent reactions. A common and highly practical strategy involves the N-protection of the pyrrolidinone, most frequently with a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-3-pyrrolidinone. This protected intermediate offers enhanced solubility in organic solvents and allows for selective reactions at the ketone or the adjacent methylene positions.
N-Protection: Enabling Selective Functionalization
The protection of the secondary amine is a crucial first step in many synthetic sequences involving 3-pyrrolidinone. The Boc group is widely employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: Synthesis of N-Boc-3-pyrrolidinone
-
Reaction: To a solution of this compound (1.0 equiv) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equiv) at 0 °C to neutralize the hydrochloride salt.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous acid, brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography to afford N-Boc-3-pyrrolidinone.
This N-Boc protected intermediate serves as a versatile platform for a variety of subsequent transformations.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a key transformation of 3-pyrrolidinone.[5] This reaction allows for the introduction of a wide range of substituents at the 3-position of the pyrrolidine ring, leading to the synthesis of diverse libraries of compounds for biological screening.
Mechanism of Reductive Amination
The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the ketone with a primary or secondary amine. This intermediate is then reduced in situ by a suitable reducing agent to yield the corresponding amine.[6]
Diagram: Reductive Amination Workflow
Caption: A two-step process for reductive amination.
Experimental Protocol: Reductive Amination of N-Boc-3-pyrrolidinone with an Aromatic Amine
-
Reactant Mixture: In a reaction vessel, dissolve N-Boc-3-pyrrolidinone (1.0 equiv) and the desired aromatic amine (1.1 equiv) in a suitable solvent like methanol or dichloromethane.
-
Reducing Agent: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. The use of these reagents is advantageous as they are selective for the iminium ion over the ketone starting material.[6]
-
pH Adjustment: The reaction is often carried out in the presence of a mild acid, such as acetic acid, to facilitate iminium ion formation.
-
Reaction and Work-up: Stir the reaction at room temperature until completion. The reaction is then quenched, and the product is extracted, dried, and purified by chromatography.
This protocol can be adapted for a wide variety of amines, providing access to a diverse range of 3-substituted aminopyrrolidines.
N-Alkylation: Diversifying the Pyrrolidine Scaffold
N-alkylation of the pyrrolidine nitrogen is another fundamental transformation that allows for the introduction of various substituents, significantly impacting the pharmacological properties of the final molecule.[7]
Experimental Protocol: N-Alkylation of 3-Pyrrolidinone
-
Base Treatment: To a solution of this compound (1.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 equiv) to generate the free amine in situ.
-
Alkylating Agent: Add the desired alkylating agent, such as a benzyl bromide or another reactive alkyl halide (1.1 equiv).
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up and Purification: After completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Diagram: N-Alkylation Workflow
Caption: General scheme for N-alkylation of 3-pyrrolidinone.
Applications in Drug Discovery and Development
The synthetic versatility of this compound has positioned it as a key building block in the synthesis of several important classes of therapeutic agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine scaffold is a common feature in many potent DPP-4 inhibitors. While not a direct precursor in all syntheses, 3-pyrrolidinone derivatives can be utilized to construct key intermediates for these drugs. For instance, the synthesis of Vildagliptin, a well-known DPP-4 inhibitor, involves a cyanopyrrolidine intermediate which can be conceptually derived from 3-pyrrolidinone precursors.[4][8]
Neurokinin Receptor Antagonists
Neurokinin (NK) receptor antagonists are being investigated for the treatment of various disorders, including depression, anxiety, and emesis. Several potent NK1 and NK3 receptor antagonists feature a substituted pyrrolidine core.[3][9] The synthetic strategies to access these molecules often rely on the functionalization of a 3-pyrrolidinone or a related pyrrolidine building block.
GABA Analogues and Other CNS-Active Agents
The structural similarity of the pyrrolidine ring to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, has inspired the synthesis of pyrrolidinone-derived GABA analogues with potential anticonvulsant and anxiolytic activities.[10][11] The ability to introduce diverse substituents on the pyrrolidine ring using this compound as a starting material allows for the fine-tuning of their pharmacological profiles.
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its commercial availability, coupled with the straightforward and high-yielding transformations of its ketone and amine functionalities, provides a reliable and efficient entry point to a vast chemical space of substituted pyrrolidines. The continued exploration of novel synthetic methodologies and the application of this versatile scaffold in the design of new therapeutic agents are expected to further solidify its importance in the years to come. As the demand for structurally complex and diverse small molecules for drug discovery continues to grow, the strategic application of this compound will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical research.
References
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An In-depth Technical Guide to the Biological Activity of 3-Pyrrolidinone Hydrochloride Derivatives
A Senior Application Scientist's Synthesis of Core Principles, Mechanistic Insights, and Practical Methodologies for Drug Discovery Professionals.
Foreword: The Pyrrolidinone Core - A Scaffold of Privileged Versatility
The 3-pyrrolidinone moiety, a five-membered nitrogen-containing heterocycle, represents a cornerstone in modern medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold"—a molecular framework that is repeatedly identified as a potent binder for a diverse range of biological targets.[1][2][3] The inherent structural features of the pyrrolidinone ring, including its sp³-hybridized carbons that allow for three-dimensional exploration of pharmacophore space and the presence of a hydrogen bond acceptor (the carbonyl group) and a potential hydrogen bond donor (the N-H group), make it an ideal starting point for the design of novel therapeutics.[2][4]
The hydrochloride salt form of these derivatives is frequently employed to enhance aqueous solubility and improve bioavailability, critical parameters in drug development.[5] This guide will delve into the multifaceted biological activities of 3-pyrrolidinone hydrochloride derivatives, offering a comprehensive overview of their therapeutic potential, the mechanistic underpinnings of their actions, and the practical experimental approaches used to elucidate their effects.
The Architectural Blueprint: Understanding the 3-Pyrrolidinone Core
The versatility of the 3-pyrrolidinone scaffold lies in its amenability to chemical modification at several key positions. These modifications are crucial in defining the molecule's interaction with specific biological targets and, consequently, its pharmacological profile.
A generalized structure of a 3-pyrrolidinone derivative highlights the key positions for substitution that drive its diverse biological activities. The ability to modify these positions allows for the fine-tuning of the molecule's properties to achieve desired therapeutic effects.
Caption: Workflow for MTT Cytotoxicity Assay.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. [6]3-Pyrrolidinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. [7][8][9]
Mechanism of Action: Disruption of Cell Wall Synthesis and Biofilm Formation
The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential bacterial processes. Some derivatives have been found to inhibit enzymes crucial for cell wall synthesis, leading to bacterial lysis. [10] A particularly interesting area of research is the activity of these compounds against bacterial biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics. [6]Certain pyrrolidine-2,3-diones have demonstrated potent anti-biofilm properties, suggesting their potential as adjuvant therapies to enhance the efficacy of existing antibiotics. [6]
Quantitative Data on Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative E | Staphylococcus aureus | 16 | [11] |
| Derivative F | Escherichia coli | 32 | [11] |
| Derivative G | Candida albicans | 64 | [11] |
| Derivative H | Bacillus subtilis | 8 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Neuroprotective Effects: Modulating CNS Pathways
Pyrrolidinone derivatives, most notably the racetam class of drugs, have a long history of investigation for their cognitive-enhancing and neuroprotective properties. [12]More recent research has expanded on this, exploring novel 3-pyrrolidinone derivatives for their potential in treating neurodegenerative diseases like Alzheimer's. [13][14]
Mechanism of Action: Cholinesterase Inhibition and Antioxidant Effects
A key pathological feature of Alzheimer's disease is the deficit of the neurotransmitter acetylcholine. Some 3-pyrrolidinone derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the brain. [13][14] Oxidative stress is also a major contributor to neuronal damage in neurodegenerative diseases. These compounds can exert neuroprotective effects by scavenging free radicals and reducing lipid peroxidation, thus protecting neurons from oxidative damage. [14][15]
Dual Serotonin and Noradrenaline Reuptake Inhibition
Certain 3-pyrrolidine derivatives have been identified as dual inhibitors of serotonin and noradrenaline reuptake, suggesting their potential as antidepressants. [16]This dual mechanism of action can offer a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to neuroprotective effects, highlight the immense potential of this chemical class. Future research should focus on:
-
Target-Specific Design: Leveraging computational modeling and structure-based design to create derivatives with high affinity and selectivity for specific biological targets.
-
Combinatorial Chemistry: Employing high-throughput synthesis and screening to explore a wider chemical space and identify novel lead compounds.
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of these derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
By continuing to explore the rich chemistry of 3-pyrrolidinone derivatives, the scientific community is well-positioned to uncover new and effective treatments for a wide range of human diseases.
References
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The Strategic Intermediate: A Technical Guide to 3-Pyrrolidinone Hydrochloride in Pharmaceutical Synthesis
This guide provides an in-depth technical exploration of 3-Pyrrolidinone hydrochloride, a pivotal intermediate in the landscape of modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, reactivity, and strategic applications of this versatile building block, moving beyond simple protocols to explain the underlying chemical principles and rationale that drive its use in the synthesis of complex drug molecules.
Introduction: The Versatility of the Pyrrolidinone Core
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its five-membered lactam structure offers a unique combination of properties: a rigid backbone for predictable conformational presentation, hydrogen bond donor and acceptor capabilities, and multiple points for synthetic diversification. This compound, in particular, serves as a highly valuable and versatile starting material due to the strategic placement of its carbonyl group, which activates the adjacent methylene positions and provides a handle for a multitude of chemical transformations.[3] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a practical choice for various reaction conditions.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use.
| Property | Value | Reference |
| CAS Number | 3760-52-9 | [4] |
| Molecular Formula | C₄H₇NO·HCl | [4] |
| Molecular Weight | 121.57 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 86-88 °C (decomposes) | [5] |
| Solubility | Soluble in water | [4] |
Spectroscopic Data Interpretation
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.5-10.5 (br s, 2H): This broad singlet corresponds to the two protons of the secondary ammonium ion (-NH₂⁺-), which are acidic and exchangeable.
-
δ 4.0-4.2 (m, 1H): This multiplet can be attributed to one of the protons on the carbon adjacent to the nitrogen (C5).
-
δ 3.7-3.9 (m, 1H): The other proton on the C5 carbon.
-
δ 3.4-3.6 (m, 2H): These signals arise from the protons on the carbon alpha to the carbonyl group (C2).
-
δ 2.6-2.8 (m, 2H): This multiplet corresponds to the protons on the carbon at the 4-position (C4).
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~208: Carbonyl carbon (C3).
-
δ ~45-50: Carbons adjacent to the nitrogen (C2 and C5).
-
δ ~35-40: Carbon at the 4-position (C4).
IR (KBr, cm⁻¹):
-
~3400 (br): N-H stretching of the secondary ammonium salt.
-
~1750 (s): C=O stretching of the ketone.
-
~2400-2800 (br): Characteristic broad absorption for the N-H stretch of an amine salt.
Synthesis of this compound: The Dieckmann Condensation
The most common and efficient method for the synthesis of the 3-pyrrolidinone core is the intramolecular Dieckmann condensation of a diester.[6][7] This reaction involves the base-catalyzed cyclization of a 1,4-diester to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the target 3-pyrrolidinone.
Mechanism of the Dieckmann Condensation
The Dieckmann condensation is a powerful ring-forming reaction that proceeds through the following key steps:[8][9]
-
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form a nucleophilic enolate.
-
Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) to form a cyclic β-keto ester.
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. This acid-base reaction is the driving force for the reaction.
-
Acidic Workup: The reaction mixture is neutralized with acid, which protonates the enolate to give the final cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: The β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by decarboxylation (often upon heating) to yield the 3-pyrrolidinone.
Caption: Mechanism of the Dieckmann Condensation for 3-Pyrrolidinone Synthesis.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of N-Boc-3-pyrrolidinone, a common protected precursor to this compound.[10]
Step 1: Synthesis of Ethyl N-(2-ethoxycarbonylethyl)glycinate
-
To a solution of ethyl glycinate hydrochloride (1 equiv.) in ethanol, add triethylamine (1.1 equiv.) at 0 °C and stir for 30 minutes.
-
Add ethyl acrylate (1 equiv.) dropwise and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 18 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize with 2N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diester.
Step 2: N-Boc Protection
-
Dissolve the crude diester (1 equiv.) in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and triethylamine (1.2 equiv.).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc protected diester.
Step 3: Dieckmann Condensation
-
To a solution of sodium methoxide (1.2 equiv.) in anhydrous methanol, add the N-Boc protected diester (1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the crude β-keto ester.
Step 4: Decarboxylation and Deprotection to form this compound
-
Reflux the crude β-keto ester in a mixture of concentrated hydrochloric acid and water for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain a solid.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound.
Key Reactions and Synthetic Utility
This compound is a versatile intermediate due to its multiple reactive sites. The key transformations involve the secondary amine, the carbonyl group, and the α-carbons.
N-Alkylation and N-Acylation
The secondary amine of 3-pyrrolidinone can be readily functionalized through N-alkylation or N-acylation after neutralization of the hydrochloride salt.[11][12] This allows for the introduction of a wide variety of substituents, which is a common strategy in drug design to modulate properties such as solubility, lipophilicity, and target binding.
Caption: General scheme for N-alkylation of 3-pyrrolidinone.
α-Alkylation
The protons on the carbons alpha to the carbonyl group (C2 and C4) are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate.[13][14] This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. This is a key strategy for building molecular complexity.
Caption: General scheme for α-alkylation of a protected 3-pyrrolidinone.
Applications in Pharmaceutical Synthesis
The synthetic versatility of this compound has made it a valuable intermediate in the synthesis of a range of pharmaceuticals.
Carbapenem Antibiotics
A prominent application of 3-pyrrolidinone derivatives is in the synthesis of the side chains of carbapenem antibiotics, such as Ertapenem.[4][15] The pyrrolidine moiety is crucial for the antibacterial spectrum and pharmacokinetic properties of these drugs. The synthesis involves the preparation of a functionalized pyrrolidine thiol which is then coupled to the carbapenem core.
Illustrative Synthetic Scheme for an Ertapenem Side Chain Precursor:
Caption: Conceptual workflow for the synthesis of an Ertapenem precursor.
Kinase Inhibitors
The pyrrolidinone scaffold is also found in a number of kinase inhibitors, which are a major class of anticancer drugs.[16] The pyrrolidinone ring can serve as a central scaffold to which various pharmacophoric groups are attached, enabling the molecule to bind to the ATP-binding site of kinases.
Synthesis of Novel Amino Acids
3-Pyrrolidinone is a valuable starting material for the synthesis of novel, non-proteinogenic amino acids.[17] These unnatural amino acids are of great interest for the development of peptidomimetics with enhanced stability and biological activity.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[18] It may also cause respiratory irritation. Therefore, appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[18] Use a fume hood to avoid inhalation of dust.[18]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[19]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.[19]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[18]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[20]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[20]
Conclusion
This compound is a cornerstone intermediate in pharmaceutical synthesis, offering a robust and versatile platform for the construction of complex and biologically active molecules. Its value lies not only in its inherent reactivity but also in the strategic placement of its functional groups, which allows for a high degree of synthetic manipulation. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional seeking to leverage the power of the pyrrolidinone scaffold in the quest for novel therapeutics.
References
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An In-Depth Technical Guide to 3-Pyrrolidinone Hydrochloride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyrrolidinone hydrochloride, a five-membered lactam salt, stands as a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its deceptively simple structure belies a versatile reactivity that has been harnessed for the construction of a diverse array of complex molecules, including alkaloids, pharmaceuticals, and specialty polymers.[1] This guide provides a comprehensive exploration of this compound, from its historical synthesis to its contemporary applications, offering insights into the chemical principles that underpin its utility and detailed protocols for its synthesis and manipulation.
Physicochemical Properties
This compound is typically encountered as a white to off-white or light yellow to dark brown crystalline solid.[2][3] Its hydrochloride form enhances its stability and solubility in aqueous solutions, a property that is highly advantageous in various synthetic and biological applications.[3]
| Property | Value | Reference |
| CAS Number | 3760-52-9 | [4] |
| Molecular Formula | C₄H₇NO·HCl | [2] |
| Molecular Weight | 121.57 g/mol | [2] |
| Melting Point | 140 - 150 °C | [2] |
| Appearance | Light yellow to dark brown powder | [2] |
| Solubility | Soluble in water and DMSO | [5] |
The Genesis of a Scaffold: A History of Synthesis
The precise first synthesis of 3-pyrrolidinone is not easily traced to a single "discovery" paper, as is common with many fundamental organic molecules. Its development is intertwined with the broader history of heterocyclic chemistry and the elucidation of key cyclization reactions. The most established and historically significant route to the pyrrolidinone core involves a strategic combination of a Michael addition and a Dieckmann condensation.[1]
The Foundational Logic: Michael Addition and Dieckmann Condensation
The intellectual framework for constructing the 3-pyrrolidinone ring hinges on two cornerstone reactions in organic chemistry. The Michael addition allows for the formation of a crucial carbon-carbon bond, creating the linear precursor necessary for cyclization. This is followed by the Dieckmann condensation , an intramolecular reaction of a diester with a base to form a β-keto ester, which in this case is the desired five-membered ring.[1][6]
The causality behind this synthetic strategy lies in its efficiency and control. The Michael addition is a reliable method for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, while the Dieckmann condensation is a powerful tool for the formation of 5- and 6-membered rings.[6]
Caption: Synthesis of an N-substituted 3-pyrrolidinone.
Experimental Protocols
Synthesis of 3-Pyrrolidinone via Michael Addition and Dieckmann Condensation
This protocol is a generalized procedure based on established methodologies and should be adapted and optimized for specific laboratory conditions. [1] Step 1: Michael Addition
-
To a solution of ethyl glycinate hydrochloride in aqueous potassium hydroxide at 60°C, slowly add acrylonitrile.
-
Stir the reaction mixture at 60°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract the Michael adduct with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Protection of the Amine
-
Dissolve the crude Michael adduct in a suitable solvent (e.g., tetrahydrofuran).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir the mixture at room temperature overnight.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the N-Boc protected intermediate by column chromatography.
Step 3: Dieckmann Condensation
-
To a solution of the purified N-Boc protected intermediate in a dry, aprotic solvent (e.g., toluene), add a strong base such as sodium ethoxide at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a weak acid (e.g., acetic acid).
-
Extract the cyclized product with an organic solvent, wash with brine, dry, and concentrate.
Step 4: Deprotection and Decarboxylation
-
Dissolve the crude cyclized product in a solution of hydrochloric acid in methanol.
-
Stir the mixture at room temperature or with gentle heating until the Boc group is removed and decarboxylation occurs.
-
Concentrate the solution under reduced pressure to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
Applications in Drug Discovery and Beyond
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. [7][8]this compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. [2]Its derivatives have been investigated for their potential as anticonvulsants, nootropics, and neuroprotective agents.
Beyond pharmaceuticals, this compound finds applications in:
-
Agrochemicals: It is used in the formulation of pesticides and herbicides. [2]* Polymer Chemistry: It acts as a monomer or a building block for the synthesis of specialty polymers. [2]* Cosmetics: It is utilized in skincare products for its moisturizing properties. [2]
Caption: Major application areas of 3-Pyrrolidinone HCl.
Conclusion
This compound, a molecule born from fundamental principles of organic chemistry, continues to be a compound of significant interest. Its journey from a product of classical cyclization reactions to a key component in modern drug discovery underscores the enduring power of well-designed synthetic scaffolds. As research in medicinal and materials chemistry progresses, the versatility of this compound ensures its continued relevance as a valuable tool for innovation.
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- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues.
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
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- Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters. [Link]
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Navigating the Nuances of 3-Pyrrolidinone Hydrochloride: A Senior Application Scientist's Guide to Safe Handling, Storage, and Use
For the discerning researcher, scientist, and drug development professional, the introduction of any new reagent into a workflow demands a comprehensive understanding of its characteristics. 3-Pyrrolidinone hydrochloride, a versatile building block in pharmaceutical and organic synthesis, is no exception.[1][2][3] This guide moves beyond rudimentary safety data sheets to provide an in-depth, experience-driven perspective on the safe and effective integration of this compound into your research endeavors. Here, we will not only outline the necessary precautions but also delve into the scientific rationale that underpins these critical procedures, ensuring a culture of safety and experimental integrity within your laboratory.
Section 1: Understanding the Hazard Profile of this compound
A foundational element of safe laboratory practice is a thorough comprehension of the potential hazards associated with a substance. This compound presents a multi-faceted hazard profile that necessitates careful and informed handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Serious eye irritation (Category 2): Causes serious eye irritation.[4][5]
-
Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[4][5]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category 3: Harmful to aquatic life with long lasting effects.[4]
The hydrochloride salt form contributes to its acidic nature in solution, which can exacerbate its irritant properties. The pyrrolidinone ring, while a stable heterocyclic scaffold, can be reactive under certain conditions, a factor to consider in both handling and experimental design.
Quantitative Hazard Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Data sourced from aggregated GHS information.[4][5]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The selection of appropriate PPE is not merely a box-ticking exercise; it is a scientifically informed decision to mitigate specific risks.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[4] Given the serious eye irritation potential, a face shield should be worn in situations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing. The rationale here is to protect against both direct contact and aerosolized particles.
-
Skin Protection: Impervious gloves, such as nitrile, are essential. It is crucial to check the manufacturer's breakthrough time for the specific glove material against chlorinated and heterocyclic compounds. Always inspect gloves for any signs of degradation or perforation before use. A standard laboratory coat should be worn and buttoned to its full length. For tasks with a significant risk of spillage, a chemically resistant apron is recommended.[4]
-
Respiratory Protection: Handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[4][6] If a fume hood is not available or if exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[4] The choice of cartridge should be based on a thorough risk assessment of the specific procedure.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Section 3: Protocols for Safe Handling and Storage
Adherence to meticulous handling and storage protocols is paramount to preventing accidental exposure and maintaining the integrity of the compound.
Handling Protocol
-
Preparation: Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Dispensing: As this compound is a solid, care must be taken to avoid the generation of dust.[4] Use a spatula for transferring the solid and perform this task over a contained surface or within the fume hood. Avoid pouring the solid directly from the container.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to control the dissolution process and prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Clean all equipment and the work area to prevent cross-contamination and unintentional exposure.
Storage Protocol
This compound should be stored in a cool, dry, and well-ventilated area.[4] The container must be kept tightly closed to prevent the absorption of moisture and potential degradation.[4] It is recommended to store it locked up to restrict access to authorized personnel only.[4]
Incompatible Materials: While specific incompatibility data for this compound is not extensively detailed in the provided search results, general principles for similar compounds suggest avoiding storage with strong oxidizing agents and strong bases. The hydrochloride salt will react exothermically with bases.
Section 4: Emergency Procedures - A Plan for the Unexpected
In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.
First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4] If skin irritation persists, seek medical attention.[4]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
-
Ingestion: If swallowed, rinse the mouth with water.[4] Do not induce vomiting. Seek immediate medical help.[4]
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the spill, clean it up safely, and prevent its release into the environment.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the contained waste according to institutional and local regulations.[4] Do not allow the substance to enter drains or waterways.[4]
Fire-Fighting Measures
In the event of a fire involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
Section 5: Disposal Considerations
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[4] Do not dispose of this material in the regular trash or pour it down the drain. Contact your institution's environmental health and safety office for specific guidance on hazardous waste disposal.
Conclusion
This compound is a valuable tool in the arsenal of the modern chemist. However, its utility is intrinsically linked to its respectful and informed handling. By understanding its hazard profile, diligently employing appropriate personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely unlock its potential in their scientific pursuits. This guide serves as a living document, and it is the responsibility of every scientist to remain vigilant and informed about the best practices for laboratory safety.
References
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- Pyrrolidin-3-one hydrochloride | C4H8ClNO | CID 19106857 - PubChem - NIH. [Link]
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Whitepaper: A Methodical Approach to the Thermogravimetric Analysis of 3-Pyrrolidinone Hydrochloride
An in-depth technical guide on the core.
Abstract: This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 3-Pyrrolidinone hydrochloride, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delineates the core principles, a detailed experimental protocol, and interpretative guidance for elucidating the thermal stability and decomposition kinetics of this compound. By integrating established analytical standards with field-proven insights, this guide serves as a self-validating methodology for obtaining reliable and reproducible TGA data.
Introduction: The Imperative for Thermal Analysis in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the thermal stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute. Thermogravimetric analysis (TGA) stands as a cornerstone technique, offering a quantitative measure of a material's mass change as a function of temperature or time in a controlled atmosphere. For a compound such as this compound, understanding its thermal decomposition profile is paramount for defining safe handling, storage, and processing conditions, particularly during drying or melt-crystallization processes.
This guide moves beyond a generic protocol, offering a causal-driven methodology tailored to the specific physicochemical properties of a cyclic amine hydrochloride salt. We will explore the anticipated decomposition pathways and establish a robust analytical framework for their characterization.
Physicochemical Profile: this compound
This compound (C₄H₈ClNO) is the hydrochloride salt of 3-pyrrolidinone. Its structure, featuring a five-membered lactam ring and an amine salt, dictates its thermal behavior.
-
Lactam Ring: The amide bond within the pyrrolidinone ring is relatively stable but susceptible to thermal cleavage at elevated temperatures.
-
Hydrochloride Salt: Amine hydrochloride salts are known to decompose via the liberation of hydrogen chloride (HCl) gas, often as an initial, distinct thermal event. This dehydrochlorination can precede or occur concurrently with the decomposition of the organic moiety.
Based on this structure, a multi-stage decomposition is anticipated: an initial mass loss corresponding to the evolution of HCl, followed by the subsequent degradation of the resulting 3-pyrrolidinone or its degradation products.
Core Principles and Experimental Design
The design of a TGA experiment must be a self-validating system, where the chosen parameters are justified by the analyte's properties and the analytical objectives.
The Causal Link Between Experimental Parameters and Data Quality
The selection of TGA parameters is not arbitrary; each setting directly influences the quality and interpretation of the resulting data. For this compound, the primary goals are to resolve the dehydrochlorination step from the ring decomposition and to accurately determine the onset temperatures for each event.
Diagram: Logical Flow of TGA Parameter Selection
Caption: Logical relationship between analyte properties and TGA parameter selection.
Data Presentation: Anticipated Thermal Events
The data obtained from the TGA can be summarized to clearly delineate the decomposition stages.
| Thermal Event | Anticipated Temperature Range (°C) | Anticipated Mass Loss (%) | Evolved Species | Mechanism |
| Dehydrochlorination | 150 - 250 | ~33.2% (Theoretical) | HCl | Cleavage of the N-H⁺Cl⁻ bond |
| Ring Decomposition | 250 - 450 | Variable | CO, NH₃, hydrocarbons | Fragmentation of the pyrrolidinone ring |
| Residual Mass | > 450 | < 5% | - | Carbonaceous residue |
Note: Theoretical mass loss for HCl is calculated as (M(HCl) / M(C₄H₈ClNO)) * 100.
Experimental Protocol: A Step-by-Step Methodology
This protocol is designed to be a self-validating workflow, ensuring high-quality, reproducible data.
Diagram: TGA Experimental Workflow
Caption: Step-by-step workflow for the TGA of this compound.
Instrumentation and Consumables
-
Thermogravimetric Analyzer: Calibrated for mass and temperature according to manufacturer specifications or relevant standards (e.g., ASTM E1582).
-
Sample Pans: Alumina (Al₂O₃) or ceramic pans are mandatory. Aluminum pans will react with the evolved HCl gas, corrupting the data.
-
Purge Gas: High-purity nitrogen (N₂) or argon (Ar) with a flow rate of 20-50 mL/min.
Detailed Experimental Parameters
| Parameter | Value | Justification |
| Sample Mass | 5 – 10 mg | Ensures sufficient signal while minimizing thermal gradients within the sample. |
| Sample Pan | Alumina (Ceramic) | Inert to corrosive HCl gas that evolves during decomposition. |
| Atmosphere | Nitrogen (N₂) | Prevents oxidative decomposition, isolating the intrinsic thermal degradation pathway. |
| Gas Flow Rate | 20 mL/min | Efficiently removes evolved gases from the furnace without causing sample lift. |
| Temperature Program | 1. Isothermal at 30°C for 5 min2. Ramp from 30°C to 600°C at 10°C/min | 1. Allows for temperature and balance stabilization.2. A 10°C/min rate provides a good balance between resolution and experiment time. Slower rates (e.g., 5°C/min) can be used to further resolve overlapping events. |
Step-by-Step Procedure
-
Instrument Preparation: Perform mass and temperature calibrations as required. Ensure the system is clean and free of residue from previous runs.
-
Pan Selection: Place an empty alumina sample pan and an empty reference pan (if using a dual-balance system) into the TGA.
-
Taring: Tare the balance to establish a zero-mass baseline.
-
Sample Loading: Remove the sample pan. Using a microspatula, carefully add 5-10 mg of this compound to the center of the pan. Record the exact mass.
-
Furnace Loading: Place the loaded sample pan back onto the balance mechanism within the TGA furnace.
-
Method Execution: Load the predefined experimental method (as per the table above) into the instrument software.
-
Initiation: Begin the experiment. The instrument will automatically purge the furnace, equilibrate at the starting temperature, and then execute the temperature ramp.
-
Data Collection: Monitor the real-time plot of mass vs. temperature. The experiment concludes when the final temperature is reached.
Data Interpretation and Advanced Analysis
Interpreting the TGA and DTG Curves
The primary output is the TGA curve, plotting percent mass loss versus temperature. The first derivative of this curve, the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss and is invaluable for identifying the temperature of maximum decomposition rate (Tpeak) for each step.
-
Step 1 (Dehydrochlorination): Expect a sharp, well-defined mass loss. The quantified mass loss should be compared to the theoretical value of 33.2%. A close correlation validates this mechanistic assignment.
-
Step 2 (Ring Decomposition): This step may be broader and less defined than the first, potentially showing multiple peaks in the DTG curve, indicating a complex, multi-step degradation of the organic structure.
Evolved Gas Analysis (EGA): The Key to Mechanistic Insight
While TGA quantifies when mass is lost, it does not identify what is lost. For unambiguous confirmation of the proposed decomposition pathway, coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is the authoritative approach.
-
TGA-MS: The mass spectrometer would be set to monitor for the m/z (mass-to-charge ratio) signals corresponding to HCl (m/z 36, 38) during the first decomposition step.
-
TGA-FTIR: The FTIR would detect the characteristic vibrational bands of gaseous HCl in the evolved gas stream.
This hyphenated approach transforms the analysis from a quantitative measurement into a powerful tool for mechanistic elucidation.
Conclusion
The thermogravimetric analysis of this compound, when conducted with a methodologically sound and causally-driven approach, provides critical data for ensuring its quality and safe handling. The use of an inert atmosphere, appropriate ceramic sample pans, and a controlled heating rate are non-negotiable parameters for obtaining reliable data. The predicted two-step decomposition—dehydrochlorination followed by ring fragmentation—can be precisely quantified, and for absolute confirmation, coupling the analysis with Evolved Gas Analysis is the industry-standard best practice. This guide provides the necessary framework for researchers to confidently execute and interpret this vital analysis.
References
Methodological & Application
Application Note: Strategic Synthesis of Carbapenem Derivatives Utilizing 3-Pyrrolidinone Hydrochloride as a Chiral Precursor
An Application Note for Drug Development Professionals
Introduction: The Enduring Challenge of Antibiotic Resistance and the Role of Carbapenems
Carbapenems represent a class of β-lactam antibiotics with an exceptionally broad spectrum of activity, making them critical last-resort treatments for severe bacterial infections, including those caused by multidrug-resistant pathogens.[1][2] The core structure, the carbapenem nucleus, is responsible for the mechanism of action—inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins.[3] However, the efficacy and stability of these drugs are profoundly influenced by the substituent at the C2 position. The strategic design of this side chain is paramount for enhancing antibacterial potency, expanding the spectrum of activity, and improving stability against degrading enzymes like renal dehydropeptidase I (DHP-I).[4][5]
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the C2 side chain of leading carbapenems such as Ertapenem and Meropenem.[1][3] Its stereochemistry and functionalization are critical for optimal interaction with bacterial targets. This application note provides a detailed guide for the synthesis of complex carbapenem derivatives, focusing on the use of 3-Pyrrolidinone hydrochloride as a versatile and cost-effective starting material for the stereocontrolled construction of the essential pyrrolidinylthio side chain.
Strategic Overview: A Convergent Synthesis Approach
The synthesis of carbapenems is most efficiently achieved through a convergent strategy. This involves the separate synthesis of two key fragments: the carbapenem nucleus and the C2 side chain. These fragments are then coupled in the final stages of the synthesis. This approach maximizes yield and allows for modularity in drug design.
This guide focuses on the synthesis of the C2 pyrrolidinylthiol side chain from this compound, followed by its coupling to a generic 1-β-methylcarbapenem core.
Caption: High-level convergent workflow for carbapenem synthesis.
PART 1: Synthesis of the Chiral Pyrrolidinylthiol Side Chain
The cornerstone of this synthesis is the transformation of achiral 3-Pyrrolidinone into a stereochemically defined, functionalized intermediate ready for coupling.
Protocol 1.1: N-Protection of 3-Pyrrolidinone
Rationale: The secondary amine of 3-pyrrolidinone is a nucleophile and a base, which would interfere with subsequent reactions. Protection with a tert-butoxycarbonyl (Boc) group is ideal. The Boc group is robust enough to withstand the upcoming reaction conditions but can be removed cleanly under acidic conditions without affecting the sensitive carbapenem core.[6] this compound, the commercially available form, must first be neutralized.
Methodology:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.2 eq) dropwise to neutralize the hydrochloride and act as a base for the protection reaction.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-pyrrolidinone, which can often be used without further purification.
Protocol 1.2: Stereoselective Reduction of N-Boc-3-pyrrolidinone
Rationale: The creation of the chiral center that will ultimately bear the thiol group is the most critical step. The choice of reducing agent determines the stereochemical outcome (cis vs. trans). Enzymatic reductions or the use of bulky, stereodirecting reducing agents are common.[6] For this protocol, we describe a substrate-directed reduction using Sodium borohydride, which typically yields the cis-alcohol as the major product. For the trans-product, a bulkier reagent like L-Selectride® would be employed.
Methodology:
-
Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in methanol (MeOH, approx. 15 mL/g) and cool to 0 °C.
-
Add Sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.
-
Stir the reaction at 0 °C for 2-3 hours.
-
Monitor reaction completion by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of acetone, followed by 1M HCl (aq) to neutralize excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the desired stereoisomer of N-Boc-3-hydroxypyrrolidine.
Protocol 1.3: Introduction of the Thiol Moiety via Mesylation and Sₙ2 Displacement
Rationale: The hydroxyl group is a poor leaving group. It must first be converted into an excellent leaving group, such as a mesylate. The subsequent reaction with a sulfur nucleophile, like potassium thioacetate, proceeds via an Sₙ2 mechanism. This is a crucial step for stereochemical control, as the reaction occurs with a complete inversion of configuration at the carbon center.
Caption: Key transformation and stereochemical inversion step.
Methodology:
-
Mesylation: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir at 0 °C for 1-2 hours until TLC analysis shows complete consumption of the starting alcohol.
-
Wash the reaction mixture with cold 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over MgSO₄ and concentrate in vacuo. The crude mesylate is often unstable and should be used immediately in the next step.
-
Sₙ2 Displacement: Dissolve the crude mesylate in dimethylformamide (DMF, approx. 10 mL/g).
-
Add potassium thioacetate (KSAc, 2.0 eq) and heat the mixture to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic solution extensively with water (to remove DMF) and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the protected thiol side chain, N-Boc-3-(acetylthio)pyrrolidine.
PART 2: Coupling to the Carbapenem Core and Final Deprotection
With the chiral side chain in hand, the final steps involve coupling it to the carbapenem nucleus and removing all protecting groups to yield the active pharmaceutical ingredient (API).
Protocol 2.1: Thiol Generation and Coupling
Rationale: The C2 side chain is attached to the carbapenem core via a thioether linkage. The carbapenem core is typically activated as an enol phosphate or triflate. The coupling reaction requires the in situ generation of the free thiol from the thioacetate, which is then coupled under basic conditions. A non-nucleophilic base is critical to prevent side reactions with the sensitive β-lactam ring.[7]
Methodology:
-
Dissolve the carbapenem core enol phosphate (e.g., (4R,5S,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate p-nitrobenzyl ester) (1.0 eq) and the protected thiol side chain (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to -20 °C under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic base, such as 1,1,3,3-tetramethylguanidine (TMG) or diisopropylethylamine (DIPEA), dropwise.[7] The base facilitates both the deacetylation of the thioacetate to the free thiol and the subsequent nucleophilic attack on the enol phosphate.
-
Stir the reaction at -20 °C for 5-8 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, quench the reaction with a suitable buffer and extract the product into an organic solvent like ethyl acetate.
-
Perform aqueous washes to remove DMF and the base, then dry and concentrate the organic phase. The resulting fully protected carbapenem is typically carried forward without extensive purification.
Protocol 2.2: Global Deprotection
Rationale: The final step is the simultaneous removal of all protecting groups. In a typical scheme, this involves the hydrogenolysis of the p-nitrobenzyl (PNB) ester on the carboxylic acid and the acidic cleavage of the N-Boc group. The use of bicarbonate during hydrogenolysis can protect the pyrrolidine amine as a temporary sodium carbamate, improving stability and yield.[7]
Methodology:
-
Dissolve the crude protected carbapenem in a mixture of tetrahydrofuran (THF), water, and ethanol.
-
Add sodium bicarbonate (NaHCO₃, 2-3 eq) and a palladium on carbon catalyst (Pd/C, 10% w/w).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 2-4 hours.
-
Monitor the removal of the PNB group by HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate to remove organic solvents.
-
The remaining aqueous solution containing the N-Boc protected final compound is then acidified using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at 0 °C to remove the Boc group.
-
After stirring for 1-2 hours, the final product is isolated. This may involve lyophilization, precipitation by pH adjustment, or purification by preparative reverse-phase HPLC to yield the final carbapenem derivative as a salt.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1.1 N-Protection | 3-Pyrrolidinone HCl | Boc₂O, TEA | N-Boc-3-pyrrolidinone | >95% |
| 1.2 Reduction | N-Boc-3-pyrrolidinone | NaBH₄ | N-Boc-3-hydroxypyrrolidine | 70-85% |
| 1.3 Thiolation | N-Boc-3-hydroxypyrrolidine | 1. MsCl, TEA; 2. KSAc | N-Boc-3-(acetylthio)pyrrolidine | 65-80% (2 steps) |
| 2.1 Coupling | Protected Thiol + Carbapenem Core | TMG or DIPEA | Fully Protected Carbapenem | 85-95% |
| 2.2 Deprotection | Fully Protected Carbapenem | 1. H₂, Pd/C; 2. Acid | Final Carbapenem API | 50-70% (2 steps) |
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
- Synthesis and antibacterial activity of 1beta-methyl-2-[5-(N-substituted-2-hydroxy iminoethyl)pyrrolidin-3-ylthio]carbapenem derivatives. European Journal of Medicinal Chemistry. [Link]
- Efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of the new broad-spectrum carbapenem antibiotic ertapenem. The Journal of Organic Chemistry. [Link]
- Stereocontrolled synthesis of piperidine-condensed tricyclic carbapenems (5-azatrinems) and their antibacterial activities. The Journal of Antibiotics. [Link]
- Synthesis and antibacterial evaluation of novel 2-[N-Imidoylpyrrolidinyl] carbapenems. Bioorganic & Medicinal Chemistry Letters. [Link]
- Practical synthesis of the new carbapenem antibiotic ertapenem sodium. The Journal of Organic Chemistry. [Link]
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [Link]
- Pyrrolidine derivatives and process for preparing the same.
- 1 beta-Methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems. 3. Synthesis and antibacterial activity of BO-2727 and its related compounds. The Journal of Antibiotics. [Link]
- Synthesis and reactions of 3-pyrrolidinones. Journal of Heterocyclic Chemistry. [Link]
- Novel and Recent Synthesis and Applic
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds. Chemistry–An Asian Journal. [Link]
- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
- Synthesis and Evaluation of Carbapenem/Metallo-β-Lactamase Inhibitor Conjug
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- 4. Synthesis and antibacterial evaluation of novel 2-[N-Imidoylpyrrolidinyl] carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the N-Protection of 3-Pyrrolidinone Hydrochloride
Abstract
This comprehensive technical guide provides detailed protocols and expert insights for the N-protection of 3-pyrrolidinone hydrochloride, a critical building block in medicinal chemistry and drug development. We present validated methods for the introduction of three common amine-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Beyond procedural steps, this guide elucidates the chemical principles underpinning each protocol, from the selection of reagents and solvents to the rationale for specific reaction conditions and purification strategies. The content is structured to empower researchers, scientists, and drug development professionals with the knowledge to confidently and successfully implement these essential synthetic transformations.
Introduction: The Strategic Importance of N-Protection
3-Pyrrolidinone is a valuable heterocyclic scaffold found in numerous biologically active compounds. However, the presence of a secondary amine in the pyrrolidinone ring necessitates a protection strategy during multi-step syntheses to prevent unwanted side reactions. The hydrochloride salt form of 3-pyrrolidinone, while enhancing stability and handling, requires neutralization in situ for the amine to become nucleophilic and react with the protecting group precursor.
The choice of an N-protecting group is a critical strategic decision in synthesis design, dictated by the downstream reaction conditions the molecule must endure. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Orthogonal to other protecting groups present in the molecule.
-
Readily removable in high yield under specific and mild conditions.[1][2]
This guide will focus on the practical application of three of the most widely utilized N-protecting groups in organic synthesis: Boc, Cbz, and Fmoc.
Safety and Handling of this compound
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4]
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Avoid inhalation of dust and contact with skin and eyes.[3]
N-Protection Protocols
Boc Protection: Synthesis of tert-Butyl 3-oxopyrrolidine-1-carboxylate
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[1][5] The most common reagent for its introduction is di-tert-butyl dicarbonate (Boc₂O).[5][6]
Reaction Principle: The reaction proceeds via nucleophilic attack of the deprotonated secondary amine of 3-pyrrolidinone on one of the carbonyl carbons of Boc₂O. A non-nucleophilic base is required to neutralize the hydrochloride salt and scavenge the proton generated during the reaction.
Experimental Workflow Diagram:
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- 6. Amine Protection / Deprotection [fishersci.co.uk]
Application Note: Utilizing 3-Pyrrolidinone Hydrochloride as a Novel Additive to Mitigate Peptide Aggregation in Solid-Phase Peptide Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production. However, its efficiency is often hampered by the aggregation of growing peptide chains on the solid support, particularly when synthesizing hydrophobic or "difficult" sequences. This phenomenon, driven by intermolecular hydrogen bonding, leads to the formation of secondary structures like β-sheets, which sterically hinder reaction sites, resulting in incomplete reactions and the formation of deletion sequences.[1] This application note introduces 3-Pyrrolidinone hydrochloride as a novel, cost-effective additive to disrupt peptide aggregation. We hypothesize that due to its structural properties as a lactam, 3-Pyrrolidinone can act as a potent hydrogen bond competitor, thereby improving solvation of the peptide-resin matrix. Herein, we provide the scientific rationale and detailed protocols for its application in standard Fmoc-SPPS workflows to enhance the synthesis of challenging peptides.
Introduction: The Challenge of On-Resin Aggregation
The Fmoc/tBu strategy is the most prevalent method for modern SPPS due to its milder reaction conditions compared to the Boc/Bzl approach.[2][3] The process involves a cyclical series of deprotection and coupling steps to elongate the peptide chain while it is anchored to an insoluble resin.[4] A significant bottleneck in this process is on-resin aggregation. As the peptide chain extends beyond 5-7 residues, it can fold back on itself or associate with neighboring chains, forming rigid, inaccessible structures.[1]
This aggregation leads to:
-
Incomplete Couplings: The N-terminal amine becomes buried within the aggregate, preventing access by the activated amino acid, resulting in deletion sequences (n-1, n-2, etc.).[1]
-
Difficult Deprotections: The Fmoc group can become inaccessible to the deprotection base (e.g., piperidine), leading to failed deprotection and truncated sequences.
Current strategies to mitigate aggregation include using high-boiling polar aprotic solvents (DMF, NMP), incorporating structure-disrupting dipeptides (pseudoprolines), or employing elevated temperatures via microwave synthesis.[1] While effective, these methods can be costly or lead to side reactions like aspartimide formation.[2][5]
A Novel Approach: 3-Pyrrolidinone as a Chaotropic Additive
We propose the use of this compound as a simple yet powerful additive to the SPPS workflow. 3-Pyrrolidinone is a five-membered lactam, a cyclic amide, possessing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This dual character allows it to effectively compete with and disrupt the backbone N-H···O=C hydrogen bonds that stabilize peptide aggregates, thereby improving the solvation of the peptide chains and enhancing reaction kinetics. Its hydrochloride salt form ensures high solubility in polar SPPS solvents like DMF and NMP.[6]
Chemical and Physical Properties
The utility of this compound stems from its distinct physicochemical characteristics, which are conducive to the SPPS environment.
| Property | Value | Reference(s) |
| CAS Number | 3760-52-9 | [6][7][8] |
| Molecular Formula | C₄H₇NO·HCl (or C₄H₈ClNO) | [6][7] |
| Molecular Weight | 121.57 g/mol | [6][7] |
| Appearance | White to off-white crystalline solid | [6][8] |
| Solubility | Soluble in water; soluble in polar organic solvents like DMF and NMP. | [6] |
| Structure | A five-membered lactam ring (salt form) | [6] |
Proposed Mechanism of Action
Peptide aggregation is primarily stabilized by a network of intermolecular hydrogen bonds, leading to the formation of β-sheet structures. 3-Pyrrolidinone is hypothesized to disrupt this network by intercalating between peptide chains and satisfying the hydrogen bonding potential of the peptide backbone amides.
Figure 2: Modified SPPS cycle incorporating 3-pyrrolidinone HCl during coupling.
Expected Outcomes and Data Analysis
The primary benefit of using this compound is an improvement in the crude purity of difficult-to-synthesize peptides. This is typically observed as a reduction in deletion sequences.
Table 1: Hypothetical Purity Comparison for a Difficult Sequence (e.g., Aβ 1-16)
| Synthesis Condition | Target Peptide Purity (by HPLC) | Major Impurity Profile (by MS) |
| Standard Protocol (NMP solvent) | 45% | High levels of (n-1) deletion sequences |
| Protocol with 0.4 M 3-Pyrrolidinone HCl | 75% | Significantly reduced deletion sequences |
Analysis Workflow:
-
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
RP-HPLC Analysis: Analyze the crude peptide product using reverse-phase high-performance liquid chromatography. A successful synthesis will show a single major peak corresponding to the target peptide.
-
Mass Spectrometry (MS): Confirm the identity of the major HPLC peak by ESI-MS. Analyze minor peaks to identify impurities, specifically looking for masses corresponding to the target peptide minus one or more amino acids (deletion sequences).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Positive Kaiser test after coupling | Severe aggregation; insufficient activation or coupling time. | Double couple: repeat the coupling step with fresh reagents for an additional 1-2 hours. Consider increasing the concentration of the additive to 0.6 M. |
| Low crude purity despite additive use | The sequence may require additional disruption methods. | Combine the additive protocol with elevated temperature (40°C). Ensure high-quality, amine-free NMP/DMF is used. |
| Additive fails to dissolve completely | Solvent is not sufficiently polar or is cold. | Ensure the coupling solvent is at room temperature. Gently warm and sonicate the solution to aid dissolution. |
Conclusion
This compound presents a promising and readily accessible tool for overcoming one of the most persistent challenges in solid-phase peptide synthesis. Its proposed mechanism as a hydrogen bond competitor provides a strong scientific basis for its ability to disrupt on-resin aggregation. By incorporating this additive into coupling steps, researchers can significantly improve the fidelity and yield of challenging peptide sequences, facilitating the development of complex peptide-based therapeutics and research tools. The protocols outlined here provide a clear framework for the validation and adoption of this novel strategy in both manual and automated SPPS workflows.
References
- Al-Warhi, T., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing.
- Oakwood Chemical. This compound.
- Isidro-Llobet, A., et al. (2014). Solid-phase peptide synthesis. Royal Society of Chemistry.
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health.
- Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. ResearchGate.
- Vukić, L. (2021). Solid Phase Peptide Synthesis. University of Zagreb.
- ResearchGate. 30187 PDFs | Review articles in SOLID PHASE PEPTIDE SYNTHESIS.
- Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Humana Press.
- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 3760-52-9: 3-Pyrrolidinone, hydrochloride (1:1) [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. zhishangchemical.com [zhishangchemical.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
The chiral 3-substituted pyrrolidine motif is a cornerstone of medicinal chemistry, frequently appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, five-membered ring structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets.[2][3] Consequently, access to enantiomerically pure 3-substituted pyrrolidines is of paramount importance for the development of novel therapeutics with improved potency and reduced side effects.[3][4] This application note provides an in-depth guide to the key asymmetric strategies for synthesizing these valuable building blocks, offering both theoretical understanding and practical, field-proven protocols.
Strategic Approaches to Asymmetric Synthesis
The enantioselective construction of 3-substituted pyrrolidines can be broadly categorized into three main strategies: organocatalysis, transition metal catalysis, and the use of chiral auxiliaries. Each approach offers distinct advantages and is suited to different synthetic challenges.
Organocatalytic Enantioselective Michael Addition: A Metal-Free Approach
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of potentially toxic and expensive metals.[5] Proline and its derivatives are particularly effective catalysts for the conjugate addition of aldehydes or ketones to nitroalkenes, a key step in the construction of functionalized pyrrolidines.[6][7]
Causality of the Method: The catalytic cycle of proline-catalyzed Michael additions relies on the formation of a chiral enamine intermediate from the carbonyl compound and the secondary amine of the catalyst. This enamine then attacks the nitroalkene in a stereocontrolled fashion, directed by the steric environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemical outcome is dictated by the specific diastereomeric transition state favored by the catalyst.
Visualizing the Mechanism: Organocatalytic Michael Addition
Caption: Proline-catalyzed asymmetric Michael addition workflow.
Protocol 1: Organocatalytic Asymmetric Synthesis of a 3-Substituted Pyrrolidine Precursor
This protocol is adapted from the work of Vicario et al., focusing on the organocatalytic conjugate addition of an aldehyde to a nitroalkene.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of β-nitroacrolein dimethyl acetal (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add the desired aldehyde (1.2 mmol).
-
Catalyst Addition: Add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired highly functionalized nitroaldehyde.
-
Cyclization: The resulting nitroaldehyde can be converted to the corresponding 3,4-disubstituted pyrrolidine in a single step via Zn-mediated chemoselective reduction of the nitro group followed by intramolecular reductive amination.[6]
| Entry | Aldehyde | Catalyst Loading (mol%) | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee) (%) |
| 1 | Propanal | 10 | 95 | >95:5 | 99 |
| 2 | Butanal | 10 | 92 | >95:5 | 98 |
| 3 | Isovaleraldehyde | 10 | 90 | >95:5 | 99 |
Table 1: Performance of Organocatalytic Michael Addition for Pyrrolidine Precursor Synthesis.[6]
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
Transition metal catalysis, particularly with palladium, offers a highly efficient and versatile route to chiral pyrrolidines through [3+2] cycloaddition reactions.[8] This strategy involves the reaction of a three-atom component (the trimethylenemethane or TMM precursor) with a two-atom component (an imine), facilitated by a chiral palladium catalyst.[8]
Causality of the Method: The reaction is initiated by the oxidative addition of a palladium(0) complex to the TMM precursor to generate a π-allylpalladium intermediate. A chiral phosphoramidite ligand coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the subsequent nucleophilic attack of the TMM unit onto the imine. This is followed by a ring-closing step to furnish the pyrrolidine ring with high stereocontrol.[8]
Protocol 2: Palladium-Catalyzed Enantioselective [3+2] Cycloaddition
This protocol is based on the work of Trost and Silverman for the synthesis of 3-substituted pyrrolidines.[8]
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, prepare the active catalyst by stirring a mixture of [Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone) (0.025 mmol) and a chiral phosphoramidite ligand (0.06 mmol) in anhydrous, degassed toluene (1.0 mL) for 30 minutes at room temperature.
-
Reaction Setup: In a separate flask, dissolve the N-Boc-protected imine (1.0 mmol) and the TMM precursor, (2-[(trimethylsilyl)methyl]allyl) acetate (1.2 mmol), in anhydrous, degassed toluene (4.0 mL).
-
Initiation: Add the pre-formed catalyst solution to the substrate solution via syringe.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (typically between 25-50 °C) for the time required for complete conversion (monitored by TLC or GC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the enantiomerically enriched 3-substituted pyrrolidine.
| Entry | Imine Substrate (N-Boc) | Ligand | Yield (%) | ee (%) |
| 1 | Benzaldehyde-derived | (R,R)-L1 | 95 | 96 |
| 2 | 4-Methoxybenzaldehyde-derived | (R,R)-L1 | 93 | 97 |
| 3 | 2-Naphthaldehyde-derived | (R,R)-L1 | 99 | 95 |
Table 2: Enantioselective Synthesis of Pyrrolidines via Pd-Catalyzed [3+2] Cycloaddition.[8]
Chiral Auxiliary-Directed Diastereoselective Synthesis
The use of a covalently attached chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. The auxiliary imparts a steric bias, directing the approach of reagents to one face of the molecule, thereby leading to a diastereoselective transformation.[9] Oppolzer's camphorsultam is a highly effective chiral auxiliary for this purpose.[9]
Causality of the Method: The chiral auxiliary is first attached to the substrate, for instance, by forming an α,β-unsaturated N-enoyl sultam. The rigid, bicyclic structure of the camphorsultam effectively shields one face of the double bond. In a subsequent 1,3-dipolar cycloaddition with an azomethine ylide, the dipole is forced to approach from the less hindered face, resulting in the formation of one major diastereomer of the pyrrolidine product. The auxiliary can then be cleaved under mild conditions and recycled.[9]
Visualizing the Workflow: Chiral Auxiliary Approach
Caption: General workflow for chiral auxiliary-mediated synthesis.
Protocol 3: Oppolzer's Sultam-Directed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is an adaptation of the synthesis of a key chiral pyrrolidine fragment of Upadacitinib.[9]
Step-by-Step Methodology:
-
Auxiliary Attachment: Prepare the N-enoyl sultam by coupling the desired α,β-unsaturated carboxylic acid with Oppolzer's camphorsultam using a standard peptide coupling reagent (e.g., DCC, EDC).
-
Cycloaddition Setup: Dissolve the N-enoyl sultam (1.0 mmol) and the appropriate N-substituted glycine ester (1.2 mmol) in anhydrous toluene (10 mL).
-
Ylide Generation and Reaction: Add a catalytic amount of a Lewis acid (e.g., TFA) to facilitate the in situ generation of the azomethine ylide and subsequent 1,3-dipolar cycloaddition. Stir the reaction at 0 °C to room temperature until completion (monitored by LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the desired diastereomer of the pyrrolidine-sultam adduct.
-
Auxiliary Cleavage: Cleave the chiral auxiliary by treating the adduct with aqueous lithium hydroxide in THF.[9] This hydrolysis step yields the desired enantiomerically pure 3-substituted pyrrolidine carboxylic acid and allows for the recovery of the Oppolzer's sultam.
| Entry | Dipolarophile (N-enoyl sultam) | Reaction Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Crotonyl-sultam | RT | 85 | 92:8 |
| 2 | Crotonyl-sultam | 0 | 82 | 98:2 |
| 3 | Cinnamoyl-sultam | RT | 88 | 95:5 |
Table 3: Diastereoselective Synthesis of Pyrrolidines using Oppolzer's Sultam.[9]
Conclusion and Outlook
The asymmetric synthesis of chiral 3-substituted pyrrolidines remains an active and important area of research. The methodologies outlined in this application note—organocatalysis, transition metal catalysis, and the use of chiral auxiliaries—represent robust and reliable strategies for accessing these valuable compounds. The choice of a specific method will depend on factors such as substrate scope, desired scale, and the availability of reagents and catalysts. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral 3-substituted pyrrolidines will undoubtedly be a key focus for the scientific community.
References
- Rinaldi, F., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(11), 4349.
- Reddy, A. S., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 26(5), 1515-1521.
- Berry, S. S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9637-9649.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Li, Z., et al. (2018). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 16(34), 6245-6252.
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Chiral pyrrolidines via an enantioselective Hofmann–Löffler–Freytag reaction. Nature, 480(7376), 224-228.
- LaLonde, R. L., et al. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Angewandte Chemie International Edition, 50(21), 4991-4995.
- Ruiz, N., et al. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry--A European Journal, 14(30), 9357-9367.
- Rinaldi, F., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(11), 4349.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives.
- Raju, C. M. H., et al. (2008). Synthesis and Characterization of the First Pyrrolidine‐Based Chiral Ionic Liquids. Synthetic Communications, 38(9), 1484-1490.
- Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.
- Pedrosa, R., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7569-7574.
- Kim, H., & MacMillan, D. W. C. (2009). Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Journal of the American Chemical Society, 131(31), 10872-10874.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247070.
- Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem, 4(12), 2826-2837.
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Stability-Indicating HPLC Method for the Quantification of 3-Pyrrolidinone Hydrochloride
Abstract
This application note describes the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Pyrrolidinone hydrochloride. The method is suitable for routine quality control and stability testing of the drug substance. Chromatographic separation was achieved on a polar-embedded C18 column using an isocratic mobile phase of phosphate buffer and acetonitrile, with UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and was found to be specific, linear, accurate, precise, and robust.[1][2][3] Forced degradation studies demonstrated the method's ability to resolve the parent peak from its degradation products, confirming its stability-indicating nature.[4][5][6]
Introduction and Method Development Rationale
This compound is a five-membered lactam ring compound used as an intermediate in the synthesis of various pharmaceutical agents.[7][8][9] Its purity and stability are critical for ensuring the quality and safety of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantification and impurity profiling.
1.1 Analyte Properties and Chromatographic Challenges
This compound (Figure 1) is a small, polar, and water-soluble molecule.[7][10] These characteristics present a significant challenge for traditional reversed-phase chromatography, which often results in poor retention on nonpolar stationary phases like standard C18 columns.[11][12]
-
Chemical Structure: C₄H₈ClNO
-
Molecular Weight: 121.56 g/mol [10]
-
Key Properties: White crystalline solid, soluble in water.[7] The pyrrolidinone structure contains a polar lactam group and a secondary amine which is protonated in the hydrochloride salt form.
The primary challenge is to achieve sufficient retention and symmetrical peak shape. Without adequate retention, the analyte peak may elute in the solvent front, making accurate quantification impossible.
1.2 Strategy: Polar-Embedded Reversed-Phase Chromatography
To overcome the retention challenge, a reversed-phase approach utilizing a stationary phase with enhanced polar selectivity was chosen.[13][14] A polar-embedded column, which incorporates a polar functional group (e.g., amide or carbamate) into the alkyl chain, was selected. This design offers several advantages:
-
Enhanced Retention of Polar Analytes: The embedded polar group increases the polarity of the stationary phase surface, promoting interaction with polar analytes via hydrogen bonding and dipole-dipole interactions.[14]
-
Aqueous Compatibility: These columns are resistant to "phase dewetting" or "phase collapse" even with highly aqueous mobile phases, ensuring robust and reproducible retention.
-
Reduced Silanol Interactions: The polar group shields residual silanols on the silica surface, minimizing undesirable secondary interactions with basic analytes like 3-Pyrrolidinone, leading to improved peak symmetry.[15]
For detection, UV spectrophotometry was selected. Although the pyrrolidinone structure lacks a strong chromophore, it is expected to have sufficient absorbance at low UV wavelengths (e.g., < 210 nm) for sensitive detection.
Materials and Instrumentation
| Item | Description |
| Analyte | This compound Reference Standard (>99% purity) |
| Reagents | Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (Milli-Q or equivalent), Hydrochloric Acid (AR Grade), Sodium Hydroxide (AR Grade), Hydrogen Peroxide (30%, AR Grade) |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) |
| Column | Waters XBridge BEH C18 XP Column (4.6 x 150 mm, 2.5 µm) or equivalent polar-embedded/polar-endcapped column |
| Data System | OpenLab CDS or equivalent chromatography data software |
Experimental Protocol: Method Development Workflow
The method development followed a systematic approach to optimize separation and ensure robustness.
Caption: Method Development Workflow Diagram.
3.1 Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with water.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions Development:
-
Wavelength Selection: Perform a UV scan of the working standard solution from 190 nm to 400 nm using the DAD. Select a wavelength with maximal absorbance for quantification (e.g., 205 nm), where mobile phase interference is minimal.
-
Mobile Phase Optimization:
-
Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid. The acidic pH ensures the secondary amine is consistently protonated, promoting good peak shape.
-
Test various isocratic compositions of Buffer (A) and Acetonitrile (B), starting from 98:2 (A:B). The goal is to achieve a retention factor (k) between 2 and 10.
-
-
Flow Rate and Temperature: Evaluate flow rates between 0.8 and 1.2 mL/min and column temperatures between 25°C and 35°C to optimize peak symmetry and analysis time.
-
3.2 Final Optimized Method Conditions
| Parameter | Condition |
| Column | Waters XBridge BEH C18 XP (4.6 x 150 mm, 2.5 µm) |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | DAD at 205 nm |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R1))
The developed method was validated according to ICH Q2(R1) guidelines.[1][3][16]
Caption: ICH Q2(R1) Validation Parameters.
4.1 Specificity (Forced Degradation Study)
To demonstrate the method's stability-indicating capability, forced degradation studies were conducted as per ICH Q1A(R2) guidelines.[4][5][17] A solution of this compound (1000 µg/mL) was subjected to the following stress conditions to achieve 5-20% degradation[4][17]:
| Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 8 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 4 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | Solid drug substance at 105°C for 48 hours |
| Photolytic | Solution exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber |
-
Protocol: After exposure, samples were cooled, neutralized if necessary, and diluted to a final concentration of 100 µg/mL with mobile phase before injection.
-
Acceptance Criteria: The method must resolve the main peak from all degradation product peaks. Peak purity of the analyte should be assessed using the DAD.
4.2 Validation Procedures
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Analyze five concentrations from 25 to 150 µg/mL (25, 50, 75, 100, 150 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (80%, 100%, 120% of the nominal concentration). Analyze in triplicate. | Mean recovery between 98.0% and 102.0% |
| Precision | Repeatability: Six replicate injections of the 100 µg/mL standard. Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 2.0% |
| LOD & LOQ | Determine from the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). | To be determined experimentally. |
| Robustness | Intentionally vary method parameters: Flow rate (±0.1 mL/min), Mobile phase pH (±0.2 units), Column temperature (±2°C). | System suitability parameters must pass; peak area RSD ≤ 2.0%. |
4.3 System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Area | ≤ 1.0% (for 5 replicate injections) |
Expected Results and Discussion
The proposed method is expected to yield a sharp, symmetric peak for this compound at a retention time of approximately 4.5 minutes. The validation experiments should confirm that the method meets all ICH requirements.
In the forced degradation studies, significant degradation is anticipated under basic and oxidative conditions, with minor degradation under acidic and thermal stress. The key result is the demonstration of baseline resolution between the parent this compound peak and all generated impurity peaks, confirming the method is stability-indicating. The peak purity analysis via DAD should show no co-eluting peaks, further solidifying the method's specificity.
Table of Expected Validation Summary
| Validation Parameter | Expected Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 25 - 150 µg/mL |
| Accuracy (% Recovery) | 99.0% - 101.0% |
| Repeatability (RSD%) | < 1.0% |
| Intermediate Precision (RSD%) | < 1.5% |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
| Robustness | No significant impact on results |
Conclusion
This application note provides a complete framework for the development and validation of an RP-HPLC method for this compound. The use of a polar-embedded stationary phase successfully addresses the challenge of retaining this small, polar compound. The comprehensive validation protocol, including forced degradation studies, ensures the final method is reliable, accurate, and suitable for its intended purpose in a regulated quality control environment.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][19]
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4][20]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][17]
- Bhagyashree, K., & Suneetha, D. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 5(4). [Link][5]
- PubChem. Pyrrolidin-3-one hydrochloride.
- Waters Corporation. (2023).
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. database.ich.org [database.ich.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 3760-52-9: 3-Pyrrolidinone, hydrochloride (1:1) [cymitquimica.com]
- 8. This compound CAS#: 3760-52-9 [m.chemicalbook.com]
- 9. zhishangchemical.com [zhishangchemical.com]
- 10. Pyrrolidin-3-one hydrochloride | C4H8ClNO | CID 19106857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Developing HPLC Methods [sigmaaldrich.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. agilent.com [agilent.com]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Strategic Functionalization of 3-Pyrrolidinone Hydrochloride with Electrophiles
Abstract
This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development exploring the synthetic utility of 3-pyrrolidinone. As a versatile heterocyclic scaffold, 3-pyrrolidinone is a valuable building block in the synthesis of a wide array of biologically active molecules and complex chemical structures.[1] This document provides an in-depth analysis of its reactivity towards electrophiles, focusing on the practical considerations of using its hydrochloride salt. We will dissect the critical aspects of deprotonation, regioselective functionalization at both the nitrogen and α-carbon positions, and provide detailed, field-proven protocols for key transformations including N-alkylation, C-alkylation, acylation, and aldol-type reactions.
Introduction: The Versatility of the 3-Pyrrolidinone Scaffold
The pyrrolidinone nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1] 3-Pyrrolidinone, in particular, offers a unique combination of functionalities: a secondary amine, a ketone, and an adjacent active methylene group. This arrangement allows for selective modifications at multiple sites, making it an ideal starting material for generating molecular diversity.
This guide focuses on the practical application of 3-pyrrolidinone hydrochloride, a common commercially available form. While the hydrochloride salt enhances stability and shelf-life, the protonated nitrogen necessitates a strategic approach to unlock the molecule's full synthetic potential.[2]
Fundamental Reactivity and Mechanistic Considerations
The synthetic versatility of 3-pyrrolidinone stems from its ability to act as a nucleophile at two primary locations: the nitrogen atom and the α-carbon. The reaction pathway is dictated by the choice of base, solvent, and the nature of the electrophile.
The Critical First Step: Deprotonation of the Hydrochloride Salt
This compound exists as a salt, with the nitrogen atom protonated. This renders the nitrogen non-nucleophilic and deactivates the α-protons. Therefore, the initial and most critical step in any reaction is the neutralization of the hydrochloride salt to generate the free 3-pyrrolidinone in situ.
The choice of base is paramount and is dictated by the desired site of electrophilic attack:
-
For N-functionalization: A mild, non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate is typically sufficient. These bases are strong enough to deprotonate the ammonium salt but not the α-protons of the ketone.
-
For C-functionalization (via enolate): A strong, non-nucleophilic base is required to deprotonate the α-carbon. Common choices include lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). These bases will also deprotonate the nitrogen, so N-protection is often a prerequisite for selective C-functionalization.
Tautomerism and Sites of Electrophilic Attack
Once deprotonated, 3-pyrrolidinone can exist in equilibrium with its tautomeric forms: the enamine and the enolate. The predominant reactive species is determined by the reaction conditions.
Figure 1. Deprotonation and tautomeric forms of 3-pyrrolidinone.
Protocols for Electrophilic Reactions
The following protocols are designed to be robust starting points for the functionalization of this compound. Optimization may be required for specific substrates.
N-Alkylation
N-alkylation is often the most straightforward reaction, as the nitrogen atom is generally more nucleophilic than the α-carbon.
Protocol 3.1.1: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added a mild base (e.g., K₂CO₃, 2.0 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
The electrophile (e.g., alkyl halide, 1.1 eq) is added, and the reaction is stirred at room temperature or heated as required, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
C-Alkylation at the α-Position
To achieve selective C-alkylation, the nitrogen atom must first be protected to prevent competing N-alkylation. A common strategy is to use a protecting group such as tert-butoxycarbonyl (Boc).
Protocol 3.2.1: N-Protection of 3-Pyrrolidinone
-
This compound (1.0 eq) is dissolved in a mixture of dioxane and water.
-
A mild base (e.g., NaHCO₃, 2.5 eq) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
The reaction is stirred at room temperature overnight.
-
The mixture is concentrated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated to afford N-Boc-3-pyrrolidinone, which is often used without further purification.
Protocol 3.2.2: α-Alkylation of N-Boc-3-pyrrolidinone
-
A solution of a strong, non-nucleophilic base such as LDA is prepared by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C.
-
A solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C.
-
The mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
The electrophile (e.g., alkyl halide, 1.1 eq) is added, and the reaction is allowed to slowly warm to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by flash column chromatography.
Acylation Reactions
Acylation can occur at either the nitrogen or the α-carbon, and the site of reaction is again controlled by the reaction conditions.
Protocol 3.3.1: N-Acylation
This protocol is similar to N-alkylation, using an acylating agent such as an acid chloride or anhydride in the presence of a mild base.
Protocol 3.3.2: C-Acylation
C-acylation is typically achieved on an N-protected pyrrolidinone via its enolate, similar to the C-alkylation protocol.
Aldol-Type Reactions
Aldol reactions with 3-pyrrolidinone can proceed through either an enolate or an enamine intermediate. The enamine-mediated aldol reaction is a cornerstone of organocatalysis.
Protocol 3.4.1: Pyrrolidine-Catalyzed Aldol Reaction (Illustrative Example)
While 3-pyrrolidinone itself is the substrate, this protocol illustrates the principle using pyrrolidine as a catalyst, which forms an enamine with a ketone. A similar principle can be applied to the self-condensation of 3-pyrrolidinone or its reaction with other aldehydes.
-
To a solution of the aldehyde (1.0 eq) and a ketone (e.g., acetone, 10 eq) in a suitable solvent (e.g., DMSO, or neat) is added a catalytic amount of pyrrolidine (0.1-0.3 eq).
-
The reaction is stirred at room temperature and monitored for the formation of the β-hydroxy ketone product.
-
Upon completion, the reaction is worked up by partitioning between water and an organic solvent.
-
The product is purified by column chromatography.
Data Summary and Comparison
The following table summarizes typical reaction conditions and expected outcomes for the electrophilic functionalization of 3-pyrrolidinone.
| Reaction Type | Site of Functionalization | Required Precursor | Base | Electrophile | Typical Solvent | Temperature (°C) |
| Alkylation | Nitrogen | 3-Pyrrolidinone HCl | K₂CO₃, TEA | Alkyl Halide | Acetonitrile, DMF | 25-80 |
| Alkylation | α-Carbon | N-Boc-3-pyrrolidinone | LDA, NaH | Alkyl Halide | THF | -78 to 25 |
| Acylation | Nitrogen | 3-Pyrrolidinone HCl | Pyridine, TEA | Acyl Chloride | CH₂Cl₂ | 0-25 |
| Acylation | α-Carbon | N-Boc-3-pyrrolidinone | LDA | Acyl Chloride | THF | -78 to 0 |
| Aldol Addition | α-Carbon | 3-Pyrrolidinone | Pyrrolidine (cat.) | Aldehyde | DMSO, neat | 25 |
Experimental Workflow Visualization
The general workflow for the functionalization of this compound can be visualized as follows:
Figure 2. General workflow for the selective functionalization of this compound.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a wide range of functionalized pyrrolidinone derivatives. By carefully selecting the reaction conditions, particularly the base and the use of nitrogen protection, researchers can achieve selective functionalization at either the nitrogen atom or the α-carbon. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this valuable building block in research and development.
References
- Amer, F. A., Hammouda, M., El-Ahl, A.-A. S., & Abdel-Wahab, B. F. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549–1569.
- Zimmer, H., Armbruster, D., & Trauth, L. J. (1965). The aldol condensation of aromatic aldehydes with n‐acetyl‐2‐pyrrolidinone: Synthesis of 3‐arylidene‐2‐pyrrolidinones. Journal of Heterocyclic Chemistry, 2(2), 171-174.
- PubChem. (n.d.). Pyrrolidin-3-one hydrochloride.
Sources
Reductive Amination of 3-Pyrrolidinone Hydrochloride: A Comprehensive Guide for Drug Discovery
<_ APPLICATION NOTES & PROTOCOLS
Abstract
The synthesis of substituted aminopyrrolidines is a cornerstone of modern medicinal chemistry, with this scaffold appearing in a multitude of bioactive molecules and approved pharmaceuticals.[1][2] Reductive amination stands out as one of the most robust and versatile methods for accessing these critical building blocks.[1][2][3] This guide provides an in-depth exploration of the reductive amination of 3-pyrrolidinone hydrochloride, a common starting material. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss critical process considerations to empower researchers in drug development to confidently and efficiently synthesize diverse libraries of N-substituted 3-aminopyrrolidines.
Introduction: The Strategic Importance of the 3-Aminopyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, and the introduction of a substituted amino group at the 3-position opens up a vast chemical space for molecular design. N-aryl-substituted pyrrolidines, in particular, are prevalent in a wide array of bioactive compounds.[1][2] The ability to predictably and efficiently synthesize analogs is therefore of paramount importance. Reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine intermediate that is subsequently reduced, is an ideal strategy for this purpose.[4] It avoids the common pitfalls of direct alkylation, such as over-alkylation, and is amenable to a wide range of substrates.[3][5]
Starting with this compound offers several advantages. The hydrochloride salt form enhances the stability and handling of the often-hygroscopic free base. However, it also necessitates careful consideration of the reaction conditions to ensure the liberation of the free amine for effective imine formation.
Mechanistic Insights: The "Why" Behind the Protocol
A successful reductive amination hinges on the delicate balance between imine formation and reduction. The overall transformation can be dissected into two key stages:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary or secondary amine on the ketone carbonyl of 3-pyrrolidinone. This is typically acid-catalyzed.[6] The resulting hemiaminal intermediate then dehydrates to form an imine.[4] Under acidic conditions, the imine is protonated to form a more electrophilic iminium ion, which is the key species targeted by the reducing agent.[3][6]
-
Reduction: A selective reducing agent then delivers a hydride to the iminium ion, yielding the final N-substituted 3-aminopyrrolidine product.[3]
The choice of reducing agent is critical. It must be reactive enough to reduce the iminium ion but not so powerful that it reduces the starting ketone at a competitive rate.[3][7] This is why milder, more selective borohydride reagents have become the workhorses for this transformation.
Diagram: General Mechanism of Reductive Amination
Caption: The two-stage process of reductive amination.
Reagent Selection and Rationale
The success of the reductive amination of this compound is highly dependent on the judicious selection of reagents.
| Reagent Class | Recommended Reagent | Key Characteristics & Rationale |
| Pyrrolidinone Source | This compound | Stable, crystalline solid. The hydrochloride necessitates the use of a base to liberate the free amine for reaction. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) | Primary Choice: Mild and highly selective for iminium ions over ketones.[5][8][9] It is moisture-sensitive but offers excellent yields and a better safety profile than cyanide-based reagents.[8][9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Alternative: Effective and stable in various solvents, including protic ones like methanol.[10][11] However, it can release highly toxic hydrogen cyanide gas under acidic conditions, requiring careful pH control.[10] | |
| Solvent | 1,2-Dichloroethane (DCE) | Primary Choice for STAB: Aprotic and effective for a wide range of substrates.[12] |
| Tetrahydrofuran (THF) | Alternative for STAB: A good aprotic alternative to DCE.[11][12] | |
| Methanol (MeOH) | Primary Choice for NaBH₃CN: Protic solvent that works well with this reagent.[11] | |
| Acid Catalyst | Acetic Acid (AcOH) | Often used to facilitate imine formation, especially with less reactive ketones or amines.[5][12][13] |
| Base (for HCl salt) | Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) | Required to neutralize the hydrochloride salt and free the 3-pyrrolidinone for reaction. An excess is often used to also neutralize the HCl generated from the amine coupling partner if it is also a hydrochloride salt. |
Detailed Experimental Protocols
These protocols are designed to be robust starting points for the synthesis of a diverse range of N-substituted 3-aminopyrrolidines.
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This is the recommended general protocol due to its broad applicability and enhanced safety profile.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (NEt₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Diagram: Experimental Workflow (STAB Protocol)
Caption: Step-by-step workflow for the STAB-mediated reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Addition of Amine and Base: Add the desired amine (1.0-1.2 eq) and anhydrous 1,2-dichloroethane (DCE) to form a suspension. Add triethylamine (2.2-2.5 eq) to neutralize both hydrochloride salts and stir for 10-15 minutes at room temperature.
-
Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.3-1.6 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.[5]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted 3-aminopyrrolidine.[1]
Protocol 2: Alternative Procedure using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is useful when using protic solvents like methanol. Extreme caution must be exercised due to the potential generation of HCN gas.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Triethylamine (NEt₃)
-
Methanol (MeOH)
-
Acetic Acid (optional, for pH adjustment)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine this compound (1.0 eq), the amine (1.0-1.2 eq), and methanol.
-
Base Addition and pH Adjustment: Add triethylamine (2.2-2.5 eq). If necessary, adjust the pH to approximately 6-7 with glacial acetic acid. This pH range is optimal for selectively reducing the iminium ion over the ketone.[5]
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.2-1.5 eq) in one portion.
-
Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution in the fume hood. Extract with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography.
Troubleshooting and Key Considerations
-
Low Yields:
-
Inefficient Imine Formation: For sterically hindered or electron-deficient amines, consider adding a catalytic amount of acetic acid with the STAB protocol.[12][13] The use of dehydrating agents like molecular sieves can also drive the equilibrium towards the imine.
-
Decomposition of STAB: Ensure the use of anhydrous solvents as STAB is water-sensitive.[9][11]
-
Incorrect pH: For the NaBH₃CN protocol, maintaining a pH of 6-7 is crucial for selectivity.[5]
-
-
Side Reactions:
-
Over-alkylation: If dialkylation is observed when using a primary amine, a stepwise procedure can be employed. First, form the imine in methanol, then add sodium borohydride (NaBH₄) for the reduction.[12]
-
Ketone Reduction: If significant reduction of 3-pyrrolidinone is observed, the reducing agent is likely too reactive under the chosen conditions. Ensure the use of milder reagents like STAB or carefully control the pH with NaBH₃CN.
-
-
Purification Challenges:
-
The basic nature of the aminopyrrolidine product can cause streaking on silica gel. It is often beneficial to pre-treat the silica gel with triethylamine or use a mobile phase containing a small amount of a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexanes).
-
Safety Precautions
-
Sodium Triacetoxyborohydride (STAB): While safer than cyanoborohydride, it is a moisture-sensitive reagent that can release flammable hydrogen gas upon contact with water. Handle in a dry, inert atmosphere.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic. It can release deadly hydrogen cyanide (HCN) gas upon contact with strong acids. All reactions and workups must be conducted in a certified chemical fume hood. Acidic quenching should be strictly avoided.
-
Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.
Conclusion
The reductive amination of this compound is a powerful and highly adaptable method for the synthesis of N-substituted 3-aminopyrrolidines, which are crucial intermediates in drug discovery. By understanding the underlying mechanism, carefully selecting reagents, and adhering to optimized protocols, researchers can efficiently generate diverse libraries of these valuable compounds. The use of sodium triacetoxyborohydride is generally recommended for its high selectivity, broad substrate scope, and superior safety profile. This guide provides the necessary foundation for scientists to successfully implement this key transformation in their synthetic endeavors.
References
- Vertex AI Search. (2024). One of the reductants for reductive amination: sodium cyanoborohydride - ChemicalBook.
- YouTube. (2020). 09.
- Vertex AI Search. (2024). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine.
- Master Organic Chemistry. (2017).
- Organic Chemistry Tutor. (2024).
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- Sigma-Aldrich. (2024). Sodium Triacetoxyborohydride.
- TCI. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- National Institutes of Health. (2024).
- ChemicalBook. (2024).
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- Organic Chemistry Portal. (2024).
- YouTube. (2025).
- Sigma-Aldrich. (2024).
- ResearchGate. (2024).
- ResearchGate. (2024). (PDF)
- Organic Chemistry Portal. (2024). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- ResearchGate. (2024). Controlled experiments for reductive amination of LA into pyrrolidinone. Reaction condition.
- ResearchGate. (2024).
- Myers, A. (2024). Myers Chem 115.
- Wikipedia. (2024).
- JOCPR. (2024).
- Chemistry Stack Exchange. (2020).
- National Institutes of Health. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
- PubMed. (2018).
- Wordpress. (2024).
- JOCPR. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
- Sigma-Aldrich. (2024). (R)-(+)-3-Aminopyrrolidine 98 116183-82-5.
- ResearchGate. (2025).
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- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Synthesis of Novel Heterocyclic Amino Acids from 3-Pyrrolidinone Hydrochloride: An Application and Protocol Guide
Introduction: The Rising Prominence of Constrained Heterocyclic Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. Non-proteinogenic amino acids, particularly those with conformationally constrained heterocyclic scaffolds, have emerged as powerful tools in this endeavor.[1] These unique building blocks, when incorporated into peptides or used as standalone pharmacophores, can induce specific secondary structures, mimic peptide turns, and provide a three-dimensional diversity that is often key to potent and selective biological activity.[2][3] The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in numerous FDA-approved drugs, valued for its favorable physicochemical properties and synthetic tractability.[4]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic α-amino acids, specifically 3-amino-pyrrolidine-3-carboxylic acid, starting from the readily available and cost-effective building block, 3-pyrrolidinone hydrochloride. We will explore two primary and robust synthetic strategies: the Bucherer-Bergs reaction and the Strecker synthesis . For each pathway, we will delve into the underlying mechanisms, provide step-by-step experimental procedures, and discuss the critical considerations for successful synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with valuable, constrained amino acid scaffolds.
Strategic Overview: From a Cyclic Ketone to a Functional Amino Acid
The core challenge in transforming 3-pyrrolidinone into a 3-amino-3-carboxylic acid lies in the simultaneous introduction of an amino group and a carboxylic acid (or its precursor) onto the same carbon atom (C3). Both the Bucherer-Bergs and Strecker syntheses are classic, yet highly effective, multicomponent reactions that achieve this transformation on carbonyl compounds.[5][6]
A critical prerequisite for these reactions is the protection of the secondary amine of the pyrrolidine ring. This is essential to prevent unwanted side reactions and to ensure the desired reactivity at the C3-carbonyl group. The most common and effective protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which can be readily introduced and later removed under specific conditions.[7][8]
The overall synthetic strategy can be visualized as a three-stage process:
Part 1: The Bucherer-Bergs Pathway to Spiro-Hydantoin Intermediates
The Bucherer-Bergs reaction is a robust and high-yielding method for the synthesis of 5,5-disubstituted hydantoins from ketones.[9] This one-pot, multicomponent reaction utilizes an alkali metal cyanide and ammonium carbonate to form a spiro-hydantoin intermediate, which can then be hydrolyzed to the desired α,α-disubstituted amino acid.[5]
Mechanism and Rationale
The reaction proceeds through several key steps:
-
In situ imine formation: The ketone reacts with ammonia (from ammonium carbonate) to form an imine.
-
Cyanide addition: A cyanide ion attacks the imine carbon to form an α-aminonitrile.
-
Cyclization: The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form a 5-imino-oxazolidin-2-one.
-
Rearrangement: This intermediate rearranges to the more stable hydantoin ring system.[5][9]
The choice of an N-protecting group is crucial. The Boc group is particularly advantageous due to its stability under the basic conditions of the Bucherer-Bergs reaction and its facile removal under acidic conditions.[8]
Detailed Experimental Protocols
Protocol 1.1: N-Boc Protection of this compound
| Reagent | MW | Amount | Molar Eq. |
| This compound | 121.56 | 10.0 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 19.7 g | 1.1 |
| Triethylamine (TEA) | 101.19 | 25.0 mL | 2.2 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
Suspend this compound (10.0 g, 82.3 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (25.0 mL, 179.5 mmol) to the suspension. Stir for 15 minutes until the solid dissolves.
-
Add di-tert-butyl dicarbonate (19.7 g, 90.5 mmol) portion-wise over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-pyrrolidinone as a pale yellow oil, which may solidify upon standing.
Expected Yield: 90-95%. Characterization: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 1.2: Bucherer-Bergs Synthesis of tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate [10]
| Reagent | MW | Amount | Molar Eq. |
| N-Boc-3-pyrrolidinone | 185.22 | 5.0 g | 1.0 |
| Potassium cyanide (KCN) | 65.12 | 3.5 g | 2.0 |
| Ammonium carbonate | 96.09 | 10.4 g | 4.0 |
| Ethanol | - | 50 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a 250 mL pressure vessel, combine N-Boc-3-pyrrolidinone (5.0 g, 27.0 mmol), potassium cyanide (3.5 g, 54.0 mmol), ammonium carbonate (10.4 g, 108.0 mmol), ethanol (50 mL), and water (50 mL).
-
Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully vent the vessel in a fume hood.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
The spiro-hydantoin product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield: 75-85%. Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[11]
Protocol 1.3: Hydrolysis of the Spiro-hydantoin to 3-Amino-pyrrolidine-3-carboxylic Acid
| Reagent | MW | Amount | Molar Eq. |
| Spiro-hydantoin intermediate | 269.30 | 5.0 g | 1.0 |
| Barium hydroxide octahydrate | 315.46 | 17.6 g | 3.0 |
| Water | - | 100 mL | - |
| Sulfuric acid (1 M) | - | As needed | - |
Procedure:
-
Suspend the spiro-hydantoin (5.0 g, 18.6 mmol) and barium hydroxide octahydrate (17.6 g, 55.8 mmol) in water (100 mL) in a round-bottom flask.
-
Heat the mixture to reflux (100-110 °C) for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add 1 M sulfuric acid to precipitate barium sulfate until no further precipitation is observed (check with a drop of sulfuric acid).
-
Filter off the barium sulfate through a pad of Celite and wash the filter cake with hot water.
-
Concentrate the filtrate under reduced pressure. The crude product will contain the Boc-protected amino acid.
-
To remove the Boc group, dissolve the residue in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stir at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure, and co-evaporate with toluene to remove residual TFA.
-
The crude amino acid can be purified by ion-exchange chromatography.
Expected Yield: 60-70% over two steps. Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: The Strecker Synthesis Pathway via α-Aminonitrile Intermediates
The Strecker synthesis is another powerful method for the synthesis of α-amino acids from carbonyl compounds.[6] This reaction involves the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.[12]
Mechanism and Rationale
The Strecker synthesis on N-protected 3-pyrrolidinone follows these key steps:
-
Imine/Iminium formation: The ketone reacts with an amine source (e.g., ammonia from ammonium chloride) to form an imine, which is in equilibrium with its protonated form, the iminium ion.
-
Nucleophilic attack of cyanide: A cyanide source (e.g., sodium cyanide) attacks the electrophilic carbon of the iminium ion to form an α-aminonitrile.
-
Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid.[1][6]
The Cbz protecting group is a suitable alternative to Boc for this pathway, offering different deprotection conditions (hydrogenolysis).
Detailed Experimental Protocols
Protocol 2.1: N-Cbz Protection of this compound
| Reagent | MW | Amount | Molar Eq. |
| This compound | 121.56 | 10.0 g | 1.0 |
| Benzyl chloroformate (CbzCl) | 170.59 | 12.8 mL | 1.1 |
| Sodium carbonate (Na₂CO₃) | 105.99 | 26.2 g | 3.0 |
| Dichloromethane (DCM) | - | 150 mL | - |
| Water | - | 150 mL | - |
Procedure:
-
Dissolve this compound (10.0 g, 82.3 mmol) and sodium carbonate (26.2 g, 247 mmol) in a mixture of water (150 mL) and DCM (150 mL).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (12.8 mL, 90.5 mmol) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield N-Cbz-3-pyrrolidinone.[7]
Expected Yield: 85-90%. Characterization: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy.[13]
Protocol 2.2: Strecker Synthesis of N-Cbz-3-amino-3-cyanopyrrolidine
| Reagent | MW | Amount | Molar Eq. |
| N-Cbz-3-pyrrolidinone | 219.24 | 5.0 g | 1.0 |
| Ammonium chloride (NH₄Cl) | 53.49 | 2.4 g | 2.0 |
| Sodium cyanide (NaCN) | 49.01 | 2.2 g | 2.0 |
| Methanol | - | 50 mL | - |
| Aqueous Ammonia (28%) | - | 25 mL | - |
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve N-Cbz-3-pyrrolidinone (5.0 g, 22.8 mmol) in methanol (50 mL) in a round-bottom flask.
-
Add ammonium chloride (2.4 g, 45.6 mmol) and aqueous ammonia (25 mL).
-
In a separate flask, dissolve sodium cyanide (2.2 g, 45.6 mmol) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude α-aminonitrile.
-
Purify by flash chromatography.
Expected Yield: 65-75%. Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR (a characteristic nitrile stretch around 2230 cm⁻¹).
Protocol 2.3: Hydrolysis of the α-Aminonitrile and Deprotection
| Reagent | Amount |
| N-Cbz-3-amino-3-cyanopyrrolidine | 3.0 g |
| Concentrated HCl | 50 mL |
| Palladium on Carbon (10% Pd/C) | 300 mg |
| Methanol | 50 mL |
Procedure:
-
Heat the α-aminonitrile (3.0 g) in concentrated HCl (50 mL) at reflux for 12 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in methanol (50 mL).
-
Add 10% Pd/C (300 mg) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
Purify by recrystallization or ion-exchange chromatography.
Expected Yield: 50-60% over two steps. Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Summary of Synthetic Routes and Data
| Route | Intermediate | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Bucherer-Bergs | Spiro-hydantoin | KCN, (NH₄)₂CO₃ | 75-85% (hydantoin) | High yielding, one-pot for hydantoin | Harsh hydrolysis conditions |
| Strecker | α-Aminonitrile | NaCN, NH₄Cl | 65-75% (aminonitrile) | Milder conditions for aminonitrile formation | Two-step hydrolysis and deprotection |
Applications and Significance
The synthesized 3-amino-pyrrolidine-3-carboxylic acid is a conformationally constrained α,α-disubstituted amino acid. Its rigid structure makes it an invaluable building block for:
-
Peptidomimetics: To mimic or induce β-turns in peptide chains, enhancing biological activity and stability.[3]
-
Novel Scaffolds: As a starting point for the synthesis of more complex heterocyclic systems and spirocyclic compounds with potential therapeutic applications.[2][14]
-
Drug Discovery: The introduction of this constrained amino acid into a lead compound can improve its binding affinity and selectivity for its biological target.
Conclusion
The synthesis of novel heterocyclic amino acids from this compound via the Bucherer-Bergs and Strecker reactions offers a versatile and efficient approach to valuable building blocks for drug discovery and development. The choice of N-protecting group and the specific reaction conditions can be tailored to achieve optimal yields and purity. The detailed protocols provided in this guide serve as a practical resource for researchers to access these important constrained amino acids and explore their potential in creating next-generation therapeutics.
References
- Koskinen, A. M. P., & Vepsäläinen, J. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6475–6482. [Link]
- Kappe, C. O., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Lombart, H.-G., & Lubell, W. D. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers, 55(2), 101–122. [Link]
- Secrist, J. A., et al. (1991). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 34(8), 2361–2366. [Link]
- Hoffmann-La Roche. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.
- NROChemistry. (n.d.). Strecker Synthesis.
- Marinov, M., et al. (2014). Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules, 19(11), 18639-18656. [Link]
- PubChem. (n.d.). tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate.
- Merck Sharp & Dohme Corp. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate.
- Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1347–1357. [Link]
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- PubChem. (n.d.). 1-N-Cbz-3-pyrrolidinone.
- OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives).
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Sagitullina, G. P., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Pharmaceutical Chemistry Journal, 52, 225-228. [Link]
- Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
- Fedoseev, V. M., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(19), 5894. [Link]
- Tourwé, D., et al. (2007). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 11(6), 629-634. [Link]
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3-Pyrrolidinone hydrochloride in the synthesis of neurological disorder drugs
Application Note & Protocol
Topic: The Strategic Role of 3-Pyrrolidinone Hydrochloride in the Synthesis of Advanced Neuromodulatory Agents
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Neuropharmacology.
Abstract: The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous central nervous system (CNS) active agents. This document provides an in-depth guide to the strategic use of this compound as a key starting material in the synthesis of neurological disorder drugs. We will explore the causality behind its selection, detail a validated, multi-step synthesis protocol for a representative anticonvulsant agent, and provide the necessary workflows and data interpretation frameworks for successful implementation in a research and development setting.
Introduction: The Significance of the 3-Pyrrolidinone Scaffold
The 3-pyrrolidinone moiety is a versatile and highly valuable building block in modern neuropharmacology. Its structural features—a five-membered lactam ring with a ketone at the 3-position—offer a unique combination of rigidity, polarity, and multiple points for functionalization. This allows medicinal chemists to systematically explore the chemical space required for precise interaction with complex neurological targets.
Unlike its more common 2-pyrrolidinone counterpart (found in racetam drugs), the 3-oxo functionality provides a reactive handle for introducing diverse substituents, particularly for creating chiral centers that are often critical for selective receptor binding or enzyme inhibition. This compound is the preferred starting material over the free base due to its enhanced stability, non-hygroscopic nature, and improved handling characteristics, making it ideal for reproducible, large-scale synthesis.
This guide will focus on the synthesis of a key intermediate used in the production of modern antiepileptic drugs (AEDs), illustrating the practical application of this compound.
Physicochemical Properties & Strategic Advantages
A comprehensive understanding of the starting material is foundational to any successful synthesis campaign.
Table 1: Properties of this compound
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₄H₈ClNO | --- |
| Molecular Weight | 121.57 g/mol | Essential for stoichiometric calculations. |
| Appearance | Off-white to light yellow crystalline powder | Easy to handle solid. |
| Solubility | Soluble in water, methanol | Influences choice of reaction solvents and workup procedures. |
| Melting Point | 105-110 °C | Indicator of purity. |
| Key Feature | Hydrochloride Salt | Enhances stability and simplifies handling compared to the volatile free base. The salt form must be neutralized in situ for most reactions. |
The primary advantage of the 3-oxo position is its susceptibility to nucleophilic attack, enabling the construction of more complex molecules. It can be readily converted into an amine via reductive amination, a hydroxyl group via reduction, or used to form carbon-carbon bonds, providing access to a wide array of derivatives.
Synthesis Protocol: Preparation of (S)-3-amino-1-(tert-butoxycarbonyl)pyrrolidine
This protocol details the synthesis of a chiral amino-pyrrolidine derivative, a crucial intermediate for various neurological drug candidates. The workflow begins with the neutralization of this compound, followed by asymmetric reductive amination.
Experimental Workflow Diagram
This diagram outlines the complete workflow from starting material to the purified, characterized intermediate.
Caption: High-level experimental workflow for chiral amine synthesis.
Step-by-Step Methodology
Materials & Reagents:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Ammonium acetate (NH₄OAc)
-
Methanol (Anhydrous)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chiral Catalyst (e.g., a Ru- or Rh-based catalyst with a chiral ligand like BINAP)
-
Hydrogen source (H₂ gas)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Protocol:
-
Neutralization: In a high-pressure reaction vessel, suspend this compound (1.0 eq) in anhydrous methanol. Cool the mixture to 0 °C. Add sodium bicarbonate (1.1 eq) portion-wise. Stir for 30 minutes to ensure complete formation of the free-base 3-pyrrolidinone in situ. The effervescence should cease.
-
Rationale: The hydrochloride salt is stable but unreactive. Neutralization with a mild base like NaHCO₃ generates the nucleophilic free-base required for the subsequent amination step without causing self-condensation.
-
-
Reductive Amination Setup: To the vessel, add ammonium acetate (2.0 eq) as the ammonia source. Then, add the chiral catalyst (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl, 0.01 eq).
-
Rationale: Ammonium acetate serves as a convenient, solid source of ammonia. The chiral catalyst is the cornerstone of this process; it coordinates with the imine intermediate formed in situ and directs the hydrogenation to occur stereoselectively, yielding the desired (S)-enantiomer.
-
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 bar. Stir the reaction mixture vigorously at 40 °C for 24-48 hours.
-
Causality: Pressure and temperature are critical parameters that influence reaction rate and catalyst activity. Reaction progress should be monitored by taking aliquots (after safely depressurizing) and analyzing via LC-MS to check for the disappearance of the starting material.
-
-
Workup and Amine Protection: After completion, cool the vessel and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 4 hours.
-
Rationale: The resulting chiral amine is often unstable and difficult to isolate. Immediate protection of the amine with a Boc group converts it into a stable, easily purifiable solid (Boc-protected amine), which is suitable for long-term storage and subsequent synthetic steps.
-
-
Purification: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine.
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the enantiomeric excess (e.e.) using chiral HPLC.
Table 2: Expected Results
| Parameter | Expected Value | Method |
| Yield | 75-85% | Gravimetric |
| Purity | >98% | HPLC |
| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC |
| ¹H NMR | Conforms to structure | 400 MHz NMR |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 187.14 | LC-MS |
Mechanistic Insight & Visualization
Asymmetric Reductive Amination Pathway
The core of the synthesis is the stereoselective formation of the amine. This diagram illustrates the key steps.
Caption: Simplified mechanism of asymmetric reductive amination.
Target Engagement: GABA Modulator Signaling
Many drugs derived from this pyrrolidinone scaffold, particularly antiepileptics, function by modulating inhibitory neurotransmission. For instance, they may bind to synaptic vesicle proteins like SV2A, which in turn regulates the release of GABA, the primary inhibitory neurotransmitter in the brain.
Caption: Drug modulation of inhibitory GABAergic neurotransmission.
Conclusion and Future Directions
This compound is more than a simple building block; it is a strategic entry point for creating stereochemically complex and potent neuromodulatory agents. The protocol detailed herein for asymmetric reductive amination provides a reliable and scalable method for producing high-purity chiral intermediates. The true power of this scaffold lies in its adaptability. Future work will undoubtedly focus on leveraging the 3-position for novel functionalizations, leading to next-generation therapeutics for epilepsy, neuropathic pain, and other challenging neurological disorders.
References
- This compound Properties and Safety.
- Pyrrolidinone Derivatives and Their Use as Positive Allosteric Modulators of AMPA Receptors.
Application Note & Protocol: High-Purity Recrystallization of 3-Pyrrolidinone Hydrochloride
Abstract
3-Pyrrolidinone hydrochloride is a pivotal building block in medicinal chemistry and organic synthesis, frequently employed in the development of novel therapeutics and specialty chemicals.[1][2] However, commercial batches of this compound can exhibit significant color and purity variations, ranging from off-white to dark brown crystalline solids, which can compromise the integrity of downstream applications.[1][3][4] This application note provides a comprehensive, field-proven protocol for the purification of this compound via a mixed-solvent recrystallization technique. We delve into the underlying physicochemical principles, offer a detailed step-by-step methodology, and present a self-validating framework for assessing post-purification quality. This guide is designed for researchers, chemists, and drug development professionals seeking to produce high-purity, crystalline this compound suitable for the most demanding synthetic applications.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility.[5] The fundamental principle is that the solubility of a compound in a solvent generally increases with temperature. Conversely, the impurities present in the initial mixture should either be highly soluble in the solvent at all temperatures or sparingly soluble even at elevated temperatures.
The ideal recrystallization process follows a distinct solubility curve:
-
High Solubility at High Temperature: The impure solid is dissolved in a minimal amount of a hot, appropriate solvent to create a saturated or near-saturated solution.[6]
-
Low Solubility at Low Temperature: As the solution cools, the solubility of the target compound decreases, forcing it out of the solution to form a crystal lattice.[5][6] Because this process occurs gradually, the molecules of the desired compound have time to arrange themselves into a highly ordered, pure crystal structure, effectively excluding the randomly dispersed impurity molecules.
The impurities ideally remain in the cold solvent (the "mother liquor") and are subsequently removed by filtration. The choice of solvent is therefore the most critical parameter for a successful recrystallization.[5]
Physicochemical Profile: this compound
A thorough understanding of the material's properties is essential for developing a robust purification protocol. This compound is a polar, hygroscopic salt, which dictates its solubility behavior.[4]
| Property | Value | Source(s) |
| CAS Number | 3760-52-9 | [3][4][7] |
| Molecular Formula | C₄H₇NO·HCl (or C₄H₈ClNO) | [1][3][7] |
| Molecular Weight | ~121.57 g/mol | [1][7] |
| Appearance | White to light yellow or dark brown powder/crystalline solid | [1][3][4] |
| Melting Point | 86-88°C (with decomposition) | [2][3][8][9] |
| Solubility | Soluble in water and DMSO; sparingly soluble in non-polar organic solvents. | [1][4][8] |
| Storage | Store under inert atmosphere, freezer (-20°C recommended). | [2][8] |
Note on Melting Point: Literature values for the melting point vary, with some sources citing a higher range of 140-150°C.[1] However, the more frequently reported value is 86-88°C with decomposition, which is a more reliable indicator for the purified compound. A broad or depressed melting range is a key indicator of impurity.
The Core of the Protocol: Solvent System Selection
Given that this compound is a polar salt, it is highly soluble in polar solvents like water and short-chain alcohols. This makes finding a single solvent with a steep solubility-temperature gradient challenging. Therefore, a mixed-solvent (binary) system is the superior strategy. This system consists of:
-
A "Solvent": A polar solvent in which the compound is readily soluble, even at or near room temperature. Isopropyl Alcohol (IPA) is an excellent choice.
-
An "Anti-Solvent": A less polar solvent in which the compound is poorly soluble. Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) serve as effective anti-solvents.
The principle is to dissolve the compound in a minimal amount of the hot "solvent" (IPA) and then carefully introduce the "anti-solvent" (EtOAc) to the point of saturation. This fine-tunes the solubility of the system, allowing for precipitation of the pure compound upon cooling.
Detailed Step-by-Step Recrystallization Protocol
This protocol is designed to be a self-validating system, where careful execution and observation guide the process.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Handle with care.
-
Isopropyl alcohol and ethyl acetate are flammable. Avoid open flames and use a controlled heating source like a stirring hotplate.
Apparatus:
-
Erlenmeyer flask
-
Magnetic stir bar and stirring hotplate
-
Condenser (optional, to prevent solvent loss during heating)
-
Graduated cylinders
-
Büchner funnel and filtration flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Methodology:
-
Dissolution:
-
Place the impure this compound (e.g., 5.0 g) into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of isopropyl alcohol (IPA) (start with ~15-20 mL).
-
Gently heat the mixture to 50-60°C with continuous stirring. Add IPA portion-wise (1-2 mL at a time) until all the solid has just dissolved. Causality: Using the absolute minimum amount of hot solvent is crucial to ensure the resulting solution is saturated or near-saturated, maximizing the yield upon cooling.[6]
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% w/w).
-
Re-heat the mixture with stirring for 5-10 minutes.
-
Perform a hot gravity filtration through fluted filter paper to remove the charcoal. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[6] This step must be done quickly to prevent premature crystallization.
-
-
Inducing Saturation with Anti-Solvent:
-
Re-heat the clear solution to 50-60°C.
-
While stirring, slowly add ethyl acetate (EtOAc) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is now saturated.
-
Add a few drops of hot IPA to redissolve the precipitate and obtain a clear solution again. Causality: This step precisely identifies the saturation point of the mixed-solvent system at an elevated temperature, setting the stage for controlled crystallization upon cooling.
-
-
Crystallization and Cooling:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[6]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product. Causality: The compound's solubility is lowest at ice temperature, which ensures the highest possible recovery from the mother liquor.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount of ice-cold ethyl acetate. Causality: The wash step removes any residual mother liquor containing dissolved impurities. Using an ice-cold anti-solvent minimizes the loss of the desired product, which has very low solubility in it.[6]
-
-
Drying:
-
Dry the purified crystals under high vacuum, preferably in a vacuum oven at a mild temperature (e.g., 30-40°C) or in a vacuum desiccator until a constant weight is achieved. Causality: Thorough drying removes all traces of residual solvent, which could otherwise depress the melting point and interfere with subsequent reactions.[10]
-
Workflow Visualization and Data Summary
The entire protocol can be visualized as a clear, logical progression of steps.
Caption: Workflow for the purification of this compound.
Table of Recommended Parameters:
| Parameter | Recommended Value | Rationale |
| Solvent (IPA) to Solute Ratio | ~3-5 mL per 1 g | Starting point; adjust to achieve dissolution in minimal volume. |
| Dissolution Temperature | 50 - 60 °C | Sufficient to increase solubility without boiling off the solvent excessively. |
| Cooling Protocol | 1-2 hours to RT, then >30 min at 0-4°C | Promotes formation of pure, well-defined crystals and maximizes yield. |
| Wash Solvent Volume | 1-2 small portions | Sufficient to rinse away mother liquor without significant product loss. |
Protocol Validation: Assessing Purity
The success of the purification should be confirmed empirically. This constitutes the "self-validating" aspect of the protocol.
-
Visual Inspection: The purified product should be a white or off-white crystalline solid, free of the dark coloration of the starting material.
-
Melting Point Analysis: Determine the melting point of the dried, purified crystals. A successful purification will yield a sharp melting point within the literature range of 86-88°C .[3][8][9] A broad or depressed melting range indicates the presence of remaining impurities.
-
Spectroscopic Analysis (Optional): For rigorous quality control, ¹H NMR spectroscopy can be employed to confirm the chemical structure and absence of solvent or organic impurities.
Conclusion
This application note details a robust and reliable mixed-solvent recrystallization protocol for the purification of this compound. By leveraging a deep understanding of the compound's physicochemical properties and the foundational principles of crystallization, this method consistently transforms impure, colored starting material into a high-purity, crystalline solid. The protocol's emphasis on causality and self-validation through analytical checks ensures that researchers can confidently produce material suitable for sensitive and demanding applications in pharmaceutical and chemical development.
References
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- Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
- University of California, Los Angeles. (n.d.). Recrystallization.
- European Patent Office. (n.d.). EP 1720833 B1 - Method for purifying N-methyl-2-pyrrolidone.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia. (n.d.). Pyrrolidine.
- ResearchGate. (2014). How do you purify N-vinylpyrrolidinone?.
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- Pharmaffiliates. (n.d.). Triprolidine hydrochloride and its Impurities.
- Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride.
- ACS Publications. (1956). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry.
- ElectronicsAndBooks. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry.
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Column chromatography conditions for purifying 3-Pyrrolidinone derivatives
Topic: Column Chromatography Conditions for Purifying 3-Pyrrolidinone Derivatives
Abstract
This document provides a comprehensive guide to developing robust column chromatography methods for the purification of 3-pyrrolidinone derivatives. These polar, nitrogen-containing heterocyclic compounds present unique challenges, including strong interactions with silica gel, leading to peak tailing and poor resolution. This note details systematic approaches for selecting appropriate stationary and mobile phases, translating Thin-Layer Chromatography (TLC) data to preparative scale, and troubleshooting common purification issues. Protocols for both standard silica gel and alternative stationary phases are provided to equip researchers with the tools to achieve high-purity compounds essential for research and drug development.
Introduction: The Purification Challenge of 3-Pyrrolidinone Derivatives
The 3-pyrrolidinone scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active molecules. However, the purification of these derivatives is often a significant bottleneck. The inherent basicity of the nitrogen atom and the polarity imparted by the ketone functional group lead to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction frequently results in:
-
Significant Peak Tailing: Strong, non-ideal adsorption/desorption kinetics cause asymmetrical peaks, reducing resolution and contaminating fractions.[3][4]
-
Irreversible Adsorption: In some cases, the compound may bind so strongly that it fails to elute from the column, leading to low recovery.[5][6]
-
On-Column Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.[7]
Overcoming these challenges requires a rational and systematic approach to method development, moving beyond standard hexane/ethyl acetate solvent systems.
Strategic Selection of Stationary Phase
The choice of stationary phase is the most critical factor in achieving a successful separation. While standard silica gel is the default for many organic chemists, alternative phases often provide superior performance for basic compounds like 3-pyrrolidinone derivatives.[8]
Standard Silica Gel (SiO₂)
Standard flash chromatography silica gel (typically 40-63 µm) remains the first choice due to its low cost and versatility.[9] However, its acidic surface necessitates careful mobile phase modification to achieve acceptable results for basic compounds.[6]
Amine-Functionalized Silica (NH₂)
Amine-bonded silica is an excellent alternative that directly addresses the root cause of tailing.[1][8] The bonded aminopropyl groups effectively mask the acidic silanol sites, creating a less polar, basic surface environment.[2][10] This often allows for the purification of amines without the need for basic additives in the mobile phase, simplifying downstream processing.[1][10] Amine columns can provide different selectivity compared to silica and are particularly well-suited for nitrogen-containing heterocycles.[8][11]
Reversed-Phase Silica (C18)
For highly polar or water-soluble 3-pyrrolidinone derivatives that are poorly retained in normal-phase systems, reversed-phase (RP) chromatography is a powerful option.[12] In RP, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[13][14] Retention is driven by hydrophobic interactions, providing an orthogonal separation mechanism to normal-phase.
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Primary Interaction | Ideal For | Advantages | Disadvantages |
| Silica Gel | Polar Adsorption | General purpose, non-basic to moderately basic compounds. | Low cost, wide availability, extensive literature. | Acidic surface causes tailing with basic amines; risk of irreversible adsorption.[1][2] |
| Amine (NH₂) Phase | Normal-Phase / Weak Anion Exchange | Basic compounds, nitrogen heterocycles, carbohydrates.[8] | Masks acidic silanols, eliminates need for basic modifiers, different selectivity.[1][10] | Higher cost, can be less robust than bare silica. |
| Reversed-Phase (C18) | Hydrophobic (van der Waals) | Highly polar, water-soluble, or ionic compounds.[12] | Excellent for compounds that don't retain on silica; orthogonal separation. | Higher cost, requires different solvent systems, may not be suitable for very non-polar compounds. |
| Alumina (Al₂O₃) | Polar Adsorption | Acid-sensitive compounds.[8] | Available in neutral, basic, or acidic forms. | Can have lower resolution and loading capacity than silica. |
Mobile Phase Optimization: The Key to Resolution
A logical workflow for mobile phase selection begins with Thin-Layer Chromatography (TLC) to rapidly screen solvent systems.
From TLC to Column: A Predictive Workflow
TLC is an indispensable tool for method development.[15][16] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.15 and 0.35 .[9][17]
-
Rf > 0.4: The compound will elute too quickly from the column (in just a few column volumes), resulting in poor separation from non-polar impurities.[15]
-
Rf < 0.15: The compound will be too strongly retained, leading to long run times, excessive solvent consumption, and band broadening due to diffusion.[9][15]
The relationship between Rf and the elution volume in column volumes (CV) is given by: CV = 1 / Rf .[15] An Rf of 0.25, for example, predicts the compound will elute at approximately 4 CV.
Caption: Workflow for translating TLC results to preparative column chromatography.
Mobile Phase Modifiers for Basic Compounds
When using standard silica gel, adding a small amount of a basic modifier is crucial to prevent peak tailing.[5] The modifier competes with the basic analyte for binding to the acidic silanol sites.[18][19]
-
Triethylamine (TEA): The most common choice. Typically added at 0.1-1% (v/v) to the mobile phase.[5][6] It is volatile and can usually be removed easily during solvent evaporation.
-
Ammonia: Often used as a 7N solution in methanol, which is then added to the mobile phase (e.g., 1-10% of a CH₂Cl₂/MeOH mixture).[6] This is effective for more strongly basic compounds but requires more care in handling.
Mechanism of Action: The lone pair on the nitrogen of the modifier (e.g., TEA) interacts with the acidic Si-OH groups on the silica surface, effectively "capping" them.[20][21] This prevents the 3-pyrrolidinone derivative from engaging in strong, non-ideal ionic interactions, allowing it to elute symmetrically based on polar interactions.[18]
Caption: Analyte interactions with different stationary phases.
Table 2: Common Mobile Phase Systems
| Stationary Phase | Common Solvents | Modifiers | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine | Good starting point for less polar derivatives.[12] |
| Dichloromethane / Methanol | 0.1-1% Triethylamine or 1-2% of 7N NH₃ in MeOH | For more polar derivatives that require stronger eluents.[6] | |
| Amine (NH₂) Phase | Hexane / Ethyl Acetate | None usually required | Often provides sharper peaks than silica + TEA.[1][10] |
| Reversed-Phase (C18) | Water / Acetonitrile | 0.1% Formic Acid or Acetic Acid | Used to control the ionization state of the analyte. |
| Water / Methanol | 0.1% Trifluoroacetic Acid (TFA) | TFA is a strong ion-pairing agent but can be difficult to remove. |
Experimental Protocols
Protocol: Flash Chromatography on Silica Gel with TEA Modifier
This protocol assumes a sample size of ~100-300 mg.[22] Column and fraction sizes should be scaled accordingly.[22]
-
Prepare the Mobile Phase: Based on TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate), prepare a bulk solution (e.g., 1 L) and add 0.5% v/v triethylamine (5 mL for 1 L). Mix thoroughly.
-
Select and Pack the Column: For a 100-300 mg sample, a 20-25 mm diameter column is appropriate.[22]
-
Secure the column vertically. Add a small cotton or glass wool plug.[17][23]
-
Add a ~1 cm layer of sand.[17]
-
Prepare a slurry of silica gel (e.g., 25-30 g) in the mobile phase.[24]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.[24]
-
Allow the silica to settle, then open the stopcock and use gentle air pressure to pack the bed firmly, stopping when the solvent level reaches the top of the silica.[17] Do not let the column run dry.
-
Add another ~1 cm layer of sand on top of the silica bed.[17]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[17] Carefully pipette the solution onto the top sand layer, letting the liquid absorb completely into the bed.[17]
-
Dry Loading (Recommended for Poorly Soluble Samples): Dissolve the crude sample in a volatile solvent (e.g., DCM). Add a small amount of silica gel (~1-2x the mass of the crude product).[9] Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top sand layer of the prepared column.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to achieve a flow rate of approximately 5 cm/min (2 inches/min).[9]
-
Begin collecting fractions immediately.[17] The fraction size should be appropriate for the column size (e.g., 10-15 mL for a 25 mm column).[22]
-
Continuously monitor the separation by spotting fractions onto TLC plates.[17][24]
-
-
Analysis and Work-up:
-
Once the desired compound has fully eluted, combine the pure fractions.
-
Remove the solvent using a rotary evaporator. The co-evaporation with toluene can help remove final traces of TEA.[17]
-
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing (even with TEA) | Insufficient modifier concentration. Highly basic compound. | Increase TEA concentration to 1-2%. Switch to an amine-functionalized column.[1] |
| Poor Separation / Overlapping Peaks | Inappropriate mobile phase polarity. Column overloading. | Re-optimize the mobile phase using TLC to achieve a larger ΔRf. Reduce the sample load to 1-2% of the silica mass.[5] |
| Compound Not Eluting | Mobile phase is too non-polar. Irreversible adsorption on silica. | Increase the mobile phase polarity (e.g., switch from Hex/EtOAc to DCM/MeOH).[5] Test compound stability on a TLC plate.[5][7] Consider using an amine or reversed-phase column. |
| Low Recovery | Irreversible adsorption or on-column degradation. Compound is too dilute in fractions to be detected. | Use a less acidic stationary phase (e.g., amine, neutral alumina).[5] Concentrate a wider range of fractions and re-analyze.[7] |
Conclusion
The successful purification of 3-pyrrolidinone derivatives by column chromatography is readily achievable through a systematic and informed approach. While standard silica gel can be effective with appropriate mobile phase modifiers like triethylamine, the use of alternative stationary phases, particularly amine-functionalized silica, offers a more direct and often superior solution by mitigating the strong acid-base interactions that cause common purification issues. By carefully developing a method starting from TLC analysis and selecting the appropriate combination of stationary and mobile phases, researchers can consistently obtain high-purity materials critical for advancing scientific discovery.
References
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- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
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- Zulhilmi, H. (2014, April 2). Answer to "How Triethilamine works on a compound separation in a reversed phase column (C18)?".
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Wilkes, R. D., et al. (2008). New Functionalised Silicas for Highly Selective Cation Exchange SPE Purification in Medicinal Chemistry. Tetrahedron Letters, 49(32), 4968-4971. [Link]
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- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
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- Stoll, D. & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
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- Toyo'oka, T., et al. (2011). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Analytical Sciences, 27(6), 625-631. [Link]
- Dassanayake, R. S., et al. (2025, August 7). Amine-Functionalized Porous Silicas as Adsorbents for Aldehyde Abatement.
- Rabel, F. M. & Stuting, H. H. (2002). Analysis of Residual Vinyl Pyrrolidone Monomer in Polyvinylpyrrolidone with a Mixed Mode Separation, using a Fast Gel Permeation Chromatography Column.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Lee, K., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Philipsen, H. J. A., et al. (2011). Separation of statistical poly[(N-vinyl pyrrolidone)-co-(vinyl acetate)]s by reversed-phase gradient liquid chromatography.
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- SIELC Technologies. (n.d.). Separation of 2-Pyrrolidinone, 1-[3-(dimethylamino)propyl]- on Newcrom R1 HPLC column.
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Application Note: 1H and 13C NMR Spectral Interpretation of 3-Pyrrolidinone Hydrochloride
<
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-pyrrolidinone hydrochloride (CAS 3760-52-9).[1][2][3][4] As a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals, unambiguous structural confirmation of this compound is critical.[1] This note outlines the theoretical basis for the observed chemical shifts and coupling patterns, presents a detailed experimental protocol for sample preparation and data acquisition, and offers a comprehensive interpretation of the spectral data. The influence of the protonated amine and the adjacent carbonyl group on the electronic environment of the pyrrolidinone ring is discussed in detail.
Introduction
This compound is a heterocyclic amine hydrochloride salt featuring a five-membered lactam ring.[1][2] Its structure serves as a key building block in medicinal chemistry, particularly in the development of neuroactive drugs and enzyme inhibitors.[1] Given its importance, precise analytical methods for structure verification and purity assessment are paramount. NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.[5] This application note serves as a comprehensive guide for researchers utilizing ¹H and ¹³C NMR to characterize this compound.
Theoretical Considerations: The Influence of Structure on NMR Spectra
The chemical structure of this compound dictates the unique features of its NMR spectra. The molecule contains a carbonyl group and a secondary amine, which becomes protonated in the hydrochloride salt form. This protonation has a significant impact on the electron density and, consequently, the chemical shifts of neighboring protons and carbons.
-
Electronegativity and Deshielding: The nitrogen atom and the carbonyl oxygen are electronegative, withdrawing electron density from adjacent atoms. This "deshielding" effect causes the corresponding nuclei to resonate at higher chemical shifts (downfield) in the NMR spectrum.
-
Protonation of the Amine: The formation of the hydrochloride salt involves the protonation of the nitrogen atom. This introduces a positive charge, which further enhances the electron-withdrawing effect of the nitrogen. As a result, the protons and carbons alpha to the nitrogen are significantly deshielded compared to the neutral amine.[6] The N-H protons themselves can appear as broad signals and their chemical shift is often concentration and temperature dependent.[7][8][9]
-
Anisotropic Effect of the Carbonyl Group: The π-electron system of the carbonyl group (C=O) generates a magnetic field that is anisotropic (directionally dependent).[10][11][12] This effect can either shield or deshield nearby protons depending on their spatial orientation relative to the carbonyl group. Protons adjacent to the carbonyl (α-protons) are typically deshielded and appear in a characteristic region of the ¹H NMR spectrum.[13]
-
Spin-Spin Coupling: Non-equivalent protons on adjacent carbon atoms will interact with each other, leading to the splitting of NMR signals into multiplets (e.g., triplets, quartets). The magnitude of this splitting, known as the coupling constant (J), provides valuable information about the connectivity of atoms.
Experimental Protocol
I. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[14] The following protocol is recommended for this compound:
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble.[5][15][16] Deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for amine hydrochlorides due to their polarity.[5][16] For this application note, D₂O is selected as it will exchange with the acidic N-H protons, simplifying the spectrum by removing their signals.[7]
-
Sample Concentration:
-
Dissolution and Transfer:
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution. The solution should be clear and free of any particulate matter.[18][19]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm (approximately 0.5-0.6 mL).[18][19]
-
If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette during transfer.[19]
-
-
Final Steps: Cap the NMR tube securely and wipe the outside of the tube clean before inserting it into the spectrometer.[19]
II. NMR Data Acquisition
The following parameters are a general guideline and may require optimization based on the specific instrument used.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Referencing: The chemical shifts should be referenced to the residual solvent peak.
Data Interpretation
Molecular Structure and Proton/Carbon Labeling
To facilitate the spectral interpretation, the protons and carbons of this compound are labeled as shown below.
Caption: Labeled structure of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound in D₂O is expected to show three distinct signals corresponding to the three sets of non-equivalent methylene protons. The N-H protons will exchange with deuterium from the solvent and will not be observed.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| A | ~4.0 | Singlet | 2H | H2 | Protons are alpha to both the protonated nitrogen and the carbonyl group, leading to strong deshielding. |
| B | ~3.6 | Triplet | 2H | H5 | Protons are alpha to the protonated nitrogen, resulting in significant deshielding. Coupled to H4 protons. |
| C | ~2.8 | Triplet | 2H | H4 | Protons are alpha to the carbonyl group, causing deshielding. Coupled to H5 protons.[13] |
Note: The exact chemical shifts can vary slightly depending on the solvent and sample concentration.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will display four signals, corresponding to the four carbon atoms in the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment | Justification |
| 1 | ~208 | C3 | Carbonyl carbons are highly deshielded and typically appear in the 190-220 ppm range.[13] |
| 2 | ~55 | C2 | Carbon is alpha to both the protonated nitrogen and the carbonyl group, resulting in strong deshielding. |
| 3 | ~48 | C5 | Carbon is alpha to the protonated nitrogen, leading to significant deshielding. |
| 4 | ~38 | C4 | Carbon is alpha to the carbonyl group, causing deshielding. |
Note: The exact chemical shifts can vary slightly depending on the solvent and sample concentration.
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical process for assigning the NMR signals of this compound.
Caption: Workflow for NMR spectral assignment.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR spectral interpretation of this compound. By understanding the fundamental principles of chemical shifts and coupling constants, and by following the detailed experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided spectral assignments and justifications serve as a reliable reference for scientists and professionals in the field of drug development and chemical research.
References
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- University of Vienna. (n.d.). NMR Sample Preparation.
- van der Wiel, V., et al. (2020). pH-dependent chemical shift of carbonyl ¹³C-atoms of representative... ResearchGate.
- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- National Center for Biotechnology Information. (n.d.). Pyrrolidin-3-one hydrochloride. PubChem.
- ResearchGate. (2025, August 10). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.
- SciSpace. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- Semantic Scholar. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group.
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Michigan State University. (n.d.). Proton NMR Table.
- University of Calgary. (n.d.). Amines.
- ResearchGate. (2025, August 10). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Duthaler, R. O., & Roberts, J. D. (1978). Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Journal of the American Chemical Society, 100(16), 4969–4974. [Link]
- OpenOChem Learn. (n.d.). Ketones.
- Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Chemistry LibreTexts. (2020, May 30). 20.3: Spectroscopy of Amines.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... Organometallics, 29(9), 2176–2179. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Hydroxypyrrolidine hydrochloride. PubChem.
- National Center for Biotechnology Information. (2019, February 14). Alpha protons as NMR probes in deuterated proteins. PubMed Central.
- National Center for Biotechnology Information. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. PubChem.
- Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
- National Center for Biotechnology Information. (2025, May 13). Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pKa Values. PubMed Central.
- Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
- SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts.
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Navigating the Synthetic Landscape of 3-Pyrrolidinone: A Guide to Protecting Group Strategies
Introduction: Unlocking the Potential of a Versatile Scaffold
For researchers, scientists, and professionals in drug development, the pyrrolidine ring represents a privileged scaffold, frequently incorporated into a multitude of biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, contributing to enhanced target affinity and improved pharmacokinetic properties.[3] 3-Pyrrolidinone, in particular, serves as a versatile starting material for the synthesis of a diverse array of substituted pyrrolidines, which are key components in pharmaceuticals ranging from antiviral agents to central nervous system drugs.[1][4]
However, the inherent reactivity of the secondary amine within the 3-pyrrolidinone ring system presents a significant challenge in multi-step syntheses. This amine can readily participate in undesired side reactions, complicating reaction pathways and reducing yields. The use of protecting groups to temporarily mask the reactivity of this nitrogen atom is therefore a critical strategy, enabling chemists to perform selective transformations at other positions of the molecule, most notably at the C3 carbonyl group and the adjacent α-carbons.[2]
This technical guide provides an in-depth exploration of the application of common nitrogen protecting groups in reactions involving 3-pyrrolidinone hydrochloride. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to empower researchers to confidently employ these strategies in their synthetic endeavors.
The Starting Point: Handling this compound
3-Pyrrolidinone is often supplied as its hydrochloride salt to improve its stability and handling characteristics.[5] It is crucial to recognize that the protonated secondary amine is unreactive towards the reagents typically used for N-protection. Therefore, the initial step in any synthetic sequence involving N-protection is the neutralization of the hydrochloride salt to liberate the free secondary amine. This is typically achieved by treatment with a suitable base.
Protocol 1: Neutralization of this compound
Objective: To generate the free base of 3-pyrrolidinone from its hydrochloride salt for subsequent N-protection.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water (H2O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of a base such as sodium bicarbonate or a 1 M solution of sodium hydroxide until the pH of the solution is between 9 and 10.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the free 3-pyrrolidinone, which should be used immediately in the next step.
Causality of Choices:
-
Base Selection: A mild inorganic base like sodium bicarbonate or a stronger base like sodium hydroxide is used to ensure complete deprotonation of the amine.
-
Solvent Choice: Dichloromethane or ethyl acetate are common choices for extraction due to their ability to dissolve the free base and their immiscibility with water.
-
Immediate Use: The free base of 3-pyrrolidinone is less stable than its hydrochloride salt and should be used promptly to avoid degradation or side reactions.
Core Strategies: N-Protection of 3-Pyrrolidinone
The choice of a protecting group is a critical decision in any synthetic plan and depends on the stability of the group to subsequent reaction conditions and the ease of its removal at the desired stage.[6] For 3-pyrrolidinone, the most commonly employed protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).
The Boc Group: Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal with acid.[7]
Protocol 2: N-Boc Protection of 3-Pyrrolidinone
Objective: To synthesize N-Boc-3-pyrrolidinone.
Materials:
-
3-Pyrrolidinone (from Protocol 1)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 3-pyrrolidinone (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality of Choices:
-
(Boc)2O: This is the most common and efficient reagent for introducing the Boc group.
-
Base: Triethylamine acts as a scavenger for the acid generated during the reaction and facilitates the nucleophilic attack of the amine on the (Boc)2O.
-
Reaction Monitoring: TLC is essential to determine the completion of the reaction and avoid prolonged reaction times that could lead to side products.
Protocol 3: Deprotection of N-Boc-3-Pyrrolidinone
Objective: To remove the Boc protecting group to liberate the free amine.
Materials:
-
N-Boc-3-pyrrolidinone
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) or an equal volume of 4M HCl in 1,4-dioxane at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to precipitate the amine salt.
-
Collect the solid by filtration and wash with cold diethyl ether to obtain the deprotected 3-pyrrolidinone as its corresponding salt.
Causality of Choices:
-
Acidic Conditions: The Boc group is readily cleaved under acidic conditions.[7] TFA and HCl in dioxane are standard reagents for this transformation.
-
Precipitation: The use of diethyl ether helps to precipitate the polar amine salt, facilitating its isolation from non-polar byproducts.
The Cbz Group: Hydrogenolysis-Labile Protection
The benzyloxycarbonyl (Cbz) group is another cornerstone of amine protection, offering orthogonality to the Boc group as it is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[8][9]
Protocol 4: N-Cbz Protection of 3-Pyrrolidinone
Objective: To synthesize N-Cbz-3-pyrrolidinone.
Materials:
-
3-Pyrrolidinone (from Protocol 1)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3) or Potassium carbonate (K2CO3)
-
Dichloromethane (DCM) or a mixture of THF and water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 3-pyrrolidinone (1.0 eq) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 eq).
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality of Choices:
-
Cbz-Cl: This is the standard reagent for introducing the Cbz group.
-
Biphasic System: The Schotten-Baumann conditions (an organic solvent and an aqueous base) are often used to trap the HCl byproduct in the aqueous phase.[8]
-
Temperature Control: The reaction is initiated at 0 °C to control the exothermicity and potential side reactions.
Protocol 5: Deprotection of N-Cbz-3-Pyrrolidinone
Objective: To remove the Cbz protecting group.
Materials:
-
N-Cbz-3-pyrrolidinone
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve N-Cbz-3-pyrrolidinone (1.0 eq) in methanol.
-
Add 10% Pd/C (5-10 mol%).
-
Purge the reaction flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 3-pyrrolidinone.
Causality of Choices:
-
Pd/C and H2: This is the classic and most efficient method for the hydrogenolysis of the Cbz group.[8] The reaction is clean, with toluene and carbon dioxide as the byproducts.
-
Celite Filtration: This is a crucial step to completely remove the pyrophoric palladium catalyst.
The Benzyl Group: A Robust Alternative
The benzyl (Bn) group offers a more robust protection for the pyrrolidine nitrogen. It is stable to a wide range of reaction conditions, including acidic and basic media, and is typically removed by hydrogenolysis.[10]
Protocol 6: N-Benzylation of 3-Pyrrolidinone
Objective: To synthesize N-benzyl-3-pyrrolidinone.
Materials:
-
3-Pyrrolidinone (from Protocol 1)
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of 3-pyrrolidinone (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality of Choices:
-
BnBr and Base: This is a standard Williamson ether synthesis-type reaction applied to an amine. A base is required to deprotonate the amine, increasing its nucleophilicity.
-
Polar Aprotic Solvent: DMF or acetonitrile are excellent solvents for this type of SN2 reaction.
Protocol 7: Deprotection of N-Benzyl-3-Pyrrolidinone
Objective: To remove the benzyl protecting group.
Procedure: The deprotection of the N-benzyl group is carried out using the same hydrogenolysis conditions as described for the N-Cbz group (Protocol 5).
Data Presentation: Comparison of Common Protecting Groups
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Boc | (Boc)2O | Strong Acid (TFA, HCl)[7] | Stable to base, nucleophiles, hydrogenolysis |
| Cbz | Cbz-Cl | H2, Pd/C[8] | Stable to acid and base |
| Benzyl (Bn) | BnBr, BnCl | H2, Pd/C[10] | Stable to a wide range of conditions |
Application in Synthesis: Reactions at the C3-Position
With the nitrogen atom protected, the C3-carbonyl of the pyrrolidinone ring becomes the primary site for synthetic transformations. This allows for the introduction of a wide variety of substituents, leading to a diverse library of 3-substituted pyrrolidines.
Reductive Amination of N-Protected-3-Pyrrolidinone
Reductive amination is a powerful method for forming C-N bonds and is widely used to convert ketones into amines.[11]
Protocol 8: Reductive Amination of N-Boc-3-Pyrrolidinone
Objective: To synthesize a 3-amino-pyrrolidine derivative.
Materials:
-
N-Boc-3-pyrrolidinone
-
A primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (AcOH) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of N-Boc-3-pyrrolidinone (1.0 eq) and the amine (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality of Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[11] It is less toxic than sodium cyanoborohydride.
-
Acid Catalyst: Acetic acid catalyzes the formation of the intermediate iminium ion, which is then reduced.
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of 3-substituted pyrrolidines.
Conclusion and Future Perspectives
The judicious use of protecting groups is indispensable for the successful synthesis of complex molecules derived from 3-pyrrolidinone. The choice between Boc, Cbz, and Benzyl protecting groups should be guided by the planned synthetic route, considering the orthogonality and the specific conditions required for their removal. The protocols outlined in this guide provide a robust foundation for researchers to confidently navigate the protection, functionalization, and deprotection sequences. As the demand for novel pyrrolidine-containing pharmaceuticals continues to grow, a thorough understanding of these fundamental synthetic strategies will remain paramount for innovation in drug discovery and development.
References
- Chem-Impex. (n.d.). This compound.
- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- MacMillan, D. W. C., et al. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University.
- ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Kara, S., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Campos, K. R., et al. (2006). Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry, 71(20), 7809–7815. [Link]
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Rawal, V. H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23843–23847. [Link]
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
Sources
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- 5. CAS 3760-52-9: 3-Pyrrolidinone, hydrochloride (1:1) [cymitquimica.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Pyrrolidinone Hydrochloride
Welcome to the Technical Support Center for the synthesis of 3-Pyrrolidinone Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful synthesis of this versatile heterocyclic compound. 3-Pyrrolidinone and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] This guide aims to address common challenges and enhance the yield and purity of your synthesis.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is the yield of my Dieckmann cyclization step consistently low?
Low yields in the Dieckmann condensation, a key step in many synthetic routes to 3-pyrrolidinone, are often due to suboptimal reaction conditions or reagent quality.[2]
Potential Causes & Solutions:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide is commonly used, but for some substrates, a stronger base like sodium hydride may be necessary to drive the intramolecular condensation to completion.[2] Ensure the base is fresh and used in stoichiometric amounts or slight excess.
-
Solvent Purity: The presence of water or protic impurities in the solvent can quench the base and hydrolyze the ester intermediates, significantly reducing the yield.[3] Always use anhydrous solvents, such as toluene or THF, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The Dieckmann condensation is an equilibrium reaction. Running the reaction at an appropriate temperature is crucial. While higher temperatures can increase the reaction rate, they can also favor side reactions. Optimization of the temperature profile for your specific substrate is recommended.
-
Incomplete Michael Addition: If your route involves a preceding Michael addition, ensure it has gone to completion before attempting the cyclization.[2] Incomplete addition will result in a lower concentration of the desired starting material for the Dieckmann condensation.
Question 2: I'm observing significant side product formation. What are the common impurities and how can they be minimized?
Side product formation can complicate purification and reduce the overall yield. Common side reactions include intermolecular condensation and hydrolysis.
Potential Causes & Solutions:
-
Intermolecular Condensation: At high concentrations, intermolecular reactions can compete with the desired intramolecular Dieckmann cyclization. Running the reaction under high-dilution conditions can favor the formation of the cyclic product.
-
Hydrolysis of β-keto ester intermediate: The β-keto ester intermediate formed during the Dieckmann condensation is susceptible to hydrolysis, especially during workup. It is crucial to perform the workup under neutral or slightly acidic conditions and to minimize exposure to water.
-
Alternative Synthetic Routes: If side reactions remain a significant issue, consider alternative synthetic routes that may offer higher selectivity. For example, methods starting from L-aspartic acid or involving catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides have been reported to provide high yields of substituted pyrrolidines.[4][5]
Question 3: My final this compound product is difficult to isolate and purify. What are the best practices for purification?
The hydrochloride salt of 3-pyrrolidinone can be hygroscopic and challenging to handle.[6]
Purification Protocol:
-
Neutralization and Extraction: After decarboxylation, carefully neutralize the reaction mixture. The free base of 3-pyrrolidinone can then be extracted into an organic solvent like dichloromethane or chloroform.
-
Drying: Thoroughly dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Formation of the Hydrochloride Salt: Dissolve the crude 3-pyrrolidinone free base in a dry, aprotic solvent (e.g., diethyl ether, isopropanol). Add a solution of anhydrous HCl in the same solvent dropwise with stirring.
-
Crystallization: The this compound should precipitate out of the solution. Cooling the mixture can improve the yield of the crystalline product.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold, dry solvent, and dry thoroughly under vacuum to remove any residual solvent and moisture. Due to its deliquescent nature, it's crucial to store the final product in a tightly sealed container under an inert atmosphere.[6]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What are the most common synthetic routes to 3-Pyrrolidinone?
Several synthetic strategies exist for the preparation of the 3-pyrrolidinone scaffold. A prevalent method involves a Michael addition followed by a base-catalyzed intramolecular Dieckmann condensation.[2] For instance, the reaction of ethyl glycinate with ethyl acrylate, followed by cyclization and decarboxylation, yields 3-pyrrolidinone.[2] Alternative approaches include the reductive amination of biogenic carboxylic acids and the use of chiral precursors like L-aspartic acid for enantioselective syntheses.[5][7]
What are the critical safety precautions to consider during this synthesis?
-
Reagent Handling: Many reagents used in this synthesis, such as sodium hydride and thionyl chloride, are highly reactive and hazardous. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Inert Atmosphere: Reactions involving strong bases like sodium hydride must be conducted under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.
-
Pressure Build-up: Be cautious of potential pressure build-up, especially during quenching steps. Add quenching agents slowly and with adequate cooling.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the progress of the reaction. By comparing the reaction mixture to the starting materials and expected product, you can determine the extent of the reaction and identify the formation of any major side products.
III. Optimized Experimental Protocol: Dieckmann Condensation Route
This protocol provides a detailed, step-by-step methodology for a common synthesis of this compound.
Step 1: Synthesis of Diethyl 2-(carboxymethylamino)pentanedioate
-
To a solution of ethyl glycinate hydrochloride in ethanol, add two equivalents of ethyl acrylate.
-
Cool the mixture in an ice bath and slowly add a solution of sodium ethoxide in ethanol.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with acetic acid and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 2: Dieckmann Condensation
-
Dissolve the purified diester from Step 1 in anhydrous toluene.
-
Add sodium hydride portion-wise at 0°C under a nitrogen atmosphere.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Step 3: Decarboxylation and Hydrochloride Salt Formation
-
Remove the solvent from the previous step under reduced pressure.
-
Add hydrochloric acid to the crude β-keto ester and heat the mixture to reflux to effect decarboxylation.
-
After the reaction is complete (monitored by gas evolution), cool the mixture and remove the water under reduced pressure.
-
The resulting solid is crude this compound. Recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.
Data Summary Table
| Step | Key Reagents | Typical Yield | Key Parameters |
| Michael Addition | Ethyl glycinate, Ethyl acrylate, Sodium ethoxide | 70-85% | Temperature control, Stoichiometry |
| Dieckmann Condensation | Diethyl 2-(carboxymethylamino)pentanedioate, Sodium hydride | 60-75% | Anhydrous conditions, High dilution |
| Decarboxylation & Salt Formation | β-keto ester, Hydrochloric acid | 85-95% | Reflux temperature, Complete reaction |
Workflow Diagram
Caption: General workflow for the synthesis of this compound.
IV. References
-
Study on the synthesis of N-benzyl-3-pyrrolidinone. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
(R)-(-)-3-Pyrrolidinol hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 4, 2026, from [Link]
-
Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol. (n.d.). Scientific.Net. Retrieved January 4, 2026, from [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. (n.d.). ElectronicsAndBooks. Retrieved January 4, 2026, from [Link]
-
Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (n.d.). Google Patents. Retrieved January 4, 2026, from
-
Synthesis of 3-substituted pyrrolidines. (n.d.). ElectronicsAndBooks. Retrieved January 4, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (n.d.). ACS Central Science. Retrieved January 4, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
-
Synthesis of 3-pyrrolin-2-ones. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
A new path to enantioselective substituted pyrrolidines. (2017, January 26). Mapping Ignorance. Retrieved January 4, 2026, from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. (n.d.). Request PDF. Retrieved January 4, 2026, from [Link]
-
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved January 4, 2026, from [Link]
-
Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.). Google Patents. Retrieved January 4, 2026, from
-
amide coupling help. (2022, March 24). Reddit. Retrieved January 4, 2026, from [Link]
-
Why is my Amide Coupling Not working using Cysteamine? (2021, September 29). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. (n.d.). Request PDF. Retrieved January 4, 2026, from [Link]
-
Is pyrrolidine hydrochloride deliquescent, or easy to dry? (2023, May 27). Sciencemadness.org. Retrieved January 4, 2026, from [Link]
-
21.7: Chemistry of Amides. (2022, September 24). LibreTexts. Retrieved January 4, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. benchchem.com [benchchem.com]
- 4. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Synthesis of 3-Pyrrolidinone Hydrochloride
Welcome to the technical support center for the synthesis of 3-Pyrrolidinone Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic process. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple procedural steps to explain the underlying chemistry and provide actionable, field-tested solutions. Our aim is to empower you with the expertise to not only troubleshoot your synthesis but also to proactively optimize your experimental design for higher purity and yield.
I. Understanding the Synthetic Landscape: A Proactive Approach to Purity
The synthesis of this compound is a multi-step process, typically commencing with the formation of a protected N-substituted-3-pyrrolidinone intermediate, followed by deprotection and salt formation. A common and industrially relevant route involves the initial reaction of benzylamine and ethyl acrylate, followed by a series of transformations culminating in the desired product. Each step, however, presents a unique set of challenges and potential for the formation of side-reaction products. Proactively understanding these potential pitfalls is the first step toward a successful synthesis.
II. Frequently Asked Questions & Troubleshooting Guides
This section is structured to address specific issues that may arise during the synthesis. We will dissect each stage of a common synthetic route, identify potential side-reaction products, and provide detailed protocols for their detection and mitigation.
Stage 1: Formation of the Diester Precursor
A prevalent strategy for constructing the pyrrolidinone ring involves the initial synthesis of a diester precursor, typically through a Michael addition followed by N-alkylation.
Question 1: During the initial reaction between benzylamine and ethyl acrylate, I've observed an unexpected, higher molecular weight impurity in my LC-MS analysis. What could this be, and how can I prevent its formation?
Answer:
This is a classic issue in the Michael addition of primary amines to acrylates. The most likely culprit is the formation of a double Michael addition product .
-
Mechanism of Side-Reaction: After the initial conjugate addition of benzylamine to one molecule of ethyl acrylate to form ethyl 3-(benzylamino)propanoate, the secondary amine product can react with a second molecule of ethyl acrylate. This results in the formation of ethyl 3-(N-benzyl-N-(2-ethoxycarbonylethyl)amino)propanoate.
-
Causality: This side reaction is favored by a high concentration of ethyl acrylate relative to benzylamine, elevated reaction temperatures, and prolonged reaction times.
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of benzylamine or adding the ethyl acrylate dropwise to the benzylamine solution can minimize the concentration of unreacted acrylate available for the second addition.
-
Temperature Management: Conduct the reaction at a lower temperature. While this may slow down the primary reaction, it will disproportionately suppress the rate of the second addition. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal balance between reaction time and impurity formation.
-
Reaction Monitoring: Do not let the reaction run for an extended period after the consumption of the limiting reagent.
-
Question 2: In the subsequent N-alkylation step with ethyl chloroacetate to form the diester precursor for cyclization, I am seeing incomplete conversion and the presence of unreacted starting material. What are the key parameters to optimize this step?
Answer:
Incomplete conversion in the N-alkylation of ethyl 3-(benzylamino)propanoate with ethyl chloroacetate is a common hurdle. This step is an SN2 reaction, and its efficiency is highly dependent on the reaction conditions.
-
Causality:
-
Base Strength and Solubility: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the secondary amine, leading to a slow reaction. Conversely, a very strong base might promote side reactions. The solubility of the base in the chosen solvent is also crucial for a heterogeneous reaction to proceed efficiently. Common bases include potassium carbonate or sodium carbonate.
-
Solvent Effects: The solvent plays a significant role in an SN2 reaction. Aprotic polar solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the base, leaving the anion more nucleophilic.
-
Leaving Group: While chloroacetate is commonly used, bromo- or iodoacetate are more reactive and can be employed if sluggish reactivity is observed, though they are more expensive.
-
Temperature: As with most reactions, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to decomposition or other side reactions.
-
-
Troubleshooting & Optimization:
-
Base Selection: If using potassium carbonate, ensure it is finely powdered and dry to maximize its surface area and reactivity. Consider using a phase-transfer catalyst, such as tetrabutylammonium bromide, to facilitate the reaction if you are using a non-polar solvent.
-
Solvent Choice: If you are using a less polar solvent like toluene, consider switching to DMF or acetonitrile.
-
Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress. A typical range for this alkylation is 60-100 °C.
-
Stage 2: Dieckmann Cyclization, Hydrolysis, and Decarboxylation
The core of the pyrrolidinone ring is formed through an intramolecular Claisen condensation, known as the Dieckmann cyclization. This is followed by hydrolysis and decarboxylation to yield the N-benzyl-3-pyrrolidinone.
Question 3: My Dieckmann cyclization of the diester precursor is giving a low yield, and I suspect side reactions are occurring. What are the potential byproducts in this step?
Answer:
The Dieckmann cyclization is a base-mediated intramolecular reaction that can be prone to side reactions if not carefully controlled.
-
Potential Side-Reactions and Byproducts:
-
Intermolecular Claisen Condensation: If the concentration of the diester is too high, an intermolecular reaction between two molecules can compete with the desired intramolecular cyclization, leading to the formation of dimeric or oligomeric byproducts.[1]
-
Hydrolysis of Esters: If there is moisture present in the reaction, the strong base (e.g., sodium ethoxide) can catalyze the hydrolysis of the ester groups, leading to the formation of carboxylate salts that will not cyclize.
-
Incomplete Reaction: Insufficient base or reaction time can lead to a significant amount of unreacted starting material.
-
-
Troubleshooting & Prevention:
-
High Dilution: To favor the intramolecular cyclization, the reaction should be performed under high dilution conditions. This is typically achieved by the slow addition of the diester to a solution of the base.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Sodium ethoxide is hygroscopic and should be handled under an inert atmosphere.
-
Strong, Non-Nucleophilic Base: While sodium ethoxide is common, stronger, non-nucleophilic bases like sodium hydride or potassium tert-butoxide can also be effective and may minimize side reactions.
-
Temperature Control: The reaction is often initiated at a low temperature and then allowed to warm to room temperature or gently heated to drive it to completion.
-
Question 4: After the hydrolysis and decarboxylation of the cyclized product, my NMR spectrum shows a complex mixture. What are the common pitfalls in this step?
Answer:
The hydrolysis and decarboxylation step, typically carried out under acidic conditions (e.g., with HCl), is generally robust. However, incomplete reactions or harsh conditions can lead to impurities.
-
Potential Issues and Byproducts:
-
Incomplete Decarboxylation: If the heating time or acid concentration is insufficient, you may isolate the intermediate β-keto acid, or a mixture of the desired product and this intermediate.
-
Ring Opening: Under very harsh acidic conditions and prolonged heating, there is a possibility of cleaving the amide bond in the pyrrolidinone ring, though this is less common.
-
-
Troubleshooting & Prevention:
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure the complete disappearance of the starting material (the β-keto ester). The evolution of CO2 is also an indicator that the decarboxylation is proceeding.
-
Controlled Conditions: Use a sufficient concentration of acid and maintain a consistent temperature (often reflux) to ensure complete hydrolysis and decarboxylation. However, avoid unnecessarily long reaction times at high temperatures.
-
Stage 3: Debenzylation and Salt Formation
The final steps involve the removal of the N-benzyl protecting group to yield 3-pyrrolidinone, which is then converted to its hydrochloride salt.
Question 5: I am struggling with the debenzylation of N-benzyl-3-pyrrolidinone. Catalytic hydrogenation is slow and sometimes incomplete. Are there common side reactions I should be aware of?
Answer:
Catalytic hydrogenation is a common method for N-debenzylation, but its efficiency can be affected by several factors, and side reactions, though less common, can occur.
-
Causality for Sluggish Reactions:
-
Catalyst Poisoning: The amine product can sometimes inhibit the catalyst's activity.[2] Any impurities containing sulfur or other catalyst poisons will also deactivate the palladium catalyst.
-
Catalyst Quality and Loading: The activity of the palladium on carbon (Pd/C) catalyst can vary between batches and suppliers. Insufficient catalyst loading will also lead to slow or incomplete reactions.
-
-
Potential Side-Reactions:
-
Incomplete Reaction: The most common issue is the presence of residual N-benzyl-3-pyrrolidinone in the final product.
-
Over-reduction: While less likely for the pyrrolidinone ring itself under standard conditions, other functional groups in more complex molecules could be susceptible to reduction.
-
-
Troubleshooting & Optimization:
-
Catalyst Choice and Handling: Use a high-quality catalyst from a reputable supplier. A common choice is 10% Pd/C. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.
-
Reaction Conditions: The reaction is typically run under a hydrogen atmosphere (from a balloon to a high-pressure autoclave). The choice of solvent is also important; alcohols like methanol or ethanol are common. The addition of an acid, such as HCl, can sometimes accelerate the reaction by protonating the amine product and preventing it from coordinating to the catalyst surface.[3]
-
Alternative Debenzylation Methods: If catalytic hydrogenation is not effective, other debenzylation methods can be considered, such as using ammonium formate as a hydrogen source with Pd/C, which can sometimes be more efficient.[4] However, be mindful that other methods, like those using strong Lewis acids, can have their own set of side reactions, such as Friedel-Crafts alkylation if aromatic solvents are used.[5]
-
Question 6: My final this compound product is off-color and shows impurities in the NMR. How can I effectively purify it?
Answer:
The final purification of this compound is crucial for obtaining a high-purity product. The hydrochloride salt is typically a crystalline solid, which lends itself to purification by recrystallization.
-
Common Impurities in the Final Product:
-
Residual Solvents: From the reaction and purification steps.
-
Unreacted Intermediates: Such as N-benzyl-3-pyrrolidinone if the debenzylation was incomplete.
-
Side-Reaction Products: From any of the preceding steps that were not removed during workup.
-
-
Purification Protocol:
-
Recrystallization: This is the most effective method for purifying the hydrochloride salt. A common solvent system is a mixture of a polar solvent in which the salt is soluble at high temperatures (like ethanol or isopropanol) and a non-polar solvent in which it is insoluble (like diethyl ether or ethyl acetate) to induce crystallization upon cooling.
-
Activated Carbon Treatment: If the product is colored, a treatment with activated carbon during the recrystallization process can help to remove colored impurities.
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. This compound can be hygroscopic, so proper storage is also important.
-
III. Analytical Characterization: Identifying the Unknowns
Accurate identification of side-reaction products is paramount for effective troubleshooting. A combination of analytical techniques is often necessary.
| Analytical Technique | Application in this compound Synthesis |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and initial assessment of product purity. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and detection of non-volatile impurities. Method development may be required to achieve good separation of all components. |
| Gas Chromatography (GC) | Analysis of volatile components, including residual solvents and some intermediates. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the main product and any impurities, providing crucial clues to their identity. Often coupled with LC or GC (LC-MS, GC-MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the product and any impurities present in sufficient concentration. 1H and 13C NMR are standard. |
IV. Workflow for Troubleshooting Side-Reactions
To systematically address the formation of side-reaction products, a logical workflow should be followed.
Caption: A systematic workflow for identifying and mitigating side-reaction products.
V. Conclusion
The synthesis of this compound, while well-established, requires careful control over reaction conditions at each step to minimize the formation of side-reaction products. By understanding the potential pitfalls and implementing a systematic approach to troubleshooting, researchers can significantly improve the purity and yield of their final product. This guide provides a foundation for this understanding, encouraging a proactive and informed approach to chemical synthesis.
VI. References
-
M. B. Smith and J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed. John Wiley & Sons, 2013.
-
P. Y. Bruice, Organic Chemistry, 8th ed. Pearson, 2016.
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
-
Rew, M., et al. An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8441-8443 (2001). [Link]
-
PubChem Compound Summary for CID 19106857, Pyrrolidin-3-one hydrochloride. National Center for Biotechnology Information. [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Processes, 12(1), 34 (2023). [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 11(11), 913-921 (2006). [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2893-2899 (2020). [Link]
-
N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Synthetic Communications, 18(14), 1661-1668 (1988). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating 3-Pyrrolidinone Hydrochloride Chemistry
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Pyrrolidinone hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges, particularly low conversion rates, encountered during key synthetic transformations. Our goal is to empower you with the expertise to optimize your reactions, improve yields, and ensure the integrity of your research.
I. Understanding the Reactivity of this compound
This compound is a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a five-membered lactam ring, presents unique reactivity considerations.[2] The hydrochloride salt form enhances stability and water solubility but necessitates careful consideration of reaction conditions, particularly the choice of base to liberate the free, nucleophilic secondary amine for subsequent reactions.[2]
Common reactions involving 3-Pyrrolidinone include N-alkylation, N-acylation, and reductive amination. Low conversion in these reactions often stems from a handful of recurring issues. This guide will dissect these problems in a question-and-answer format, providing both theoretical explanations and actionable laboratory protocols.
II. Troubleshooting N-Alkylation Reactions
N-alkylation of 3-pyrrolidinone is a fundamental transformation for introducing substituents on the nitrogen atom. However, achieving high conversion can be challenging.
Frequently Asked Questions (FAQs) for N-Alkylation
Q1: My N-alkylation of this compound is showing very low conversion, with a significant amount of starting material remaining. What are the likely causes?
A1: Low conversion in N-alkylation is a common hurdle and can typically be traced back to one or more of the following factors:
-
Incomplete Deprotonation: this compound must be neutralized to the free base to become nucleophilic. If the base is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain as the unreactive ammonium salt.
-
Inappropriate Base Selection: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) can be used, they often require higher temperatures and longer reaction times, which can lead to side reactions.[3] Stronger bases like sodium hydride (NaH) are often more effective.[3]
-
Moisture in the Reaction: Water in your solvents or on your glassware can quench the strong bases typically used for deprotonation, rendering them ineffective.[3]
-
Poor Quality of Reagents: The alkylating agent may be old or degraded, leading to lower reactivity. Ensure you are using a high-quality, fresh reagent.
Q2: I'm observing a significant byproduct in my N-alkylation reaction. How can I identify and minimize it?
A2: A common byproduct in the alkylation of pyrrolidinones is the O-alkylated isomer. This arises from the ambident nucleophilic character of the deprotonated lactam. To favor N-alkylation over O-alkylation, consider the following strategies:
-
Choice of Base and Solvent: Employing a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally promotes N-alkylation.[3]
-
Nature of the Alkylating Agent: "Softer" electrophiles, like alkyl iodides and benzyl bromides, tend to favor reaction at the "softer" nitrogen atom (N-alkylation). "Harder" electrophiles may show a higher propensity for O-alkylation.[3]
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance the selectivity for N-alkylation.[3]
Optimized Protocol for N-Alkylation of this compound
This protocol outlines a general procedure for the N-alkylation of this compound using sodium hydride and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous diethyl ether or hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend NaH (1.2 equivalents) in anhydrous DMF. To remove the mineral oil, add anhydrous hexanes, stir briefly, and then carefully remove the hexanes via cannula. Repeat this washing step twice.
-
Deprotonation: Dissolve this compound (1.0 equivalent) and a suitable non-nucleophilic organic base like triethylamine (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C (ice bath).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4][5]
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or distillation.[1]
III. Troubleshooting N-Acylation Reactions
N-acylation is another crucial transformation for modifying 3-pyrrolidinone. Similar to N-alkylation, achieving high conversion requires careful control of the reaction conditions.
Frequently Asked Questions (FAQs) for N-Acylation
Q1: My N-acylation reaction is sluggish and gives a low yield. What are the primary reasons for this?
A1: Low yields in N-acylation reactions often point to several key issues:
-
Inadequate Base: An insufficient amount of base will result in the protonation of the starting 3-pyrrolidinone by the HCl generated during the reaction, rendering it non-nucleophilic.[6]
-
Moisture Contamination: Acylating agents, such as acyl chlorides, are highly susceptible to hydrolysis. The presence of water will deactivate your acylating agent, leading to low or no product formation.[6] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Poor Quality of Acylating Agent: The acyl chloride may be of poor quality or have degraded over time. Using a fresh or purified batch is recommended.[6]
-
Low Reaction Temperature: While many acylation reactions proceed at room temperature, some may require gentle heating to overcome the activation energy barrier.[7]
Q2: My TLC shows multiple spots, making purification difficult. What are the potential side reactions?
A2: The formation of multiple products can complicate purification and reduce the yield of the desired N-acylated product. Common side reactions include:
-
Unreacted Starting Materials: This is often a sign of incomplete reaction due to the reasons mentioned in Q1.
-
Hydrolysis of the Acyl Chloride: If moisture is present, the acyl chloride can hydrolyze to the corresponding carboxylic acid, which will appear as a separate spot on the TLC plate.[6]
-
Formation of Salt Byproducts: The reaction of the base (e.g., triethylamine) with the generated HCl produces a salt (e.g., triethylammonium chloride) which may co-precipitate with your product.[6]
Optimized Protocol for N-Acylation of this compound
This protocol provides a general procedure for the N-acylation of this compound using an acyl chloride and a tertiary amine base.
Materials:
-
This compound
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 equivalents) dropwise.
-
Acylating Agent Addition: In a separate flask, dissolve the acyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled 3-pyrrolidinone solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]
IV. Troubleshooting Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is frequently employed with 3-pyrrolidinone. Low conversion in this two-step process (imine formation and reduction) can be frustrating.
Frequently Asked Questions (FAQs) for Reductive Amination
Q1: I'm getting a low yield in my reductive amination reaction. Where should I start troubleshooting?
A1: Low yields in reductive amination can be attributed to issues in either the imine formation step or the reduction step.
-
Inefficient Imine Formation: The formation of the imine (or enamine) from the ketone/aldehyde and 3-pyrrolidinone is an equilibrium process. To drive the reaction forward, water, a byproduct of this step, must be removed. This can be achieved by using a dehydrating agent like molecular sieves or through azeotropic distillation.[8] The optimal pH for imine formation is typically mildly acidic (pH 4-5).[8]
-
Choice of Reducing Agent: The choice of reducing agent is crucial. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound before it has a chance to form the imine, leading to a lower yield of the desired amine.[8] Milder, more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they preferentially reduce the iminium ion over the carbonyl.[8][9]
-
Reaction Conditions: Ensure the reaction is run under appropriate temperature and for a sufficient duration. Monitoring by TLC or LC-MS is essential to determine the reaction endpoint.
Q2: My starting carbonyl compound is being reduced to an alcohol, lowering my yield. How can I prevent this?
A2: The reduction of the starting aldehyde or ketone to the corresponding alcohol is a common side reaction when using a non-selective reducing agent. To mitigate this:
-
Use a Selective Reducing Agent: As mentioned above, switch to a milder reducing agent like STAB or NaBH₃CN. These reagents are less reactive towards carbonyls at the pH required for imine formation.[8][9]
-
Stepwise Procedure: Consider a two-step procedure where the imine is pre-formed and isolated before the addition of the reducing agent. This ensures that the reducing agent only encounters the imine.
Optimized Protocol for Reductive Amination with this compound
This protocol describes a one-pot reductive amination procedure using sodium triacetoxyborohydride (STAB).
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCE, add triethylamine (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add STAB (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Work-up: Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[1]
V. General Troubleshooting and Analytical Monitoring
Reaction Monitoring: A Key to Success
Consistent and accurate monitoring of your reaction is crucial for troubleshooting and optimization.
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective method to qualitatively track the consumption of starting materials and the formation of products.[4][5] A "cospot," where the reaction mixture is spotted on top of the starting material, is highly recommended to confirm the identity of the starting material spot.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For more quantitative analysis, taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide valuable information on the conversion rate and the formation of any major byproducts.[10][11]
Purification Strategies
Proper purification is essential to obtain a high-purity product and accurately assess the reaction yield.
-
Aqueous Work-up: A standard aqueous work-up with acidic and basic washes can effectively remove unreacted starting materials, water-soluble byproducts, and salts.[6]
-
Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system is critical for achieving good separation.[1]
-
Crystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity.[12]
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification technique.[13]
Data Presentation and Visualization
To aid in troubleshooting, it is essential to maintain a clear and organized record of your experimental parameters and results.
Table 1: Troubleshooting Summary for Low Conversion in this compound Reactions
| Problem | Potential Cause | Suggested Solution |
| Low Conversion (General) | Incomplete deprotonation of the hydrochloride salt. | Use a stronger base (e.g., NaH) or an appropriate amount of a suitable base (e.g., ≥2 equivalents of a tertiary amine for acylations). |
| Moisture in the reaction. | Use anhydrous solvents and flame-dried glassware. | |
| Poor quality of reagents. | Use fresh or purified reagents. | |
| N-Alkylation Specific | O-alkylation as a side reaction. | Use a "soft" alkylating agent, a polar aprotic solvent, and control the temperature. |
| N-Acylation Specific | Hydrolysis of the acylating agent. | Ensure strictly anhydrous conditions. |
| Reductive Amination Specific | Inefficient imine formation. | Remove water using molecular sieves or azeotropic distillation; optimize pH. |
| Reduction of the starting carbonyl. | Use a selective reducing agent like STAB or NaBH₃CN. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for troubleshooting low conversion in this compound reactions.
Caption: A logical workflow for troubleshooting low conversion in reactions.
VI. References
-
Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
Sci-Hub. (n.d.). Synthesis and reactions of 3-pyrrolidinones. [Link]
-
Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
-
Chromatography Online. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]
-
Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (n.d.). Controlled experiments for reductive amination of LA into pyrrolidinone. [Link]
-
National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
National Institutes of Health. (n.d.). Pyrrolidin-3-one hydrochloride. [Link]
-
SciSpace. (n.d.). 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Waters Corporation. (n.d.). Modernization and Troubleshooting of the USP Organic Impurity Method for Cetirizine Hydrochloride Tablets. [Link]
-
Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
-
National Institutes of Health. (n.d.). 3-Hydroxypyrrolidine hydrochloride. [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
National Institutes of Health. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]
-
MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). a synthesis of 3-acyltetramic acids. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Monitoring Reactions by NMR. [Link]
-
ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. CAS 3760-52-9: 3-Pyrrolidinone, hydrochloride (1:1) [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. How To [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 12. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 13. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Pyrrolidinone Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-pyrrolidinone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic process. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yield and purity, and confidently address challenges you may encounter in the laboratory.
Scientific Overview: The Pathway to 3-Pyrrolidinone
The most common and industrially scalable synthesis of this compound proceeds through a three-step sequence starting from readily available precursors:
-
Michael Addition: The synthesis begins with a Michael addition of ethyl glycinate to an acrylate derivative, typically ethyl acrylate. This reaction forms a diester intermediate.
-
Dieckmann Condensation: The diester undergoes an intramolecular Claisen condensation, known as the Dieckmann condensation, to form the five-membered pyrrolidinone ring. This step is base-catalyzed and results in a β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis to cleave the ester group, followed by decarboxylation to yield 3-pyrrolidinone. Subsequent treatment with hydrochloric acid affords the desired this compound salt.
This synthetic route, while robust, has several critical points where optimization is key to achieving high yield and purity. This guide will walk you through these critical steps, providing both proactive guidance and reactive troubleshooting solutions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of this compound.
Low Yield
Question: My overall yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low overall yield can be attributed to issues in any of the three main steps of the synthesis. Let's break down the potential problems and solutions for each stage:
-
Michael Addition Inefficiency:
-
Incomplete Reaction: The Michael addition may not have gone to completion. Ensure you are using an appropriate base to deprotonate the ethyl glycinate, and that the reaction is stirred for a sufficient amount of time. Monitoring the reaction by TLC or GC-MS is crucial to determine the point of completion.
-
Side Reactions: Polymerization of the ethyl acrylate can be a significant side reaction. This can be minimized by adding the acrylate slowly to the reaction mixture and maintaining a controlled temperature.
-
-
Poor Dieckmann Condensation Yield:
-
Suboptimal Base: The choice of base is critical for the Dieckmann condensation. A strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is typically used.[1][2][3] Ensure the base is of high purity and used in anhydrous conditions.
-
Reaction Reversibility: The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, the reaction is often performed in a non-polar, aprotic solvent like toluene, and the alcohol byproduct is removed.
-
Incorrect Stoichiometry: Using an insufficient amount of base will result in an incomplete reaction. Typically, at least one equivalent of base is required.
-
-
Inefficient Hydrolysis and Decarboxylation:
-
Incomplete Hydrolysis: The hydrolysis of the β-keto ester requires harsh acidic conditions and elevated temperatures. If the reaction is not heated for a sufficient duration, you may have incomplete hydrolysis, leading to a mixture of the ester and the final product.
-
Incomplete Decarboxylation: Decarboxylation also requires heat.[4][5][6] Ensure the reaction mixture is maintained at a high enough temperature for a sufficient period after hydrolysis to drive the decarboxylation to completion.
-
Impurity Profile
Question: My final product is contaminated with several impurities. What are the most common side products and how can I minimize their formation?
Answer: Impurity formation is a common challenge in this synthesis. Here are some of the likely culprits and strategies to mitigate them:
-
Unreacted Starting Materials: If the Michael addition or Dieckmann condensation is incomplete, you will have unreacted starting materials or intermediates in your final product.
-
Solution: As mentioned above, ensure each step goes to completion by monitoring the reaction and using appropriate reaction times and conditions.
-
-
Polymeric Byproducts: The use of acrylates can lead to the formation of polyacrylates.
-
Solution: Slow addition of the acrylate and temperature control are key to minimizing polymerization.
-
-
Side Products from Dieckmann Condensation: The Dieckmann condensation can sometimes lead to intermolecular condensation products, especially if the reaction is not performed under sufficiently dilute conditions.
-
Solution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.
-
-
Impurities from Hydrolysis/Decarboxylation: Incomplete hydrolysis or decarboxylation will result in the presence of the β-keto ester or the corresponding carboxylic acid in your final product.
-
Solution: Ensure sufficient heating time and temperature for this step.
-
Reaction Stalling
Question: My Dieckmann condensation seems to have stalled. What could be the reason and how can I restart it?
Answer: A stalled Dieckmann condensation is often due to issues with the base or the reaction conditions.
-
Inactive Base: The base (e.g., sodium ethoxide) may have decomposed due to exposure to moisture.
-
Solution: Use freshly prepared or properly stored anhydrous base. It may be possible to add a fresh portion of active base to the reaction mixture to restart the cyclization.
-
-
Insufficient Temperature: While the reaction is often initiated at a lower temperature, it may require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the temperature of the reaction mixture while monitoring by TLC to see if the reaction progresses.
-
-
Solvent Issues: The presence of protic impurities (like water or ethanol) in the solvent can quench the enolate intermediate and halt the reaction.
-
Solution: Ensure you are using a high-purity, anhydrous aprotic solvent like toluene.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Dieckmann condensation in this synthesis?
A1: Sodium ethoxide and potassium tert-butoxide are the most commonly used bases for this reaction.[1][2][3] Sodium ethoxide is often preferred due to its lower cost and ease of handling. However, potassium tert-butoxide can sometimes give better yields, especially if steric hindrance is a factor. The choice of base may require some optimization for your specific setup.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of all three steps. For the Michael addition, you can track the disappearance of the ethyl glycinate. For the Dieckmann condensation, you will see the disappearance of the diester intermediate and the appearance of the β-keto ester. For the hydrolysis and decarboxylation, you will see the disappearance of the β-keto ester and the appearance of the final 3-pyrrolidinone product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q3: What is the best method for purifying the final this compound?
A3: The most common method for purifying this compound is crystallization.[7] After the reaction is complete and the product has been isolated, it can be dissolved in a suitable solvent (such as a mixture of ethanol and diethyl ether) and allowed to crystallize. The choice of crystallization solvent may need to be optimized to achieve the best purity and yield.
Q4: My final product is a dark oil instead of a crystalline solid. What should I do?
A4: A dark, oily product often indicates the presence of impurities. You can try to purify the oil by column chromatography on silica gel before attempting crystallization. Alternatively, you can try to "salt out" the hydrochloride salt by dissolving the oil in a minimal amount of a polar solvent like ethanol and then adding a non-polar solvent like diethyl ether or hexane until the product precipitates.
Q5: What are the expected 1H NMR signals for this compound?
A5: The 1H NMR spectrum of this compound in a solvent like D2O would be expected to show signals corresponding to the methylene protons of the pyrrolidinone ring. The exact chemical shifts can vary depending on the solvent and concentration, but you would typically expect to see multiplets in the regions of approximately 2.5-3.0 ppm and 3.5-4.0 ppm. The NH proton will likely exchange with the deuterium in D2O and may not be visible.
Optimized Reaction Conditions
The following table summarizes a set of optimized reaction conditions for the synthesis of this compound, based on literature precedents. These should be considered a starting point for your own optimization.
| Parameter | Michael Addition | Dieckmann Condensation | Hydrolysis & Decarboxylation |
| Starting Materials | Ethyl glycinate, Ethyl acrylate | Diester intermediate | β-keto ester intermediate |
| Solvent | Ethanol | Toluene (anhydrous) | 6M Hydrochloric acid |
| Base | Sodium ethoxide | Sodium ethoxide (anhydrous) | N/A |
| Temperature | 0 °C to room temperature | Reflux | Reflux |
| Reaction Time | 12-24 hours | 4-8 hours | 6-12 hours |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the synthesis of this compound.
Step 1: Michael Addition
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl glycinate hydrochloride (1.0 equivalent) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add ethyl acrylate (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the ethyl glycinate is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diester intermediate.
Step 2: Dieckmann Condensation
-
Dissolve the crude diester in anhydrous toluene.
-
Add sodium ethoxide (1.2 equivalents) portion-wise at room temperature.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC for the disappearance of the diester.
-
Cool the reaction mixture to room temperature and quench with a dilute aqueous solution of hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.
Step 3: Hydrolysis, Decarboxylation, and Salt Formation
-
Add 6M hydrochloric acid to the crude β-keto ester.
-
Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a mixture of ethanol and diethyl ether to obtain pure this compound as a crystalline solid.[7]
Visualizing the Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Troubleshooting logic for 3-pyrrolidinone synthesis.
References
- Synthesis and Reactions of 3-Pyrrolidinones. J. Heterocyclic Chem., 45, 1549 (2008).
- Dieckmann Condens
- (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR spectrum - ChemicalBook.
- Dieckmann Condens
- Dieckmann condens
- R-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl(1217858-20-2) 1H NMR - ChemicalBook.
- Claisen Condensation and Dieckmann Condens
- 23.
- Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps.
- This compound | CAS 3760-52-9 | SCBT - Santa Cruz Biotechnology.
- Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cycliz
- 23.
- Diesters Compound Intramolecular Condensation and Its Applic
- Reaction and Mechanism of Dieckmann reaction - Physics Wallah.
- 3-Pyrrolidinone Hydrochloride_Zhishang Chemcial - Zhishang Chemical.
- This compound - Chem-Impex.
- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google P
- Pyrrolidin-3-one hydrochloride | C4H8ClNO | CID 19106857 - PubChem.
- Study on the synthesis of N-benzyl-3-pyrrolidinone - ResearchG
- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchG
- Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet
- This compound | 3760-52-9 - ChemicalBook.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Public
- CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google P
- US7652152B2 - Synthetic method of optically pure (S)
- Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor - ResearchG
- Synthesis of amphiphilic copolymers of N-Vinyl-2-pyrrolidone capable of self-assembly and thermotropic formation of nanoparticles - ResearchG
- Chemical and analytical characterization of related organic impurities in drugs - PubMed.
- 3-Pyrrolidinol 98 40499-83-0 - Sigma-Aldrich.
- 23.
- Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF - ResearchG
- Purification of 2-Pyrrolidone by Falling Film Melt Crystallization - ResearchG
- (PDF)
- US6391994B2 - Production process for vinylpyrrolidone polymer - Google P
- Preventing decarboxylation during the synthesis of Ethyl 3-oxocyclohexanecarboxyl
- Syntheses of pyrrolizidines and indolizidines from a,b-unsaturated sugar d-lactones via Dieckmann condens
- Decarboxyl
- Decarboxyl
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of 3-Pyrrolidinone Hydrochloride
Welcome to the technical support center for the purification of 3-Pyrrolidinone hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving the desired purity for this versatile chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in a sample of this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. Generally, 3-pyrrolidinones are synthesized via a Michael addition followed by a base-catalyzed intramolecular Dieckmann condensation.[1] Based on this and general principles of amine synthesis, likely impurities include:
-
Unreacted Starting Materials: Such as ethyl glycinate, ethyl acrylate, or acrylonitrile.[1]
-
Side-Reaction Products: By-products from intermolecular condensation or incomplete cyclization.
-
Residual Solvents: Solvents used during the synthesis or initial work-up (e.g., ethanol, toluene, ethyl acetate).
-
Water: The compound is hygroscopic and can absorb moisture from the atmosphere.[2]
-
Products of Decomposition: As a salt of a secondary amine, it can be susceptible to degradation under harsh conditions, though it is generally stable.[3][4]
A thorough characterization of your crude product by techniques like NMR, LC-MS, or GC-MS is crucial to identify the specific impurities before selecting a purification method.[5]
Q2: How do I choose the most appropriate purification method for this compound?
A2: The optimal method depends on the nature of the impurities, the required final purity, the scale of your experiment, and the available equipment. The following diagram and table provide a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Table 1: Comparison of Purification Methods
| Method | Principle | Best For Removing | Advantages | Limitations |
| Recrystallization | Difference in solubility between the compound and impurities in a solvent at different temperatures. | Solid by-products, starting materials with different solubility profiles. | Simple, cost-effective, scalable. | Not effective for impurities with similar solubility; potential for product loss in mother liquor. |
| Acid-Base Extraction | Difference in pKa values. The amine can be converted to its free base form, which is soluble in organic solvents, while charged impurities remain in the aqueous phase, or vice-versa.[6][7] | Non-basic or acidic impurities, some starting materials. | Excellent for removing specific classes of impurities; relatively fast. | Requires use of immiscible solvents; emulsions can form; not effective for neutral, structurally similar impurities. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Structurally similar impurities, colored impurities, trace contaminants. | High resolution and purity achievable; adaptable to various impurity types.[8] | More complex, time-consuming, requires larger solvent volumes; the hydrochloride salt may require conversion to the free base for optimal results.[9] |
Q3: Is this compound stable during purification procedures?
A3: this compound is a relatively stable crystalline solid.[3] However, you should be aware of two key properties:
-
Hygroscopicity: The compound can absorb moisture from the air, which can affect its physical properties and accurate weighing.[2] It is best handled in a dry environment (e.g., glove box or under an inert atmosphere) and stored in a tightly sealed container.
-
Thermal Stability: The compound has a melting point of approximately 86-88°C, at which it also begins to decompose.[4][10] Therefore, avoid prolonged heating at high temperatures. When removing solvents, use a rotary evaporator with a water bath set to a moderate temperature (<50°C). Distillation is not a suitable purification method for the hydrochloride salt itself.
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step instructions for common purification challenges in a question-and-answer format.
Guide 1: Purification by Recrystallization
Q: My this compound sample is a discolored solid. How can I purify it using recrystallization?
A: Recrystallization is an excellent first-line technique for removing solid and colored impurities. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given that this compound is soluble in water and some organic solvents, a mixed solvent system or a single alcohol-based solvent is a good starting point.[3]
Experimental Protocol: Recrystallization from Isopropanol/Ethyl Acetate
-
Solvent Selection: Begin by determining an appropriate solvent system. Isopropanol is a good candidate for dissolving the polar hydrochloride salt when hot, while ethyl acetate can serve as an anti-solvent.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot isopropanol to your crude this compound (e.g., start with 3-5 mL per gram of crude material). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Swirl the flask and gently heat for 5-10 minutes. Causality: The porous surface of activated charcoal adsorbs colored impurities.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal. Causality: Pre-warming the glassware prevents premature crystallization of the product on the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal from a previous pure batch. Once cloudiness appears, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate or another suitable anti-solvent to remove any residual soluble impurities from their surface.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Troubleshooting:
-
Problem: Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.
-
Problem: No Crystals Form: The solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent (like ethyl acetate or diethyl ether) dropwise to the solution at room temperature until it becomes persistently cloudy, then warm slightly to clarify and cool slowly.
Guide 2: Purification by Acid-Base Extraction
Q: My sample is contaminated with neutral organic impurities. How can I use acid-base extraction for purification?
A: Acid-base extraction is ideal for separating amines from non-basic compounds.[7][11] The strategy involves converting the this compound salt to its free base form, which is soluble in organic solvents. Neutral impurities will co-extract into the organic layer, but they can be left behind when the desired amine is subsequently converted back into its water-soluble salt form or purified further as the free base.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Liberate the Free Base: Dissolve the crude this compound in water. Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH solution) with stirring until the pH is greater than 10. Causality: Basification deprotonates the ammonium salt, forming the neutral free amine (3-pyrrolidinone), which has lower water solubility and higher organic solvent solubility.[12]
-
Extract the Free Base: Transfer the basic aqueous solution to a separatory funnel. Extract the solution three times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers. Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the compound than a single extraction with a large volume.
-
Wash and Dry: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Isolate: Filter off the drying agent. At this point, you have a solution of the purified free base. You can either remove the solvent under reduced pressure to obtain the free base as an oil/solid or proceed to the next step to recover the hydrochloride salt.
-
Re-form the Hydrochloride Salt: To the dried organic solution, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 1M HCl in dioxane) with vigorous stirring. The this compound will precipitate out as a solid.
-
Collect and Dry: Collect the solid precipitate by vacuum filtration, wash it with a small amount of the organic solvent (e.g., diethyl ether), and dry it thoroughly under vacuum.
Guide 3: Purification by Column Chromatography
Q: My sample contains impurities that are structurally very similar to my product. How can I use column chromatography for high-purity separation?
A: For challenging separations, column chromatography is the most powerful technique. It is important to note that running ionic salts like hydrochlorides directly on standard silica gel can be problematic, leading to poor separation and streaking. It is almost always better to run the chromatography on the neutral free base and then convert the purified product back to the hydrochloride salt.[9]
Experimental Protocol: Flash Chromatography of the Free Base
-
Prepare the Free Base: Convert your crude this compound to the free base (3-pyrrolidinone) using steps 1-3 of the Acid-Base Extraction protocol above. After drying and filtering the organic solution, concentrate it under reduced pressure to obtain the crude free base, typically as an oil or low-melting solid.
-
Choose the Stationary Phase:
-
Silica Gel: The standard choice. However, amines can "streak" on acidic silica. To mitigate this, you can pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% v/v).[9]
-
Alumina (Basic or Neutral): Can be a better choice for basic compounds like amines, as it minimizes tailing.
-
-
Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. A good starting point for polar amines is a mixture of a non-polar and a polar solvent, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol. Add ~1% triethylamine to the TLC solvent system if you plan to use it in the column. Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.25-0.35.
-
Pack and Run the Column:
-
Pack a glass column with your chosen stationary phase (silica gel or alumina) using your chosen eluent system (the "mobile phase").
-
Dissolve your crude free base in a minimum amount of the eluent and load it carefully onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
-
Monitor the Separation: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolate and Convert back to HCl salt: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. Dissolve the resulting pure free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and precipitate the hydrochloride salt as described in Step 5 of the Acid-Base Extraction protocol. Collect the pure solid by filtration and dry under vacuum.
References
- Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride.
- Zhang, Z., et al. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Molecules, 26(23), 7293.
- Wikipedia. (n.d.). Acid–base extraction.
- Reddit r/Chempros. (2022). Amine workup.
- Rasulev, B., et al. (2011). Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds. Chirality, 24(2), 121-7.
- University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Google Patents. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- El-Ghanam, A. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1561.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. CAS 3760-52-9: 3-Pyrrolidinone, hydrochloride (1:1) [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. zhishangchemical.com [zhishangchemical.com]
- 11. vernier.com [vernier.com]
- 12. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: 3-Pyrrolidinone Hydrochloride Stability and Degradation
Welcome to the technical support guide for 3-Pyrrolidinone hydrochloride (CAS: 3760-52-9). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. This compound is a crucial building block in the synthesis of a wide range of heterocyclic compounds and pharmaceuticals, including antibacterial agents and molecules targeting neurological disorders[1][2][3]. However, its chemical nature presents specific stability challenges that can impact experimental reproducibility and success.
This guide provides in-depth, experience-driven answers to common issues related to the stability and degradation of this reagent. Our goal is to empower you to anticipate, troubleshoot, and resolve these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound?
The most significant stability concern is its hygroscopic nature ; it readily absorbs moisture from the atmosphere[4]. This can lead to several downstream issues:
-
Physical State Alteration: The compound can change from a free-flowing crystalline powder to a clumped, sticky solid or even a syrupy liquid upon prolonged exposure to air[5].
-
Inaccurate Stoichiometry: The absorption of water increases the measured weight of the reagent, leading to the use of fewer moles than intended in a reaction, causing lower yields and inconsistent results.
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the lactam ring, a known degradation pathway for pyrrolidinone structures, especially under non-neutral pH conditions[6].
Q2: How should I properly store this compound to ensure its stability?
Proper storage is critical to maintaining the integrity of the compound. We recommend the following:
-
Keep Container Tightly Closed: The primary defense against moisture is a well-sealed container[7][8][9].
-
Store in a Dry, Cool Environment: Store the reagent in a desiccator or a controlled low-humidity environment. Some suppliers recommend refrigerated storage (0-8 °C)[2]. Always allow the container to warm to room temperature before opening to prevent condensation from forming inside.
-
Consider an Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the reagent under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against both moisture and oxidative degradation.
Q3: My bottle of this compound is a light yellow to brown powder. Is this normal?
Yes, this is within the normal range of appearance. Supplier specifications describe the compound as a white to off-white or light yellow to dark brown powder or crystalline solid[2][4]. However, a significant change in color or texture from when the bottle was first opened may indicate degradation or contamination.
Q4: My this compound has clumped together. Can I still use it?
Clumping is a primary indicator of moisture absorption. While the material may still be usable for some applications, you must consider the following:
-
The molar quantity will be inaccurate if you weigh it directly.
-
The presence of water may be incompatible with your reaction conditions (e.g., if using water-sensitive reagents).
-
Chemical degradation via hydrolysis may have begun.
For critical experiments, it is strongly advised to use a fresh, unopened lot of the reagent. For less sensitive applications, you may attempt to dry the material (see Protocol 3), but you must re-evaluate its purity afterward.
Q5: What are the typical signs of significant degradation?
Beyond the physical changes caused by moisture, chemical degradation can be identified by:
-
Inconsistent Analytical Data: Appearance of unexpected peaks in NMR, LC-MS, or GC-MS analysis.
-
Melting Point Depression: The observed melting point may be lower and broader than the specified range (e.g., 86-88 °C with decomposition)[3][7].
-
Poor Reaction Performance: Consistent failure or low yields in reactions where the reagent previously worked effectively.
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific experimental problems you may encounter.
Problem 1: My reaction is giving low or inconsistent yields.
-
Question: I am performing a synthesis using this compound, but my yields are inconsistent or significantly lower than expected. I suspect a reagent issue. How can I confirm this?
-
Answer: This is a classic symptom of reagent degradation, primarily due to its hygroscopicity. When the compound absorbs water, weighing out a specific mass results in dispensing fewer moles of the active reagent than calculated. This stoichiometric imbalance can drastically affect reaction outcomes.
Causality: The lactam ring in the pyrrolidinone structure is also susceptible to hydrolysis, which opens the ring to form 4-aminobutanoic acid hydrochloride. This byproduct is unreactive in most synthetic schemes designed for the parent molecule, effectively lowering the concentration of your starting material and reducing yields.
To diagnose this issue, follow the workflow below.
Workflow: Troubleshooting Reagent-Related Yield Issues
Caption: Workflow for troubleshooting reagent stability issues.
Problem 2: I'm observing unexpected impurities in my analysis.
-
Question: My HPLC or NMR analysis of the this compound starting material shows multiple unexpected peaks. What could they be?
-
Answer: Unexpected peaks are often degradation products. Given the structure, the most likely impurity arising from degradation is the ring-opened product from hydrolysis, 4-aminobutanoic acid hydrochloride. Other minor impurities could result from polymerization or oxidative degradation, though these are less common under proper storage.
Furthermore, this compound lacks a strong UV chromophore, making it difficult to detect with high sensitivity by HPLC-UV. This can lead to low signal-to-noise ratios where baseline noise is mistaken for impurities.
Expert Insight & Protocol: For a more reliable purity assessment via HPLC, a pre-column derivatization step is recommended. This involves reacting the amine with a reagent that attaches a UV-active group, such as a Boc-anhydride, to the molecule. This method significantly enhances detection sensitivity and allows for accurate quantification. A similar derivatization strategy is employed for the analysis of related aminopyrrolidines[10]. See Protocol 2 for a conceptual methodology.
Section 3: Protocols and Methodologies
Protocol 1: Recommended Handling and Storage Procedure
This protocol is designed to maximize the shelf-life and integrity of your reagent.
-
Receiving: Upon receipt, inspect the container seal for integrity. Note the date of receipt on the bottle.
-
Storage: Immediately place the sealed container in a desiccator at the recommended storage temperature (e.g., 0-8 °C)[2].
-
Dispensing: a. Before opening, allow the entire container to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder. b. If possible, handle the reagent in a glove box with a dry atmosphere. If not available, open the container in a fume hood on a day with low ambient humidity. c. Quickly weigh the desired amount into a separate, dry container. Do not leave the stock bottle open. d. Tightly reseal the stock bottle immediately. Use vacuum grease on glass joints or wrap the cap with paraffin film for extra protection.
-
Resealing: Purge the headspace of the stock bottle with an inert gas like argon or nitrogen before sealing for long-term storage. Return the bottle to the desiccator.
Protocol 2: Assessing Reagent Purity
-
Visual and Physical Inspection: Check for any change in color or physical state. The material should be a crystalline, free-flowing powder[4].
-
Melting Point Analysis: a. Prepare a sample in a capillary tube. b. Use a calibrated melting point apparatus to determine the melting range. c. Compare the observed range to the supplier's specification (e.g., 86-88 °C with decomposition)[3][7]. A significant depression or broadening of the range suggests impurities.
-
Purity Analysis by HPLC (Conceptual Method via Derivatization): a. Derivatization: In a vial, dissolve a known quantity of this compound in a suitable solvent (e.g., methanol). Add a base (e.g., triethylamine) followed by a derivatizing agent with a strong UV chromophore (e.g., Boc-anhydride or Dansyl chloride)[10]. Allow the reaction to proceed to completion. b. Sample Preparation: Quench the reaction and dilute the derivatized sample with the mobile phase to an appropriate concentration. c. HPLC Conditions:
- Column: C18 reverse-phase column.
- Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
- Detection: UV detector set to the absorbance maximum of the chosen derivatizing agent (e.g., ~210 nm for Boc)[10]. d. Analysis: Calculate purity using the area normalization method from the resulting chromatogram[10].
Protocol 3: Drying Hygroscopic Reagent (Use with Caution)
This procedure should be considered a salvage operation. The purity of the dried material is not guaranteed.
-
Preparation: Place a thin layer of the clumped or sticky reagent in a suitable glass container (e.g., a round-bottom flask or a watch glass).
-
Drying: Place the container in a vacuum oven or a desiccator connected to a high-vacuum pump.
-
Conditions: Dry the material at a moderate temperature (e.g., 30-40 °C) under high vacuum for several hours (e.g., 12-24 hours). A desiccant like phosphorus pentoxide can be included to trap water.
-
Assessment: After drying, the material should return to a powdered state. It is crucial to re-run purity checks as described in Protocol 2 before using it in any experiment.
Section 4: Visualizing Degradation Pathways
Postulated Hydrolytic Degradation of 3-Pyrrolidinone
Caption: Postulated hydrolytic degradation pathway of 3-Pyrrolidinone.
Section 5: Data Summary Table
| Parameter | Value | Source(s) |
| CAS Number | 3760-52-9 | [2][3][4] |
| Molecular Formula | C₄H₇NO·HCl | [2][4] |
| Molecular Weight | 121.57 g/mol | [2][11][12] |
| Appearance | White to off-white or light yellow to dark brown crystalline solid | [2][4] |
| Melting Point | 86-88 °C (decomposes) or 140-150 °C (Varies by supplier) | [2][3][7] |
| Solubility | Soluble in water | [2][4] |
| Primary Hazard | Hygroscopic | [4] |
| Recommended Storage | Store in a dry, cool, well-ventilated place. Keep container tightly closed. 0-8 °C recommended by some suppliers. | [2][7][8] |
References
- Amer, F. A., Hammouda, M., & El-Ahl, A.-A. S. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1573.
- Thermo Fisher Scientific. (2024). (R)-3-Hydroxypyrrolidine hydrochloride - Safety Data Sheet.
- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
- Sciencemadness.org. (2023). Is pyrrolidine hydrochloride deliquescent, or easy to dry?.
- National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride.
- National Institutes of Health. (n.d.). Pyrrolidin-3-one hydrochloride | C4H8ClNO | CID 19106857 - PubChem.
- National Institutes of Health. (n.d.). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter.
- ResearchGate. (n.d.). 11 questions with answers in PYRROLIDINES | Science topic.
- J&H Chemical Co., Ltd. (2025). Procuring this compound: Expert Tips for Buyers.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 3760-52-9 [chemicalbook.com]
- 4. CAS 3760-52-9: 3-Pyrrolidinone, hydrochloride (1:1) [cymitquimica.com]
- 5. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 11. scbt.com [scbt.com]
- 12. Pyrrolidin-3-one hydrochloride | C4H8ClNO | CID 19106857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming solubility issues of 3-Pyrrolidinone hydrochloride in reactions
Welcome to the technical support center for 3-Pyrrolidinone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common challenges encountered during its use in chemical synthesis, with a primary focus on its solubility.
Introduction: Understanding the Challenge
This compound is a valuable building block in organic synthesis, prized for its role in constructing a variety of nitrogen-containing heterocyclic compounds.[1][2] However, its salt form, while enhancing stability and shelf-life, often presents a significant hurdle in terms of solubility in many common organic solvents. This guide will provide you with the mechanistic understanding and actionable protocols to effectively address these solubility issues and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many organic solvents?
As a hydrochloride salt, this compound exists as an ionic compound. The strong electrostatic interactions between the protonated pyrrolidinone cation and the chloride anion result in a stable crystal lattice. Nonpolar or moderately polar aprotic organic solvents lack the ability to effectively solvate these ions and overcome the lattice energy, leading to poor solubility. Polar protic solvents, like water and methanol, are generally better at dissolving the salt due to their ability to form hydrogen bonds and solvate the individual ions.
Q2: What is "in-situ freebasing" and why is it a recommended strategy?
In-situ freebasing is the process of converting the hydrochloride salt to its more organic-soluble freebase form directly within the reaction mixture. This is achieved by adding a non-nucleophilic organic base. The freebase, being a neutral molecule, is significantly more soluble in a wider range of organic solvents. This strategy is often preferred over a separate aqueous workup to isolate the freebase, as it can be more efficient and avoids potential product loss or decomposition.
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: My this compound does not dissolve in the reaction solvent.
Cause: The chosen solvent has insufficient polarity to dissolve the salt form of the starting material.
Solutions:
-
Solvent Selection: Opt for more polar aprotic solvents. A summary of qualitative solubility is provided in the table below.
Solvent Polarity Index Qualitative Solubility of 3-Pyrrolidinone HCl Water 10.2 Soluble[1][2] Dimethyl Sulfoxide (DMSO) 7.2 Soluble Methanol (MeOH) 5.1 Soluble N,N-Dimethylformamide (DMF) 6.4 Moderately Soluble Acetonitrile (MeCN) 5.8 Sparingly Soluble Tetrahydrofuran (THF) 4.0 Poorly Soluble Dichloromethane (DCM) 3.1 Poorly Soluble Toluene 2.4 Insoluble Note: This data is a qualitative guide. Empirical determination of solubility in your specific reaction system is recommended.
-
Use of a Co-Solvent: A small amount of a polar protic co-solvent like methanol or ethanol can be added to the primary reaction solvent to aid in the initial dissolution of the hydrochloride salt.
-
In-Situ Freebasing: This is often the most effective approach. Add a suitable organic base to the suspension of this compound in your chosen reaction solvent.
-
Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA, Hünig's base).[3]
-
Stoichiometry: Use at least 1.05 to 1.2 equivalents of the base to ensure complete neutralization of the hydrochloride.
-
Mechanism: The tertiary amine base deprotonates the pyrrolidinone hydrochloride, forming the freebase and a trialkylammonium chloride salt.
In-situ freebasing of 3-Pyrrolidinone HCl. -
Issue 2: The reaction is sluggish or does not proceed to completion even after adding a base.
Cause: The trialkylammonium chloride byproduct may be coating the surface of the reactants or interfering with the reaction. In some cases, the equilibrium may not fully favor the freebase.
Solutions:
-
Choice of Base: DIPEA is often a better choice than TEA. The resulting diisopropylethylammonium chloride is generally more soluble in organic solvents than triethylammonium chloride, which can sometimes precipitate and hinder the reaction.[3][4]
-
Temperature: Gently warming the reaction mixture can help to increase the solubility of all components and drive the reaction to completion. Monitor for any potential side reactions or decomposition at elevated temperatures.
-
Phase-Transfer Catalysis (PTC): For reactions involving a separate aqueous phase or solid inorganic base, a phase-transfer catalyst can be employed. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of anions or the deprotonated amine between phases, accelerating the reaction.[5][6]
Simplified Phase-Transfer Catalysis Workflow.
Experimental Protocols
Protocol 1: General Procedure for In-Situ Freebasing of this compound
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the desired anhydrous organic solvent (e.g., DCM, THF, MeCN).
-
Stir the resulting suspension at room temperature.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise.
-
Stir the mixture for 15-30 minutes. A clear solution should form, indicating the successful generation of the soluble freebase.
-
Proceed with the addition of other reagents as required by your specific reaction.
Protocol 2: Reductive Amination with Benzaldehyde
This protocol is an example of a common reaction where the solubility of this compound is a critical factor.[7][8][9]
-
Follow the in-situ freebasing procedure as described in Protocol 1, using this compound (1.0 eq) and DIPEA (1.1 eq) in dichloromethane (DCM).
-
To the resulting solution of the freebase, add benzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (STAB) (1.5 eq) in DCM.
-
Slowly add the STAB suspension to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Alkylation with Benzyl Bromide
This protocol illustrates another common application.
-
Follow the in-situ freebasing procedure as described in Protocol 1, using this compound (1.0 eq) and DIPEA (1.2 eq) in acetonitrile (MeCN).
-
Add benzyl bromide (1.1 eq) to the solution of the freebase.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-60 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Filo. (2025, May 7).
- ResearchGate. (n.d.). Phase Transfer and Ammonium Salt Catalyzed Reactions.
- Yin, H., et al. (2023). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers, 10, 2695-2700. [Link]
- Jones, R. A. (2001).
- American Institute of Chemists. (n.d.).
- Scribd. (n.d.).
- Benchchem. (2025).
- Brigham Young University ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
- Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [Link]
- ResearchGate. (2015, January 22). What base could I use to catch HCl in my amine / H2O sensitive reaction?[Link]
- MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. [Link]
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2017, September 1).
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Google Patents. (n.d.). CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.
- ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone. [Link]
- PubMed. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Triethylamine. [Link]
- ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
- PubChem. (n.d.). Pyrrolidin-3-one hydrochloride. [Link]
- ResearchGate. (2024, April 24). How can you avoid triethylamine salt precipitation while protecting Secondary amine with acid halide in presence of NEt3 especially in Flow sytem?[Link]
- Indian Journal of Pharmaceutical Sciences. (n.d.).
- ResearchGate. (n.d.). Three-component reaction between pyrrolidine, aromatic aldehydes and 3-alkylidene-2-oxindoles 3. [Link]
- Chemistry LibreTexts. (2024, March 24). 19.2: Preparing Aldehydes and Ketones. [Link]
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for 3-Pyrrolidinone Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-Pyrrolidinone Hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based insights into catalyst selection and troubleshooting for this critical synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern catalyst performance, enabling you to make informed decisions and resolve common experimental challenges.
Section 1: Synthesis Overview and the Central Role of Catalysis
3-Pyrrolidinone and its derivatives are vital building blocks in medicinal chemistry, notably in the synthesis of antibacterial agents and other pharmaceuticals.[1][2][3] The most prevalent and scalable synthetic routes often involve the catalytic hydrogenation of a nitrile precursor, such as succinonitrile, which undergoes reductive cyclization.
The success of this transformation hinges almost entirely on the catalyst. An ideal catalyst must not only drive the reaction to completion but also exhibit high selectivity to prevent the formation of stubborn impurities that complicate purification and reduce yield. The primary challenge is controlling the reaction pathway to favor intramolecular cyclization over intermolecular side reactions.[4][5]
Core Reaction Pathway
The catalytic hydrogenation of a dinitrile or cyan-ester precursor to form a pyrrolidinone ring generally follows a multi-step mechanism within a single pot. The catalyst first facilitates the reduction of a nitrile group to a primary amine via an imine intermediate. This amine then undergoes an intramolecular reaction to form the stable five-membered lactam ring.
Caption: A troubleshooting decision workflow for the synthesis.
Problem 1: My reaction has stalled, or the yield is very low.
-
Question: I'm seeing very little conversion of my starting material even after several hours. What's the first thing I should check?
-
Answer: The most likely culprit is catalyst deactivation.
-
Causality: Catalysts can be "poisoned" by trace impurities in your starting materials or solvent (e.g., sulfur compounds). The active sites can also become blocked by adsorbed species or undergo structural changes. Raney® Nickel is particularly susceptible to aging and should be used fresh. [6] 2. Protocol:
-
Step 1: Ensure your starting materials and solvent are of high purity. Consider passing the solvent through a pad of activated alumina.
-
Step 2: Use a freshly opened or freshly prepared batch of catalyst. If using Raney® Nickel, ensure it has been properly activated and washed.
-
Step 3: Increase the catalyst loading. A typical starting point is 5-10 wt% relative to the substrate. You can increase this to 15-20% to overcome minor deactivation issues.
-
Step 4: If the problem persists, consider switching to a more robust catalyst, such as Rhodium on Alumina, which can exhibit higher turnover numbers.
-
-
Problem 2: My yield is good, but the product is contaminated with hard-to-remove impurities.
-
Question: My final product shows multiple spots on a TLC plate and my NMR/GC-MS indicates impurities with a higher molecular weight. What is happening?
-
Answer: You are likely forming secondary amine byproducts due to intermolecular condensation. This is the most common selectivity issue. [4][5] 1. Causality: The desired primary amine intermediate is nucleophilic and can attack the electrophilic imine intermediate of another molecule. This dimerization pathway competes with the desired intramolecular cyclization. 2. Protocol:
- Step 1 (Chemical Intervention): Add an excess of ammonia (either as aqueous ammonium hydroxide or by bubbling ammonia gas) to the reaction. This suppresses the side reaction by providing a large excess of a sacrificial nucleophile. [7] * Step 2 (Condition Optimization): Lower the reaction temperature. While this will slow the reaction, it will disproportionately slow the undesired side reaction, thus improving selectivity.
- Step 3 (Catalyst Choice): Switch to a catalyst known for higher selectivity. Rhodium-based catalysts are often superior to Palladium or Nickel in this regard, as they can operate efficiently at lower temperatures. * Step 4 (Concentration): Run the reaction at a higher dilution. Lowering the concentration of the substrate will favor the first-order intramolecular cyclization over the second-order intermolecular side reaction.
Problem 3: The catalyst is pyrophoric and difficult to handle safely.
-
Question: I am concerned about the safety of handling Raney® Nickel or dry Palladium on Carbon. What are the best practices?
-
Answer: Both Raney® Nickel and dry noble metal catalysts on carbon can be pyrophoric and will ignite if exposed to air. [6]Safe handling is paramount.
-
Causality: The high surface area and activated nature of these catalysts make them extremely reactive towards atmospheric oxygen.
-
Protocol:
-
Step 1 (Handling): Always handle the catalyst as a wet slurry. Never allow the catalyst to dry completely. Weigh and transfer the catalyst slurry quickly.
-
Step 2 (Inerting): Before adding the catalyst, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon.
-
Step 3 (Filtration): After the reaction, filter the catalyst under a blanket of inert gas. A common technique is to use a sealed filter funnel (e.g., a Büchner funnel covered with a rubber dam) that is continuously purged with nitrogen.
-
Step 4 (Quenching): The recovered catalyst on the filter paper should be immediately quenched by submerging it in a large volume of water. Do not discard it directly into a waste bin containing flammable solvents.
-
-
Section 5: Reference Experimental Protocol
This section provides a baseline protocol for the synthesis. Note: This is a general guide and must be adapted and optimized for your specific equipment and scale.
Protocol: Synthesis of 3-Pyrrolidinone via Catalytic Hydrogenation of Succinonitrile
-
Vessel Preparation:
-
To a high-pressure autoclave reactor, add succinonitrile (1.0 eq) and a solvent such as ethanol or tetrahydrofuran (10-20 mL per gram of substrate).
-
Add aqueous ammonia (e.g., 28% solution, 1.5 eq) to the mixture.
-
Seal the reactor and purge the headspace thoroughly with nitrogen (3 cycles), followed by hydrogen (2 cycles).
-
-
Catalyst Addition:
-
Under a positive flow of nitrogen, carefully add the catalyst (e.g., 5 wt% Rh/Al₂O₃ or Raney® Nickel slurry, 5-10 wt% of substrate mass).
-
Quickly seal the reactor.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 60-80°C).
-
Monitor the reaction progress by observing hydrogen uptake. Samples can be carefully taken (after depressurizing and purging) for analysis by GC or TLC. [8][9]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable solvent (e.g., isopropanol) and cool in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) to precipitate the this compound salt.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
References
- Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride.
- Journal of Heterocyclic Chemistry. (2008). Synthesis and Reactions of 3-Pyrrolidinones.
- Glover, S. A., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336.
- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- ResearchGate. (2022). Hydrogenation of nitriles in different reaction media.
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
- ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.
- Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Angewandte Chemie International Edition, 56(14), 3933-3937.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Google Patents. (n.d.). CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.
- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
- Google Patents. (n.d.). FR2463126A1 - Conversion of succinonitrile to 2-pyrrolidone - by hydrolysis followed by hydrogenation over a heterogeneous catalyst.
- New Journal of Chemistry. (n.d.). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst.
- Wikipedia. (n.d.). Raney nickel.
- ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- PubMed. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water.
Sources
- 1. zhishangchemical.com [zhishangchemical.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3-Pyrrolidinone Hydrochloride
Welcome to the technical support center for the synthesis of 3-Pyrrolidinone Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. The pyrrolidine ring is a crucial component in many pharmaceuticals, making the reliable and efficient synthesis of its derivatives, like this compound, a key process in drug discovery and development.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during scale-up.
I. Core Synthesis Pathway & Scale-Up Considerations
The synthesis of 3-pyrrolidinones often involves methods like Michael condensation followed by a base-catalyzed intramolecular Dieckmann condensation.[1] Another common route is the reduction of succinimide derivatives.[4] When scaling up, factors such as reaction kinetics, heat transfer, and mass transfer become critically important and can significantly impact yield and purity.
Diagram: Generalized Synthesis Workflow
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Column Chromatography of 3-Pyrrolidinone Hydrochloride
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying challenging molecules. 3-Pyrrolidinone hydrochloride presents a classic purification puzzle: it is a small, highly polar, and water-soluble molecule.[1][2] Its hydrochloride salt form adds another layer of complexity regarding its interactions with common stationary phases. This guide is structured to move from foundational concepts to specific, actionable troubleshooting steps, mirroring the logical process an experienced scientist would follow in the lab.
Part 1: Foundational Knowledge - Understanding the Molecule and the Matrix
Before troubleshooting, we must understand the physicochemical properties of this compound that dictate its chromatographic behavior.
Q1: What are the key chemical properties of this compound I must consider before chromatography?
Answer: Understanding the following four properties is critical for success:
-
High Polarity: The lactam (cyclic amide) functional group and the small molecular size make the parent molecule highly polar. This is the primary driver of its chromatographic behavior. In normal-phase chromatography, this leads to very strong retention.[3]
-
Hydrochloride Salt Form: The molecule is a salt of a weak base (the pyrrolidinone nitrogen) and a strong acid (HCl). This ensures high water solubility but can lead to unpredictable interactions with the stationary phase, particularly the acidic silanol groups on standard silica gel.[1]
-
Hygroscopicity: Like many polar salts, this compound can readily absorb moisture from the atmosphere.[1] This can affect the accuracy of weighing and introduce water into your sample, which can alter the chromatography.
-
Potential for Instability: While the hydrochloride salt form enhances stability, the compound can still be sensitive.[1] It has a relatively low melting point with decomposition (around 86-88°C), so prolonged exposure to harsh conditions or highly acidic/basic stationary phases should be approached with caution.[4][5][6]
Q2: Which chromatography mode is best suited for purifying this compound?
Answer: Standard reversed-phase chromatography is generally unsuitable for this compound. Its high polarity would cause it to elute in or near the solvent front with little to no retention on a nonpolar C18 stationary phase.[7]
The two most effective modes are:
-
Normal-Phase Chromatography: This uses a polar stationary phase (e.g., silica gel, alumina) and a less polar mobile phase. Because this compound is very polar, it will bind strongly to the silica. This requires a highly polar mobile phase for elution, often a mixture like Dichloromethane/Methanol or Ethyl Acetate/Methanol.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent, high-resolution alternative. It employs a polar stationary phase (similar to normal-phase) but uses a reversed-phase type mobile phase (e.g., Acetonitrile/Water).[7] In HILIC, water is the strong, eluting solvent. This technique is specifically designed for retaining and separating very polar compounds that are poorly retained in reversed-phase.[9]
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses the most common issues encountered during the purification of this compound in a question-and-answer format.
Problem 1: My compound elutes immediately from the silica gel column (at the solvent front).
-
Plausible Cause: Your mobile phase is far too polar (too high of an elution strength). The solvent molecules are outcompeting your compound for the active sites on the silica gel, washing it off the column without any retention.
-
Investigative Logic: The goal of chromatography is to find a balance where the compound interacts with the stationary phase but can still be moved by the mobile phase. Elution at the solvent front indicates zero interaction.
-
Solution Protocol:
-
Re-evaluate with TLC: Before every column, run a Thin Layer Chromatography (TLC) plate. Spot your crude material and test several solvent systems.
-
Start with a Less Polar Mobile Phase: Begin with a non-polar solvent like Hexane or Toluene and gradually add a more polar solvent (e.g., Ethyl Acetate).
-
Target an Rf Value: Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate. This Rf generally translates well to good separation on a flash column.
-
Consider a Ternary System: If a two-solvent system doesn't provide adequate separation from impurities, consider a three-component mobile phase (e.g., Hexane/Ethyl Acetate/Methanol) to fine-tune the polarity.
-
Problem 2: My compound will not elute from the column, or the recovery is very low.
-
Plausible Causes:
-
Insufficient Mobile Phase Polarity: Your solvent system is too weak to displace the highly polar compound from the active sites of the silica gel.
-
Irreversible Adsorption/Decomposition: The compound may be reacting with or irreversibly binding to the acidic silica gel.[10] This is a known risk for amine-containing compounds.
-
-
Investigative Logic: A compound "stuck" at the origin of a TLC plate is a red flag. This indicates either an extremely strong, non-ideal interaction or on-plate decomposition.
-
Solution Protocol:
-
Perform a Gradient Elution: Start with the solvent system identified by TLC (or slightly less polar) and gradually increase the percentage of the polar solvent (e.g., methanol) throughout the run. This will increase the mobile phase strength and elute more tightly bound compounds.
-
Test for Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If you see new spots or streaking that wasn't present initially, your compound is likely degrading on the silica.[10]
-
Use a Deactivated Stationary Phase: If instability is confirmed, switch to a less acidic stationary phase.
-
Neutral Alumina: A good first alternative.
-
Deactivated Silica: Pre-treat standard silica gel by flushing the column with your mobile phase containing a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol. This neutralizes the acidic silanol sites.
-
-
Problem 3: The compound is eluting, but the peak is broad and tailing significantly.
-
Plausible Causes:
-
Secondary Interactions: The basic nitrogen atom in the pyrrolidinone ring is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface. This creates a secondary, non-ideal retention mechanism that leads to tailing.
-
Column Overload: You have loaded too much crude material onto the column.
-
Poor Sample Loading: The initial sample band was too diffuse.
-
-
Investigative Logic: Symmetrical (Gaussian) peaks result from ideal chromatographic partitioning. Tailing is a classic sign of a problematic interaction between the analyte and the stationary phase.
-
Solution Protocol:
-
Add a Mobile Phase Modifier: This is the most effective solution. Add a small amount of a competitive base to your eluent to block the acidic silanol sites.
-
Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase. It will bind to the acidic sites, preventing your compound from "sticking" and resulting in sharper peaks.
-
Ammonia: Using a 1-2% solution of ammonia in methanol as your polar modifier can also be very effective.
-
-
Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel, depending on the difficulty of the separation.
-
Concentrate the Loading Solution: Dissolve your crude sample in the minimum amount of solvent possible for loading. If solubility is an issue, dissolve it in a stronger solvent (like methanol) and adsorb it onto a small amount of clean silica gel. Evaporate the solvent to create a dry powder ("dry loading"), which can then be added to the top of the column.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: How should I prepare my this compound sample for column loading? Answer: The best method is "dry loading." Dissolve your crude product in a suitable solvent (e.g., methanol, water), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure until you have a free-flowing powder. Carefully add this powder to the top of your packed column. This technique ensures a very narrow starting band and prevents issues with using a strong, dissolving solvent that can disrupt the column packing.
Q2: Do I need to neutralize the hydrochloride salt or convert it to the free base before running the column? Answer: Not necessarily, and it can often complicate things. If you use a mobile phase containing a modifier like triethylamine, the in-situ equilibrium will favor the free base, which generally behaves more predictably on silica. Attempting to neutralize beforehand can introduce other salts that will also need to be removed. It is usually more practical to run the salt form directly with a modified eluent.
Q3: The compound is hygroscopic. How does this impact my experiment? Answer: Water is a very polar solvent. If your sample absorbs significant moisture, you are essentially co-loading water onto the column. This can deactivate the silica gel at the top of the column and alter the retention of your compound, often leading to broader peaks or faster elution than predicted by TLC. Store the compound in a desiccator and handle it quickly in a low-humidity environment.
Part 4: Key Experimental Protocols & Data
Protocol 1: Baseline Normal-Phase Chromatography on Silica Gel
-
TLC Analysis: Identify a solvent system (e.g., 95:5 Dichloromethane/Methanol + 0.5% Triethylamine) that provides an Rf of ~0.25 for the target compound.
-
Column Packing: Dry or slurry pack a glass column with silica gel (230-400 mesh) in your initial, less polar mobile phase (e.g., 100% Dichloromethane).
-
Sample Loading: Prepare your crude this compound as a "dry load" as described in the FAQ.
-
Elution: Begin eluting with a mobile phase slightly less polar than your target TLC solvent (e.g., 98:2 DCM/MeOH).
-
Gradient Elution: Gradually increase the percentage of methanol in your mobile phase. A stepwise gradient (e.g., 2% MeOH for 2 column volumes, then 4%, then 6%) is effective.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing triethylamine may require co-evaporation with another solvent like toluene.
Table 1: Recommended Starting Solvent Systems
| Chromatography Mode | Stationary Phase | Recommended Solvent System (Starting Point) | Key Considerations |
| Normal-Phase | Silica Gel (230-400 mesh) | Dichloromethane / Methanol (98:2 to 90:10) | Add 0.5-1% Triethylamine to the mobile phase to prevent peak tailing. |
| Normal-Phase | Neutral Alumina | Ethyl Acetate / Methanol (99:1 to 95:5) | Good alternative if the compound degrades on silica. May require different polarity. |
| HILIC | Amine- or Diol-bonded Silica | Acetonitrile / Water (95:5 to 80:20) | Excellent for high-resolution purification. Requires longer equilibration times (20+ column volumes).[11] |
Part 5: Visualization of Workflows
Diagram 1: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common chromatography problems.
Caption: A decision tree for troubleshooting chromatography issues.
Diagram 2: Method Development Workflow
This diagram outlines the systematic steps for developing a robust purification method.
Caption: A systematic workflow for method development.
References
- Columbia University.
- Biotage.
- Chemistry For Everyone.
- Waters Blog.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- University of Rochester, Department of Chemistry.
Sources
- 1. CAS 3760-52-9: 3-Pyrrolidinone, hydrochloride (1:1) [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. zhishangchemical.com [zhishangchemical.com]
- 5. This compound | 3760-52-9 [chemicalbook.com]
- 6. This compound CAS#: 3760-52-9 [m.chemicalbook.com]
- 7. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog [waters.com]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Identifying and Characterizing Unknown Peaks in HPLC of 3-Pyrrolidinone Hydrochloride
Welcome to the technical support center for the analysis of 3-Pyrrolidinone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges of identifying and characterizing unknown peaks during High-Performance Liquid Chromatography (HPLC) analysis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: I'm seeing an unexpected peak in my HPLC chromatogram for this compound. What are the most likely sources?
Unexpected peaks, often referred to as extraneous or artifact peaks, can originate from several sources.[1] A systematic approach is crucial for identification. The primary suspects include:
-
Impurities from Synthesis: The manufacturing process of this compound can introduce byproducts or unreacted starting materials.
-
Degradation Products: this compound can degrade under certain conditions such as exposure to acid, base, heat, light, or oxidizing agents.[2][3][4]
-
System Contamination: Contaminants can leach from various components of the HPLC system, including the mobile phase, glassware, injector, tubing, and detector.[1]
-
Sample Matrix Effects: Excipients or other components in a formulated drug product can interfere with the analysis.
-
Carryover: Residual sample from a previous, more concentrated injection can appear in subsequent runs.[1]
Q2: How can I determine if an unknown peak is a degradation product or a synthesis-related impurity?
To differentiate between degradation products and synthesis impurities, a forced degradation study is the most effective approach.[2][3][4] This involves subjecting a pure sample of this compound to stress conditions to intentionally induce degradation.
Key Forced Degradation Conditions:
-
Acid Hydrolysis: Typically using 0.1 M to 1 M hydrochloric acid or sulfuric acid.[2][4][5]
-
Base Hydrolysis: Commonly with 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[2][4][5]
-
Oxidation: Using hydrogen peroxide (e.g., 0.1% to 3.0%).[3][4]
-
Thermal Stress: Exposing the solid or solution to elevated temperatures.
-
Photolytic Stress: Exposing the sample to UV and visible light.[3]
By comparing the chromatograms of the stressed samples to that of an unstressed control, you can identify peaks that are formed specifically under degradative conditions. Peaks present in the original, unstressed sample are more likely to be synthesis-related impurities.
Q3: My unknown peak is very small, below the 0.1% identification threshold. Do I still need to characterize it?
According to ICH guidelines (Q3A/B), impurities present at levels above 0.1% generally require identification and characterization.[6] However, if an impurity is below this threshold, identification is typically not necessary unless there is a reason to suspect it might be unusually potent or toxic.[6] It is crucial to document the presence of all peaks and justify the decision not to pursue identification for those below the reporting threshold.
Q4: What is the first step in troubleshooting the source of an unknown peak?
The initial and most straightforward troubleshooting step is to perform a blank injection .[1] This involves running the HPLC method with only the mobile phase.
-
If the peak is present in the blank injection: The source is likely the HPLC system or the mobile phase itself.
-
If the peak is absent in the blank injection: The peak is originating from the sample or the sample preparation process.
This simple test helps to narrow down the potential sources of contamination significantly.
Troubleshooting Guides
Guide 1: Investigating System and Mobile Phase Contamination
If a blank injection reveals the presence of the unknown peak, follow this protocol to pinpoint the source of contamination.
Experimental Protocol: Isolating System Contamination
-
Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared aqueous buffers.[7] Contamination can arise from solvents, even those of high grade.[8]
-
Systematic Component Check:
-
Injector: Run a blank injection. If the peak persists, the contamination might be in the injector loop or rotor seal.
-
Tubing and Fittings: Systematically bypass components (e.g., replace the column with a union) to see if the peak disappears.
-
Detector: A contaminated flow cell can also be a source of ghost peaks.
-
-
Mobile Phase Evaluation:
-
Run a gradient with no injection to see if the peak appears. This can indicate impurities in the weaker solvent that concentrate on the column and elute as the gradient strength increases.[7]
-
Individually inject each component of the mobile phase (e.g., pure water, pure organic solvent) to check for contaminants.
-
Logical Flow for Troubleshooting System Contamination
Caption: Troubleshooting workflow for system-related unknown peaks.
Guide 2: Characterizing Sample-Related Unknown Peaks
If the unknown peak is absent in the blank injection, it is associated with the sample. The next step is to characterize this peak.
Potential Sources of Sample-Related Impurities in this compound
| Impurity Type | Potential Source | Example |
| Synthesis Byproducts | Incomplete reactions or side reactions during synthesis. | Unreacted starting materials or intermediates. |
| Degradation Products | Instability of the drug substance under various conditions. | Products of hydrolysis, oxidation, or photolysis. |
| Contaminants | Introduction of foreign material during manufacturing or handling. | Residual solvents, catalysts. |
Experimental Protocol: Preliminary Characterization
-
Forced Degradation Study: As detailed in the FAQs, perform a forced degradation study to determine if the peak is a degradant.[2][3][4]
-
Spiking Study: If a potential impurity standard is available, spike the sample with a known amount of the standard. Co-elution of the unknown peak with the standard provides strong evidence of its identity.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral homogeneity across the peak. A non-homogeneous peak suggests the presence of co-eluting impurities.
Advanced Characterization: Structural Elucidation
When the identity of an unknown peak cannot be determined by the above methods, more advanced techniques are required for structural elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying impurities at trace levels.[9] It provides the molecular weight of the unknown compound, and tandem MS (MS/MS) experiments can yield fragmentation patterns that help in structural determination.[10][11]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown impurity.[10]
-
Preparative HPLC and NMR Spectroscopy: For definitive structural confirmation, the unknown impurity can be isolated using preparative HPLC. The purified fraction is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its complete chemical structure.[12]
Logical Flow for Characterizing an Unknown Peak
Caption: Workflow for the characterization of an unknown sample-related peak.
Conclusion
The appearance of unknown peaks in the HPLC analysis of this compound requires a systematic and logical approach to troubleshooting and characterization. By following the steps outlined in this guide, from simple blank injections to advanced techniques like LC-MS and NMR, researchers can confidently identify the source and structure of these impurities. This ensures the quality, safety, and efficacy of the final drug product, in line with regulatory expectations.
References
- Gao, H., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry, 21(4), 655-666.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- Pharmaguideline. (2025, April 20). Understanding Extraneous Peaks in Chromatography. YouTube.
- Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
- Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
- Thomas, S., et al. (2011). Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 423-428.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Forensic Chemistry, 19, 100244.
- Hartono, A., et al. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 57(42), 14022-14032.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ResearchGate. (n.d.). Anaerobic degradation of a pyrrolidine and c piperidine coupled with....
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- American Society for Microbiology. (2017, December 15). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology.
- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Semantic Scholar. (n.d.). development and validation of a single hplc method for the determination of thirteen pharmaceuticals.
- Sci-Hub. (n.d.). Synthesis and reactions of 3-pyrrolidinones.
- National Institutes of Health. (n.d.). Pyrrolidin-3-one hydrochloride. PubChem.
- ResearchGate. (n.d.). Biodegradation pathways for poly(vinyl pyrrolidone).
- ResearchGate. (n.d.). Forced degradation studies.
- Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC.
- Waters. (2020, March 24). Data Integrity Matters: Unknown, Unintegrated or Undetected Chromatography Peaks.
- ResearchGate. (n.d.). HPLC trace of an unknown sample to be analysed. Peaks to be identified....
- ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179.
- Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
Sources
- 1. youtube.com [youtube.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing epimerization during reactions with 3-Pyrrolidinone derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-pyrrolidinone derivatives. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: the unintended epimerization of stereogenic centers during chemical transformations. As a Senior Application Scientist, my goal is to bridge fundamental mechanistic understanding with actionable, field-proven protocols to ensure the stereochemical integrity of your molecules.
Introduction: The Stereochemical Challenge of 3-Pyrrolidinones
The 3-pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the protons alpha to the C-3 carbonyl group are acidic, creating a high risk of epimerization at adjacent stereocenters (primarily C-2 and C-4) under various reaction conditions.[1][2][3] Loss of stereochemical purity can lead to mixtures of diastereomers with different pharmacological profiles, complicating purification, reducing yield, and compromising the biological activity of the target compound.[4][5][6] This guide provides a structured approach to understanding, controlling, and minimizing this undesired side reaction.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a major concern with 3-pyrrolidinone derivatives?
A1: Epimerization is the change in configuration at only one of several stereogenic centers in a molecule.[5][6] For 3-pyrrolidinone derivatives, this typically occurs at the carbon atoms adjacent to the carbonyl group (the α-carbons, C-2 and C-4). The process is mediated by the formation of a planar intermediate called an enolate, which can be protonated from either face, leading to a mixture of diastereomers. This is a critical issue because the biological activity of a molecule is highly dependent on its specific three-dimensional structure. The formation of an unwanted diastereomer can be detrimental to your research for several reasons:
-
Altered Biological Activity: The epimer may have significantly lower or a completely different pharmacological activity.[4]
-
Purification Challenges: Diastereomers often have very similar physical properties, making them difficult and costly to separate using standard techniques like silica gel chromatography.[4][5]
-
Reduced Yields: A portion of your starting material is converted into an undesired stereoisomer, lowering the overall yield of the target molecule.
Q2: Which protons on the 3-pyrrolidinone ring are acidic and most likely to be removed?
A2: The protons on the carbons alpha to the carbonyl group (C-2 and C-4) are the most acidic. The pKa of α-hydrogens on a typical ketone is in the range of 19-21, which is vastly more acidic than a standard alkane C-H bond (pKa > 50).[1][2][3] This increased acidity is due to the ability of the carbonyl group to stabilize the resulting negative charge through resonance, forming an enolate ion.[3] The relative acidity of the C-2 vs. C-4 protons depends on the substitution pattern. The proton on the less substituted carbon is generally removed faster for kinetic reasons.[7][8]
Q3: What are the primary reaction conditions that promote epimerization?
A3: Epimerization is most commonly triggered by conditions that facilitate the formation of an enolate intermediate. The primary drivers include:
-
Presence of a Base: Both strong and weak bases can abstract an α-proton. The choice of base is one of the most critical factors to control.[9]
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction and can allow an initially formed (kinetic) enolate to equilibrate to the more stable (thermodynamic) enolate, increasing the risk of epimerization.[7][10][11]
-
Protic Solvents: Solvents with acidic protons (like water or alcohols) can protonate the enolate intermediate, completing the epimerization cycle.
-
Extended Reaction Times: Longer exposure to basic or acidic conditions increases the probability of epimerization.[7]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental problems with a focus on causality and provides concrete solutions.
Problem 1: Significant epimerization observed during a base-catalyzed reaction (e.g., alkylation, aldol).
This is the most common scenario. The key is to control the formation and subsequent reaction of the enolate intermediate. The outcome is often determined by the principles of Kinetic vs. Thermodynamic Control .
-
Kinetic Enolate: Forms faster. Favored by removing the most accessible (least sterically hindered) proton.
-
Thermodynamic Enolate: Is more stable. Favored by forming the more substituted double bond.
To preserve stereochemistry, the goal is almost always to operate under strict Kinetic Control .
Caption: Troubleshooting workflow for base-catalyzed epimerization.
| Parameter | Suboptimal (Promotes Epimerization) | Optimal (Minimizes Epimerization) | Rationale |
| Base | Small, strong bases (NaH, NaOEt) or hindered alkoxides (t-BuOK) at higher temps. | Strong, bulky, non-nucleophilic amide bases (LDA, LiHMDS, KHMDS) . | Bulky bases deprotonate the least sterically hindered α-proton quickly and irreversibly, forming the kinetic enolate.[7][8] The large pKa difference between the ketone (pKa ~19-21) and the amine conjugate acid (e.g., diisopropylamine, pKa ~36) drives the deprotonation to completion.[2] |
| Temperature | 0 °C to room temperature or higher. | -78 °C (Dry ice/acetone bath). | Low temperatures are crucial for preventing the kinetic enolate from equilibrating to the more stable, but scrambled, thermodynamic enolate.[7][10][11] Internal reaction temperature should be carefully monitored. |
| Solvent | Protic solvents (e.g., EtOH, MeOH). | Anhydrous, aprotic solvents like THF or Et₂O . | Aprotic solvents prevent premature protonation of the enolate. Anhydrous conditions are critical as water can act as a proton source. |
| N-Protecting Group | Small or electron-donating groups. | Bulky groups like N-Boc can influence the stereoselectivity of deprotonation and subsequent reactions. | The N-Boc group is widely used and its effect on asymmetric deprotonation has been studied, often enabling high levels of stereocontrol.[12][13][14][15] |
Protocol 1: Low-Temperature Deprotonation for Stereoselective Alkylation
This protocol is designed to generate a kinetic enolate from an N-Boc-3-pyrrolidinone derivative and trap it with an electrophile, minimizing epimerization.
Materials:
-
N-Boc-3-pyrrolidinone derivative (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.05 eq, freshly prepared or titrated solution)
-
Electrophile (e.g., MeI, BnBr) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Dissolution: Dissolve the N-Boc-3-pyrrolidinone derivative in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that the internal temperature is stable before proceeding.[12]
-
Deprotonation: Slowly add the LDA solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Enolate Formation: Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophilic Trap: Add the electrophile dropwise, again maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Quenching: Quench the reaction at -78 °C by the slow addition of pre-cooled saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Immediately analyze the crude product by ¹H NMR or Chiral HPLC to determine the diastereomeric ratio.
Problem 2: Epimerization is occurring during workup or purification.
Even if a reaction proceeds with high stereoselectivity, the product's stereochemical integrity can be compromised during subsequent handling.
-
Acidic or Basic Workup Conditions: Washing with strong acids or bases can catalyze epimerization.
-
Solution: Use neutral or mildly acidic/basic washes (e.g., saturated aq. NH₄Cl, saturated aq. NaHCO₃, brine). Avoid prolonged contact with aqueous layers.
-
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can promote on-column epimerization, especially for sensitive compounds.
-
Solution 1: Neutralize the silica gel. Prepare a slurry of silica gel in the desired eluent and add a small amount of a non-nucleophilic base like triethylamine (~0.1-1% v/v).
-
Solution 2: Use an alternative stationary phase like neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Solution 3: Minimize contact time. Use flash chromatography with sufficient pressure to push the compound through the column quickly. Avoid letting the compound sit on the column for extended periods.
-
Analytical Methods for Detecting and Quantifying Epimerization
Accurate determination of the diastereomeric ratio (d.r.) is essential for optimizing reaction conditions.
¹H NMR Spectroscopy
For many diastereomers, there are distinct signals in the ¹H NMR spectrum that can be integrated to determine the ratio.
-
Procedure: Acquire a high-resolution ¹H NMR spectrum of the crude or purified product.
-
Signal Selection: Identify well-resolved signals corresponding to each diastereomer. Protons near the newly formed stereocenter are often the most diagnostic.
-
Integration: Carefully integrate the selected pair of signals. Ensure proper phasing and baseline correction for accuracy. The ratio of the integrals corresponds to the diastereomeric ratio.[16]
-
Advanced Methods: For spectra with significant signal overlap, techniques like band-selective pure shift NMR can collapse complex multiplets into singlets, greatly simplifying analysis and improving the accuracy of integration.[17][18][19][20]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying stereoisomers, including diastereomers.[21][22][23]
-
Principle: Diastereomers are separated on a chiral stationary phase (CSP) based on differential interactions.
-
Common Columns: Polysaccharide-based columns (e.g., Daicel CHIRALPAK®, Phenomenex Lux®) are highly effective for a wide range of chiral compounds, including N-protected pyrrolidine derivatives.[21]
-
Method Development: A typical starting point involves an isocratic mobile phase of n-hexane and isopropanol. The ratio is optimized to achieve baseline separation of the diastereomeric peaks.[21][22]
Protocol 2: Baseline Chiral HPLC Method for N-Boc-Pyrrolidinone Derivatives
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (or similar cellulose-based column), 250 x 4.6 mm, 3 µm.[21]
Conditions:
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with a ratio of 90:10 (v/v) and adjust as needed for optimal resolution.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (or wavelength appropriate for your chromophore).[21][22]
-
Injection Volume: 5-10 µL.
Procedure:
-
Prepare a dilute solution of your sample (~1 mg/mL) in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the sample and record the chromatogram.
-
The diastereomeric ratio is calculated from the relative peak areas of the separated isomers.
References
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014).
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). PubMed. [Link]
- The Acidity of the α-Hydrogens. (n.d.). KPU Pressbooks - Organic Chemistry II. [Link]
- Thermodynamic vs Kinetic Enolates. (2023). Organic Chemistry Academy. [Link]
- Kinetic vs. Thermodynamic Enolates. (n.d.). University of Wisconsin-Madison. [Link]
- Can any one explain how to determine diastereomeric ratio from NMR spectra? (2014).
- Enantioselective Negishi Arylation of N-Boc-2-pyrrolidine. (2010). Organic Syntheses. [Link]
- Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. (2014). The Royal Society of Chemistry. [Link]
- Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. (2023). OpenStax - Organic Chemistry. [Link]
- Kinetic vs.
- Acidity of alpha hydrogens. (n.d.). University of Calgary. [Link]
- Kinetic and thermodynamic enol
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014).
- Kinetic vs.
- Asymmetric deprotonation of N-Boc-piperidines. (2015).
- Acidity of Alpha Hydrogens & Keto-enol Tautomerism. (2023). Chemistry LibreTexts. [Link]
- Unusually high α-proton acidity of prolyl residues in cyclic peptides. (2020). PubMed Central. [Link]
- Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. (1990). Journal of the American Chemical Society. [Link]
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Synthesis of a New Chiral Pyrrolidine. (2010). PubMed Central. [Link]
- On the two-ligand catalytic asymmetric deprotonation of N-boc pyrrolidine: probing the effect of the stoichiometric ligand. (2008). PubMed. [Link]
- Epimerisation in Peptide Synthesis. (2023). PubMed Central. [Link]
- Epimerisation in Peptide Synthesis. (2023). Semantic Scholar. [Link]
Sources
- 1. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 2. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 8. scribd.com [scribd.com]
- 9. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. On the two-ligand catalytic asymmetric deprotonation of N-boc pyrrolidine: probing the effect of the stoichiometric ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
Effect of pH on the stability of 3-Pyrrolidinone hydrochloride solutions
Technical Support Center: 3-Pyrrolidinone Hydrochloride Solutions
Introduction: The Critical Role of pH in the Stability of this compound
Welcome to the technical support guide for this compound. As a versatile heterocyclic building block, 3-Pyrrolidinone is integral to the synthesis of numerous pharmaceutical compounds and other specialty chemicals.[1][2] Its hydrochloride salt form is commonly used to improve solubility and handling characteristics.[3] However, the inherent chemical structure of 3-Pyrrolidinone—specifically, its five-membered lactam (cyclic amide) ring—renders it susceptible to hydrolysis. This degradation is highly dependent on the pH of the solution, a factor that can significantly impact experimental outcomes, formulation stability, and the overall integrity of the active pharmaceutical ingredient (API).
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when working with this compound solutions. Our goal is to explain the causality behind experimental choices, empowering you to design robust, self-validating protocols for your work.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my this compound solution so important?
The stability of 3-Pyrrolidinone is intrinsically linked to the pH of its environment due to its lactam structure. The amide bond within the lactam ring is susceptible to hydrolysis, a chemical reaction with water that breaks the ring open. This reaction is catalyzed by both acidic and basic conditions.[4][5][6][7]
-
In Acidic Conditions (Low pH): The carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
In Basic Conditions (High pH): The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.
Changes in pH can, therefore, accelerate the degradation of your compound, leading to a loss of potency and the formation of impurities.[8] For liquid formulations, a change in pH itself can be an indicator of chemical degradation.[9]
Q2: What is the primary degradation product of 3-Pyrrolidinone hydrolysis?
The hydrolysis of the lactam ring in 3-Pyrrolidinone results in the formation of 4-aminobutanoic acid (also known as gamma-aminobutyric acid or GABA), a non-cyclic amino acid. This transformation represents a significant structural change, altering the compound's chemical properties and eliminating its biological activity as a pyrrolidinone derivative.
Below is a diagram illustrating the pH-dependent degradation pathways.
Caption: pH-dependent hydrolysis pathways of 3-Pyrrolidinone.
Q3: How do I prepare a stable solution of this compound at a specific pH?
Preparing a stable solution requires careful selection of a buffer system. The ideal buffer should have a pKa value within ±1 unit of your target pH to provide maximum buffering capacity.[10]
Key Considerations for Buffer Selection:
-
Target pH and pKa: Match the buffer's pKa to your desired pH. For example, acetate buffers are suitable for pH 3.8-5.8, while phosphate buffers work well at pH 6.2-8.2.[10]
-
Concentration: A buffer concentration of 10-50 mM is generally sufficient for most applications.[10] Higher concentrations risk precipitation, especially when mixed with organic solvents.[10]
-
Compatibility with Analysis: If you are using HPLC-UV, choose a buffer with a low UV cutoff (e.g., phosphate, acetate). For LC-MS, volatile buffers like ammonium formate or ammonium acetate are necessary to avoid contaminating the mass spectrometer.
-
Reactivity: Avoid buffers that could react with your compound. For instance, Tris buffers can be problematic for some biological assays.[11]
General Procedure:
-
Dissolve the this compound in the aqueous component of your final solvent system (e.g., HPLC-grade water).
-
Separately, prepare your chosen buffer at a slightly higher concentration than required.
-
Slowly add the buffer concentrate to the 3-Pyrrolidinone solution while monitoring the pH with a calibrated pH meter.
-
Adjust to the final target pH using a dilute solution of the buffer's corresponding acid or base (e.g., phosphoric acid or sodium hydroxide for a phosphate buffer).
-
Add any organic solvent last, if required for your formulation.
Q4: What is the optimal pH range for storing aqueous solutions of this compound?
Based on the general principles of amide hydrolysis, 3-Pyrrolidinone will exhibit its greatest stability in the near-neutral to slightly acidic pH range. The optimal pH is typically where the rates of both acid- and base-catalyzed hydrolysis are at a minimum. For many similar small molecules, this "V-shaped" pH-rate profile shows a stability maximum between pH 3 and pH 6 .
However, the exact optimal pH must be determined empirically through a formal pH-rate profile study. For short-term storage (e.g., during an experiment), maintaining the pH between 4 and 7 is a reasonable starting point. For long-term storage, freezing the solution at -20°C or colder is strongly recommended, as this will significantly slow down any degradation, regardless of pH.[12][13]
Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Actions & Explanations |
| Unexpected peaks appear in my HPLC chromatogram over time. | Chemical Degradation: The primary cause is likely the hydrolysis of the lactam ring, forming 4-aminobutanoic acid. Other minor degradation pathways could also be occurring. | 1. Confirm Degradation: Use a stability-indicating HPLC method (See Protocol 2) to resolve the parent peak from any new peaks. 2. Identify Degradants: If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. The expected primary degradant, 4-aminobutanoic acid, has a distinct mass.[9] 3. Re-evaluate Solution pH: Measure the pH of your stock solution. If it has drifted into a highly acidic or basic range, re-prepare the solution with an appropriate buffer. |
| The pH of my buffered solution drifts significantly. | Insufficient Buffer Capacity: The concentration of the buffer may be too low to resist pH changes caused by the compound itself or absorption of atmospheric CO₂ (which can lower the pH). | 1. Increase Buffer Concentration: Prepare a new solution using a higher molarity buffer (e.g., increase from 10 mM to 25 or 50 mM).[14] 2. Check Buffer pKa: Ensure your target pH is within ±1 unit of the buffer's pKa. If you are at the edge of the buffering range, the capacity will be weak.[10] |
| My compound won't fully dissolve, or it precipitates after pH adjustment. | pH-Dependent Solubility: As a hydrochloride salt, 3-Pyrrolidinone is the salt of a weak base. Its solubility is generally highest at acidic pH where the amine is fully protonated. As the pH increases towards and beyond its pKa, the free base form is generated, which may be less soluble, leading to precipitation. This phenomenon is known as disproportionation.[15] | 1. Determine pHmax: The pH at which the free base begins to precipitate is the pH of maximum solubility (pHmax). You may need to work at a pH below this value. 2. Use Co-solvents: If compatible with your experiment, adding a small amount of an organic co-solvent (e.g., DMSO, acetonitrile, ethanol) can increase the solubility of the free base form.[16] 3. Lower the Concentration: If possible, work with a more dilute solution. |
| The solution develops a yellow or brown color upon storage. | Oxidative Degradation or Impurities: While hydrolysis is the primary pathway, oxidative degradation can also occur, especially if the solution is exposed to air, light, or contains trace metal ion contaminants.[17][18] The color could also arise from the degradation of trace impurities present in the starting material. | 1. Use High-Purity Solvents: Prepare fresh solutions using HPLC-grade or deoxygenated solvents.[18] 2. Protect from Light: Store solutions in amber vials or protect them from light, as photodegradation can also be a factor.[19][20] 3. Inert Atmosphere: For maximum stability, consider preparing and storing the solution under an inert gas like nitrogen or argon to minimize contact with oxygen.[18] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis) for this compound
Objective: To rapidly assess the stability of this compound across a range of pH conditions and identify its primary degradation products. This is a critical step in developing a stability-indicating analytical method.[21]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade Water
-
pH Meter, calibrated
-
Heating block or water bath
-
HPLC vials
-
Volumetric flasks and pipettes
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to create a stock solution of approximately 1 mg/mL.
-
Set Up Stress Conditions: Label three sets of vials for each time point (e.g., T=0, T=2h, T=6h, T=24h).
-
Acidic: Pipette 1 mL of the stock solution into a vial and add 1 mL of 0.1 M HCl.
-
Basic: Pipette 1 mL of the stock solution into a vial and add 1 mL of 0.1 M NaOH.
-
Neutral: Pipette 1 mL of the stock solution into a vial and add 1 mL of HPLC-grade water.
-
-
Initial Sample (T=0): Immediately take a sample from each condition.
-
For the acidic sample, take 100 µL and add it to a vial containing 900 µL of 0.1 M NaOH to neutralize it.
-
For the basic sample, take 100 µL and add it to a vial containing 900 µL of 0.1 M HCl to neutralize it.[16]
-
For the neutral sample, take 100 µL and add it to a vial containing 900 µL of water.
-
Analyze these T=0 samples immediately via HPLC.
-
-
Incubation: Place the remaining stress vials in a heating block set to 60-80°C. The goal is to achieve 5-20% degradation.[9][20]
-
Time Point Sampling: At each subsequent time point (2h, 6h, 24h), repeat the sampling and neutralization process described in step 3.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining and the area percent of the major degradant peak.
The workflow for this study is visualized below.
Caption: Workflow for a forced degradation (hydrolysis) study.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 3-Pyrrolidinone from its potential degradation products, primarily 4-aminobutanoic acid.
Instrumentation & Columns:
-
HPLC system with UV/PDA detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)[14]
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector. 3-Pyrrolidinone, being a simple amide, will have low UV absorbance, likely below 220 nm.
-
Injection Volume: 10 µL
Method Development & Validation:
-
Inject Standard: Inject a solution of pure this compound to determine its retention time.
-
Inject Degraded Samples: Inject the neutralized samples from the forced degradation study (Protocol 1).
-
Evaluate Specificity: A stability-indicating method is achieved when the parent peak is baseline-resolved from all degradation peaks and any peaks from the matrix (e.g., buffer salts). The 4-aminobutanoic acid degradant is much more polar and should elute very early in the chromatogram, well before the parent compound.
-
Optimization:
-
If resolution is poor, adjust the gradient slope or the pH of the mobile phase. Operating at a low pH ensures the amine on the parent compound and the degradant are protonated, leading to consistent retention behavior.[14]
-
If the degradant peak is too close to the solvent front, consider a more polar column or a different mobile phase system.
-
-
Peak Purity: Use the PDA detector to assess the peak purity of the 3-Pyrrolidinone peak in the stressed samples. A pure peak indicates that no degradants are co-eluting.
Illustrative Data Summary
The following table summarizes hypothetical data from a forced degradation study, illustrating the expected stability profile of this compound.
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation (Illustrative) | Major Degradant Peak (Retention Time) |
| 0.1 M HCl | 60 | 24 | ~15% | 1.8 min |
| Water (Neutral) | 60 | 24 | < 2% | 1.8 min |
| 0.1 M NaOH | 60 | 6 | ~25% | 1.8 min |
| Control (Unstressed) | RT | 24 | < 0.1% | N/A |
Data Interpretation: This illustrative data shows that the compound is most stable under neutral conditions and degrades significantly faster under basic conditions compared to acidic conditions, which is a common profile for lactam hydrolysis.
References
- Waley, S. G., et al. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal.
- Rao, S., & Srinivas, K. (2012). Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. PubMed.
- Bicknell, R., Knott-Hunziker, V., & Waley, S. G. (1983). The pH-dependence of Class B and Class C Beta-Lactamases. Biochemical Journal.
- Waley, S. G. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal.
- Bicknell, R., et al. (1983). The pH-dependence of class B and class C beta-lactamases. SciSpace.
- U.S. Food and Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.gov.
- NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Method 1302.
- Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- ResearchGate. Amine buffers for pH control. ResearchGate.
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online.
- Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method. International Journal of Pharmaceutical and Phytopharmacological Research.
- Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry.
- Crystal Pharmatech. (2023). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech.
- Hopax Fine Chemicals. (2024). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Hopax Fine Chemicals Blog.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- S. R. Vippagunta, et al. (2001).
- That's Nice LLC. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. ThatsNice.com.
- PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 1. PharmaCores Blog.
- Waters Corporation. Determination of pH Stability by UPLC-MS/MS. Waters Corporation.
- Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. ACE-HPLC.com.
- Vold, E. R., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
- GL Sciences. LA638 Analysis of 2-Pyrrolidone. GL Sciences Inc.
- Chemistry Stack Exchange. (2014). How do I (further) lower the pH of a pyrrolidine solution? Chemistry Stack Exchange.
- Popović, J., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs. Molecules.
- Glicksberg, L., & Kerrigan, S. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine.
- ResearchGate. (2025). Understanding and evaluation of different degradation pathways and stability of drug product. ResearchGate.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-Pyrrolidinone Hydrochloride: The Ascendancy of Quantitative NMR
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for chemical reagents and active pharmaceutical ingredients (APIs) is a cornerstone of scientific research and drug development. For a compound like 3-Pyrrolidinone hydrochloride, a versatile building block in medicinal chemistry, ensuring its purity is paramount to the integrity and reproducibility of experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, with a particular focus on the robust and increasingly adopted technique of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Critical Role of Purity in Pharmaceutical Development
3-Pyrrolidinone and its derivatives are integral to the synthesis of a wide array of pharmaceutical compounds. The presence of impurities, even in minute quantities, can lead to unforeseen side reactions, altered biological activity, and potential toxicity. Therefore, a highly accurate and precise analytical method for purity determination is not just a quality control measure but a fundamental requirement for regulatory compliance and patient safety.
Quantitative ¹H-NMR: A Primary Method for Purity Assignment
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for the direct quantification of substances without the need for an identical reference standard of the analyte.[1][2][3] The principle of qNMR is rooted in the direct proportionality between the integrated signal area of a specific resonance in an NMR spectrum and the number of nuclei contributing to that signal.[1][4] This intrinsic relationship allows for the accurate determination of the purity of a substance by co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard in a deuterated solvent.[5]
The Causality Behind Experimental Choices in qNMR
The reliability of a qNMR purity determination hinges on a series of carefully considered experimental parameters. As a Senior Application Scientist, the rationale behind these choices is as critical as the protocol itself.
-
Selection of the Internal Standard (IS): This is arguably the most crucial decision in developing a qNMR method. An ideal IS must:
-
Possess high purity (≥99%) and be chemically stable, non-hygroscopic, and not reactive with the analyte or solvent.[6][7][8]
-
Exhibit excellent solubility in the chosen NMR solvent.[6]
-
Have resonance peaks that are well-resolved and do not overlap with any analyte signals.[6][7][9] A sharp singlet in a signal-free region of the spectrum is ideal.[6][8]
-
For this compound, which is soluble in D₂O or DMSO-d₆, suitable internal standards could include maleic acid or dimethyl sulfone, provided their signals are adequately separated from the analyte's peaks.
-
-
Choice of Solvent: The solvent must completely dissolve both the analyte and the internal standard.[6] For this compound, deuterated water (D₂O) is an excellent choice due to the high solubility of the hydrochloride salt. However, care must be taken to account for the residual HDO signal. Alternatively, DMSO-d₆ can be used, which may offer better signal dispersion. For problematic hydrochloride salts that may aggregate or have poor solubility, using an alkaline deuterated solvent can neutralize the salt in situ to its more soluble free-base form.[10]
-
Optimization of Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be optimized. A sufficient relaxation delay (D1) is critical to allow all protons to fully relax between scans.[7][8] A common rule of thumb is to set D1 to at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard.[3] Additionally, a sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for less than 1% integration error).[11]
A Self-Validating qNMR Protocol for this compound
The following protocol is designed to be a self-validating system, incorporating checks to ensure data integrity.
Experimental Workflow for qNMR Purity Analysis
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
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- 5. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
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- 8. youtube.com [youtube.com]
- 9. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Tale of Two Scaffolds: 3-Pyrrolidinone Hydrochloride vs. 2-Pyrrolidinone in Modern Drug Design
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolidine ring is a privileged scaffold, a five-membered nitrogen-containing heterocycle that has proven to be a versatile building block for a multitude of therapeutic agents.[1][2][3][4] Its non-planar, sp³-rich structure provides an excellent platform for creating three-dimensional diversity, a key factor in enhancing drug-target interactions and improving pharmacokinetic profiles.[5][6] Within the pyrrolidine family, the introduction of a carbonyl group gives rise to the pyrrolidinone core, a structural motif present in numerous approved drugs.[7][8] This guide delves into a critical, yet often nuanced, aspect of pyrrolidinone-based drug design: the comparative analysis of 3-Pyrrolidinone and 2-Pyrrolidinone as foundational scaffolds.
The seemingly subtle shift of the carbonyl group from the 2- to the 3-position has profound implications for the molecule's chemical reactivity, physicochemical properties, and ultimately, its pharmacological activity. This guide will explore these differences, providing insights into why one scaffold may be favored over the other for specific therapeutic targets. We will examine case studies of prominent drugs derived from each scaffold, supported by experimental data and detailed protocols to provide a comprehensive resource for the discerning drug development professional.
At a Glance: Key Physicochemical and Structural Differences
The positioning of the carbonyl group fundamentally alters the electronic and steric landscape of the pyrrolidinone ring. 2-Pyrrolidinone, a γ-lactam, possesses an amide bond within the ring, influencing its hydrogen bonding capacity and conformational rigidity. In contrast, 3-pyrrolidinone features a ketone functionality, with the nitrogen atom retaining its secondary amine character. This distinction has a significant impact on their utility as synthetic intermediates and their interaction with biological targets.
| Property | 3-Pyrrolidinone Hydrochloride | 2-Pyrrolidinone |
| CAS Number | 3760-52-9 | 616-45-5[9] |
| Molecular Formula | C₄H₈ClNO | C₄H₇NO[9] |
| Molecular Weight | 121.57 g/mol | 85.10 g/mol [9] |
| Appearance | White to off-white crystalline solid | Colorless liquid or crystals[9] |
| Melting Point | 86-88 °C (dec.) | 25 °C[10] |
| Boiling Point | Not readily available | 245 °C[10] |
| Solubility | Soluble in water | Miscible with water and most organic solvents[9] |
| Chemical Nature | Secondary amine, ketone | Cyclic amide (γ-lactam) |
The Strategic Choice: 2-Pyrrolidinone in Nootropics and Beyond
2-Pyrrolidinone is arguably the more extensively studied of the two isomers in drug discovery, most notably as the cornerstone of the "racetam" class of nootropic agents.
Case Study: Piracetam - A Pioneer in Cognitive Enhancement
Piracetam, the parent compound of the racetam family, is a classic example of a drug built upon the 2-pyrrolidinone scaffold.[11] Its synthesis is a straightforward illustration of the chemical reactivity of the 2-pyrrolidinone core.
Synthetic Pathway of Piracetam from 2-Pyrrolidinone
The synthesis typically involves the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate followed by amidation.[12][13]
Caption: Synthetic route to Piracetam from 2-Pyrrolidinone.
The lactam nitrogen of 2-pyrrolidinone, after deprotonation, acts as a nucleophile, readily attacking the electrophilic carbon of ethyl chloroacetate. This reactivity is a key feature exploited in the synthesis of many 2-pyrrolidinone-based drugs.
The Impact of the 2-Oxo Position on Biological Activity
The 2-pyrrolidinone structure imparts specific properties that are believed to be crucial for the activity of racetams. The cyclic amide can participate in hydrogen bonding, and its polarity influences the overall solubility and permeability of the molecule. The relatively constrained conformation of the five-membered ring, with the adjacent carbonyl group, presents a defined shape for interaction with biological targets. While the precise mechanism of action of piracetam is not fully elucidated, it is thought to modulate membrane fluidity and neurotransmitter systems.[11]
The Understated Contender: 3-Pyrrolidinone in Antibacterials and CNS Targets
While less ubiquitous than its 2-oxo counterpart, this compound serves as a valuable and versatile intermediate in the synthesis of complex molecules, particularly in the realm of antibacterial agents.
Case Study: Carbapenems - A Class of Potent Antibiotics
While not a direct precursor in the most common industrial synthesis, the structural motif of a substituted pyrrolidine is central to the efficacy of many carbapenem antibiotics like Ertapenem. The synthesis of these complex molecules often starts from chiral precursors like 4-hydroxy-L-proline, which can be converted to intermediates with a 3-pyrrolidinone-like structure.[1][12][13] The 3-oxo functionality allows for diverse chemical modifications and the introduction of side chains critical for antibacterial activity and stability against bacterial enzymes.[14][15]
Conceptual Synthetic Logic for Carbapenem Side Chains from Pyrrolidine Derivatives
The synthesis of the side chain of Ertapenem involves the stereoselective functionalization of a pyrrolidine ring.[1][13]
Caption: Conceptual pathway to Carbapenems utilizing a pyrrolidine scaffold.
The presence of the keto group in a 3-pyrrolidinone intermediate allows for the introduction of various substituents at the adjacent C2 and C4 positions, influencing the antibacterial spectrum and pharmacokinetic properties of the final drug.
The Advantage of the 3-Oxo Position in Drug Design
The key advantage of the 3-pyrrolidinone scaffold lies in the preserved secondary amine functionality. This allows for N-alkylation or N-acylation independently of the carbonyl group, offering greater synthetic flexibility compared to 2-pyrrolidinone where the nitrogen is part of an amide. This separation of functionalities enables the independent modulation of different parts of the molecule to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Experimental Protocols for Comparative Evaluation
To provide a framework for the objective comparison of drug candidates derived from these two scaffolds, the following are representative experimental protocols for assessing key drug-like properties.
Protocol 1: Determination of Metabolic Stability in Liver Microsomes
Objective: To assess the in vitro metabolic stability of a test compound derived from either 3-pyrrolidinone or 2-pyrrolidinone.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human liver microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
In a 96-well plate, add the NADPH regenerating system.
-
Add the human liver microsomes to achieve a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound working solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality behind Experimental Choices: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are major players in drug metabolism. The use of an NADPH regenerating system is crucial as these enzymes require NADPH as a cofactor. Quenching the reaction with a protein-precipitating organic solvent like acetonitrile effectively stops the enzymatic activity at precise time points. LC-MS/MS provides the sensitivity and selectivity required for accurate quantification of the drug in a complex biological matrix.
Protocol 2: Caco-2 Permeability Assay for Intestinal Absorption
Objective: To evaluate the intestinal permeability of a test compound, providing an in vitro model for oral absorption.[5][14]
Materials:
-
Caco-2 cells (cultured on Transwell® inserts for 21-28 days)
-
Test compound (10 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS), pH 7.4
-
Lucifer yellow (for monolayer integrity testing)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of the test compound at a final concentration of 10 µM in HBSS.
-
A to B (Apical to Basolateral) Permeability: Add the dosing solution to the apical (upper) chamber of the Transwell® inserts. Add fresh HBSS to the basolateral (lower) chamber.
-
B to A (Basolateral to Apical) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
Assess monolayer integrity by measuring the flux of Lucifer yellow.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
Causality behind Experimental Choices: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[14] The bidirectional assay (A to B and B to A) allows for the determination of not only passive diffusion but also the involvement of active transport mechanisms (efflux or uptake). Lucifer yellow is a paracellular marker that is poorly transported across the cell monolayer; its low flux confirms the integrity of the cell junctions.
Conclusion: A Strategic Decision in Drug Design
The choice between this compound and 2-pyrrolidinone as a starting scaffold is a strategic one, dictated by the specific goals of the drug discovery program.
-
2-Pyrrolidinone offers a well-trodden path for accessing compounds with CNS activity, leveraging the established chemistry of the γ-lactam. Its rigid structure and hydrogen bonding capabilities can be advantageous for specific receptor interactions.
-
This compound provides greater synthetic flexibility due to the separation of the amine and ketone functionalities. This allows for more diverse and independent modifications of the scaffold, making it a powerful tool for developing complex molecules like antibacterial agents where precise control over multiple substitution points is critical.
Ultimately, the decision rests on a thorough understanding of the structure-activity relationships of the target, the desired pharmacokinetic profile, and the synthetic tractability of the proposed derivatives. This guide serves as a foundational resource to aid medicinal chemists in making this critical choice, paving the way for the design of the next generation of innovative therapeutics.
References
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- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- PubChem. (n.d.). 2-Pyrrolidone. National Center for Biotechnology Information.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567.
- Vitaku, E., et al. (2014). Pyrrolidine-based compounds in approved drugs. Journal of Medicinal Chemistry, 57(23), 9187-9214.
- Wikipedia. (2023). Pyrrolidine.
- Ataman Kimya. (n.d.). 2-PYRROLIDONE.
- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312.
- PubMed. (2003). Practical synthesis of the new carbapenem antibiotic ertapenem sodium.
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- PubMed. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant.
- PubMed. (2002). Efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of the new broad-spectrum carbapenem antibiotic ertapenem.
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- PubMed. (2020). Synthesis and antibacterial activity of 1beta-methyl-2-[5-(N-substituted-2-hydroxy iminoethyl)pyrrolidin-3-ylthio]carbapenem derivatives.
- Bibliomed. (2020). Evaluation of drug permeability methods recommended by health authorities.
- PubMed. (2002). Synthesis and antibacterial evaluation of novel 2-[N-Imidoylpyrrolidinyl] carbapenems.
- Ataman Kimya. (n.d.). 2-PYRROLIDONE.
- PubMed. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity.
- PubMed. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives.
- Wikipedia. (2023). 2-Pyrrolidone.
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- PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ResearchGate. (2023). FDA-approved pyrrolidine-containing drugs in 2022.
- MDPI. (2023). Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity.
- PubMed. (2000). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides.
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
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A Comparative Guide to the Stereospecific Biological Activity of 3-Pyrrolidinone Enantiomers
Introduction: The Critical Role of Chirality in Pyrrolidinone Scaffolds
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, a significant advantage in designing molecules with high target specificity.[1] A key feature of substituted pyrrolidines is the presence of one or more stereogenic centers, leading to the existence of enantiomers—non-superimposable mirror images of the same molecule.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. This stereospecificity arises from the chiral nature of their biological targets, such as receptors and enzymes, which preferentially interact with one enantiomer over the other. This guide provides a comparative analysis of the biological activities of 3-pyrrolidinone enantiomers, leveraging experimental data from key derivatives to illustrate the profound impact of stereochemistry on their pharmacological profiles. While direct comparative data on the unsubstituted 3-pyrrolidinone enantiomers is sparse, this guide will utilize well-documented examples of substituted 3-pyrrolidinone derivatives to provide a comprehensive understanding of their stereospecific structure-activity relationships (SAR).
Stereoselective Synthesis of 3-Pyrrolidinone Enantiomers: A Brief Overview
The differential biological effects of 3-pyrrolidinone enantiomers necessitate robust methods for their stereoselective synthesis. Common strategies to obtain enantiomerically pure pyrrolidinones include:
-
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to direct the formation of a specific enantiomer.
-
Chiral Resolution: Separating a racemic mixture of enantiomers, often through techniques like chiral high-performance liquid chromatography (HPLC) or diastereomeric crystallization.
-
Enzymatic Resolution: Employing enzymes that selectively act on one enantiomer in a racemic mixture.
The choice of synthetic route is critical in the drug development process, as the purity of the desired enantiomer is paramount for ensuring a predictable and optimized therapeutic effect.
Comparative Biological Activities: Case Studies
The following sections delve into specific examples that highlight the divergent biological activities of 3-pyrrolidinone enantiomers and their derivatives.
G-Protein Coupled Receptor (GPCR) Agonism: The Case of GRP40
A compelling example of stereospecific activity is observed in a series of G-protein coupled receptor 40 (GRP40) agonists developed for the treatment of type 2 diabetes. While not a simple 3-pyrrolidinone, the core scaffold contains a substituted pyrrolidine. The enantiopure (R,R)-9 derivative demonstrated full agonism at both human and mouse GRP40, whereas its (S,S)-9 enantiomer exhibited significantly lower activity.[1]
| Compound | Target | Activity (µM) |
| (R,R)-9 | hGRP40 | 0.11 |
| (S,S)-9 | hGRP40 | 0.49 |
| (R,R)-9 | mGRP40 | 0.054 |
| (S,S)-9 | mGRP40 | 2.4 |
This dramatic difference in potency underscores how the spatial arrangement of substituents on the pyrrolidine ring dictates the binding affinity and efficacy at the receptor. The (R,R) configuration likely allows for optimal interaction with the chiral binding pocket of the GRP40 receptor, leading to a more potent agonist response.
Opioid Receptor Agonism: κ-Opioid Receptor Selectivity
In the development of selective κ-opioid receptor agonists for pain management, the stereochemistry of a series of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines was found to be a critical determinant of activity. Of the four stereoisomers of compound 3c, the (1S,18S)-3c enantiomer was identified as the most potent κ-opioid receptor agonist.[3]
| Stereoisomer | κ-Opioid Receptor Binding Affinity (Ki, nM) |
| (1S,18S)-3c | 0.0059 |
| Other stereoisomers | Lower affinity |
This high degree of stereoselectivity highlights the precise geometric requirements for effective binding to the κ-opioid receptor. The (1S,18S) configuration presumably presents the pharmacophoric elements in the correct orientation to engage with key residues in the receptor's binding site.
Anticonvulsant and Antinociceptive Activity: 3-Substituted Pyrrolidine-2,5-diones
Studies on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have revealed potent anticonvulsant and antinociceptive effects. While a direct enantiomeric comparison was not the focus of the cited study, the substitution pattern at the 3-position of the pyrrolidinone ring was crucial for activity. The lead compound, 33 , demonstrated a broad spectrum of anticonvulsant activity in various seizure models.[4]
| Compound | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) |
| 33 | 27.4 | 30.8 |
The likely mechanism of action for these compounds involves interaction with neuronal voltage-sensitive sodium channels.[4] It is highly probable that the individual enantiomers of compound 33 would exhibit differential activity, with one enantiomer being significantly more potent due to a more favorable interaction with the chiral environment of the ion channel.
Experimental Protocols
To facilitate further research in this area, we provide outlines of key experimental protocols for assessing the biological activity of 3-pyrrolidinone enantiomers.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Workflow:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand for the target receptor, and varying concentrations of the test compounds (the (R)- and (S)-enantiomers of the 3-pyrrolidinone derivative).
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity
This is a widely used in vivo model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Workflow:
Caption: Workflow for the Maximal Electroshock (MES) test.
Step-by-Step Methodology:
-
Animal Dosing: Administer the test compounds (the (R)- and (S)-enantiomers) or vehicle control to groups of animals (typically mice or rats) via a specific route (e.g., intraperitoneal injection).
-
Time to Peak Effect: Wait for a predetermined time to allow for drug absorption and distribution to the central nervous system.
-
Seizure Induction: Deliver a supramaximal electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. This data is then used to calculate the median effective dose (ED₅₀) for each enantiomer.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the principle that the biological activity of 3-pyrrolidinone derivatives is highly dependent on their stereochemistry. Enantiomers can exhibit significant differences in their potency, efficacy, and even their mechanism of action. This has profound implications for drug discovery and development, as the selection of the optimal stereoisomer is crucial for maximizing therapeutic benefit and minimizing off-target effects.
Future research should focus on obtaining direct comparative data for a wider range of 3-pyrrolidinone enantiomers against various biological targets. Such studies will not only enhance our understanding of their structure-activity relationships but also guide the rational design of more potent and selective therapeutic agents. The development of more efficient and scalable stereoselective synthetic methods will also be critical in advancing the clinical translation of promising chiral 3-pyrrolidinone-based drug candidates.
References
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A Comparative Guide to Validating the Structure of 3-Pyrrolidinone Hydrochloride Derivatives Using 2D NMR
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor.[1][2] Among the diverse classes of heterocyclic compounds, 3-pyrrolidinone derivatives are significant pharmacophores. However, their structural elucidation, particularly as hydrochloride salts, can present unique challenges. This guide provides an in-depth, comparative analysis of 2D Nuclear Magnetic Resonance (NMR) techniques for the robust validation of 3-pyrrolidinone hydrochloride structures, moving beyond a mere procedural outline to explain the causality behind experimental choices.
The Challenge: Ambiguity in 1D NMR and the Nature of Hydrochloride Salts
While 1D ¹H and ¹³C NMR are foundational, they often fall short in definitively assigning all resonances for substituted 3-pyrrolidinone derivatives due to overlapping signals and complex spin systems. The presence of the hydrochloride salt further complicates interpretation. Protonation of the pyrrolidinone nitrogen can induce significant downfield shifts in the ¹H NMR spectrum for adjacent protons, a phenomenon that, while predictable, adds another layer to spectral assignment.[3] Furthermore, issues like poor solubility or aggregation in common NMR solvents can lead to signal broadening and hinder accurate quantification and interpretation.[4]
The Solution: A Multi-faceted 2D NMR Approach
A combination of 2D NMR experiments is essential for a comprehensive and self-validating structural analysis.[5][6] Each technique provides a unique piece of the structural puzzle, and their collective data builds an unassailable case for the proposed structure.
Experimental Workflow: A Synergistic Approach
The logical flow of 2D NMR experiments is crucial for efficient and accurate structure elucidation. The following workflow is recommended:
Caption: Recommended workflow for 2D NMR-based structural elucidation.
Comparative Analysis of Key 2D NMR Experiments
| Experiment | Information Provided | Strengths for 3-Pyrrolidinone Derivatives | Limitations |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[7] | Unambiguously identifies neighboring protons on the pyrrolidinone ring and any substituents. | Does not provide information about quaternary carbons or long-range connectivities. Overlapping cross-peaks can still be an issue in complex regions. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with the carbon to which it is directly attached.[8] | Directly links the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons. Excellent for resolving overlapping proton signals. | Provides no information about non-protonated (quaternary) carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).[8] | Crucial for identifying the connectivity across quaternary carbons (like the carbonyl group at C3) and for confirming the position of substituents on the pyrrolidinone ring. Connects different spin systems. | The absence of a correlation does not definitively mean a lack of connectivity, as the strength of the correlation depends on the coupling constant. |
| NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are close to each other, regardless of bonding.[8] | Can be used to determine the stereochemistry of substituents on the pyrrolidinone ring. | The intensity of NOE signals is highly dependent on molecular tumbling and inter-proton distances, which can complicate interpretation. |
Detailed Experimental Protocols and Data Interpretation
Sample Preparation
A common challenge with hydrochloride salts is their solubility. While deuterated chloroform (CDCl₃) is a standard solvent, it may not be suitable. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often better choices.[9] In some cases, using an alkaline deuterated solvent can neutralize the HCl salt in situ, improving solubility and spectral resolution.[4]
Protocol:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is also required.
-
Transfer the solution to a 5 mm NMR tube.
COSY: Mapping the Proton Network
The COSY experiment is the first step in tracing the proton-proton connectivities.[10]
Interpretation:
-
Diagonal Peaks: These correspond to the 1D ¹H NMR spectrum.
-
Cross-Peaks: A cross-peak at the intersection of two different proton chemical shifts indicates that these two protons are scalar-coupled.
For a hypothetical 2-substituted 3-pyrrolidinone, you would expect to see cross-peaks connecting the protons at C2, C4, and C5, establishing their sequence.
HSQC: Linking Protons to Carbons
The HSQC spectrum provides a direct correlation between each proton and its attached carbon.[11]
Interpretation:
-
Each peak in the HSQC spectrum has two coordinates: a ¹H chemical shift (F2 axis) and a ¹³C chemical shift (F1 axis).
-
This allows for the unambiguous assignment of all protonated carbons. For example, the proton signal assigned to H4 from the COSY spectrum will show a correlation to the C4 signal in the HSQC.
HMBC: Assembling the Full Carbon Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the complete structure, especially for identifying the placement of substituents and confirming the positions of quaternary carbons.[12]
Interpretation:
-
Cross-peaks in the HMBC spectrum indicate long-range (2-3 bond) couplings between protons and carbons.
-
Key Correlations for 3-Pyrrolidinone:
-
The protons on C2 and C4 should show correlations to the carbonyl carbon at C3. This is a critical piece of evidence to confirm the 3-oxo structure.
-
Protons on a substituent will show correlations to the carbon of the pyrrolidinone ring to which the substituent is attached.
-
The logical relationship for interpreting these spectra can be visualized as follows:
Caption: Logical flow for integrating 2D NMR data for structural validation.
Conclusion
The structural validation of this compound derivatives requires a systematic and multi-pronged approach that leverages the synergistic power of 2D NMR spectroscopy. While 1D NMR provides an initial overview, it is the collective, cross-validating evidence from COSY, HSQC, and HMBC experiments that provides the unequivocal proof of structure demanded in drug discovery and development.[13][14] This guide has outlined not just the "how" but the "why" of this analytical strategy, providing researchers with a robust framework for confident structural elucidation.
References
- NMR spectroscopy: Quality control of pharmaceutical products. (2014). This source discusses the utility of NMR in determining the identity and purity of active pharmaceutical ingredients (APIs). [Link not available]
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM. This article highlights the role of NMR in compound analysis during the synthetic process and for identifying impurities. [Link]
- NMR under GxP in Drug Development and Manufacturing. Almac.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). Arhiv za farmaciju.
- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. This article emphasizes NMR's role in clarifying and confirming the structure of drugs. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. This source describes the application of various 2D NMR techniques for the structure elucidation of heterocyclic compounds. [Link not available]
- Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. This guide explains the fundamentals of interpreting different types of 2D NMR spectra, including COSY. [Link]
- 2D NMR, Heteronuclear spectra. (2022). YouTube.
- Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
- Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. (2009). Magnetic Resonance in Chemistry. This study demonstrates the use of 1D and 2D NMR techniques, including COSY, HMQC, and HMBC, for the complete spectral assignment of new pyrrolidine-containing compounds. [Link]
- Hydrochloride Salt of the GABAkine KRM-II-81. (2021). ACS Omega. This paper describes the effect of protonation on the ¹H NMR spectrum of a hydrochloride salt, noting the downfield shift of adjacent protons. [Link]
- NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
- (a) H-H COSY and (b) C-H HSQC NMR spectra of target monomer 3 in DMSO-d6. ResearchGate. This reference provides an example of COSY and HSQC spectra. [Link]
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Journal of Analytical & Bioanalytical Techniques. This article explains that while 1D-NMR is useful for simple compounds, 2D-NMR is necessary for larger or more complex molecules where spectra become overcrowded. [Link]
- Quantitative 1 H NMR Analysis of a Difficult Drug Substance and Its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. (2020). Journal of Pharmaceutical and Biomedical Analysis. This paper describes a method for the quantitative NMR of problematic hydrochloride salts by utilizing alkaline deuterated methanol to improve solubility and signal quality. [Link]
- Chirality Sensing of N-Heterocycles via 19F NMR. (2022). JACS Au. This article discusses the analysis of N-heterocycles, including pyrrolidines. [Link]
- Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Pyrrolidinone Hydrochloride
This guide provides an in-depth comparison of analytical methods for the quantification of 3-Pyrrolidinone hydrochloride, a critical intermediate in pharmaceutical synthesis.[1][2][3][4] We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods, offering field-proven insights into their application. The core of this document is a detailed protocol for the cross-validation of these methods, ensuring data integrity and regulatory compliance.
The Critical Role of Method Validation in Pharmaceutical Development
In the landscape of drug development, the reliability of analytical data is paramount. The validation of analytical procedures is a regulatory requirement, essential for ensuring that a method is suitable for its intended purpose.[5][6] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to demonstrate their equivalence.[7][8][9] This is particularly crucial when transferring methods between laboratories or when a new method is intended to replace an existing one.[9] For a key starting material like this compound, robust and cross-validated analytical methods are the bedrock of quality control and assurance.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is a balance of sensitivity, specificity, and practicality. For this compound, three common techniques are often considered: HPLC with UV detection, GC with Flame Ionization Detection (FID), and acid-base titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. However, this compound lacks a strong chromophore, making direct UV detection challenging. A common strategy is pre-column derivatization to introduce a UV-active moiety. A similar approach has been successfully applied to the related compound, 3-aminopyrrolidine hydrochloride, using Boc-anhydride.[10]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a salt, is non-volatile. Therefore, derivatization to a more volatile form or the use of a pyrolyzer would be necessary for GC analysis. A Flame Ionization Detector (FID) is a suitable choice for detection due to its response to carbon-containing compounds.
Titrimetry
Acid-base titration is a classic, absolute quantification method that can be employed for the assay of this compound. The hydrochloride salt can be titrated with a standardized base. While lacking the specificity of chromatographic methods, its simplicity and high precision make it a valuable tool for purity assessment.
Illustrative Performance Data
To facilitate a clear comparison, the following table summarizes illustrative performance data for the three analytical methods. Note: This data is representative and intended for comparative purposes. Actual performance may vary based on specific instrumentation and experimental conditions.
| Parameter | HPLC-UV (with Derivatization) | GC-FID (with Derivatization) | Acid-Base Titration |
| Linearity (R²) | > 0.999 | > 0.998 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.5 - 100.5% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Specificity | High (separates from impurities) | High (separates from volatile impurities) | Low (titrates total basic/acidic species) |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~1 µg/mL | ~1 mg/mL |
| Analysis Time | ~20 minutes | ~15 minutes | ~5 minutes |
Experimental Protocols
The following are detailed, step-by-step methodologies for each analytical technique.
HPLC-UV Method with Pre-column Derivatization
1. Principle: this compound is derivatized with a UV-active agent, allowing for sensitive detection by HPLC with a UV detector.
2. Reagents and Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Derivatization agent (e.g., Dansyl chloride)
-
Buffer solution (e.g., Sodium bicarbonate)
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Dependent on derivatizing agent (e.g., 254 nm for Dansyl chloride)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Derivatization Procedure:
-
Accurately weigh and dissolve the this compound standard and sample in the buffer solution.
-
Add the derivatization agent solution.
-
Incubate the mixture at a specified temperature and time to ensure complete reaction.
-
Quench the reaction if necessary.
-
Dilute the derivatized solution to the desired concentration with the mobile phase.
5. Analysis:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of the derivatized 3-Pyrrolidinone.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.
GC-FID Method with Derivatization
1. Principle: this compound is converted to a volatile derivative suitable for gas chromatography with flame ionization detection.
2. Reagents and Materials:
-
This compound reference standard and sample
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane)
3. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Temperature gradient from 100°C to 250°C
-
Injection Volume: 1 µL
4. Derivatization Procedure:
-
Accurately weigh the this compound standard and sample into vials.
-
Add the solvent and the derivatization agent.
-
Heat the vials at a specified temperature for a set time to facilitate derivatization.
-
Cool the vials to room temperature before analysis.
5. Analysis:
-
Inject the derivatized solutions into the GC system.
-
Record the chromatograms and determine the peak area of the derivatized 3-Pyrrolidinone.
-
Quantify the sample by comparing its peak area to the standard.
Acid-Base Titration Method
1. Principle: The hydrochloride salt of 3-Pyrrolidinone is a weak acid and can be titrated with a strong base. The endpoint is determined potentiometrically.
2. Reagents and Materials:
-
This compound reference standard and sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Solvent (e.g., a mixture of water and ethanol)
3. Procedure:
-
Accurately weigh the this compound standard and sample into separate beakers.
-
Dissolve in the solvent.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate with the standardized NaOH solution, recording the volume of titrant and the corresponding pH.
-
Determine the equivalence point from the titration curve.
4. Calculation: Calculate the purity of this compound using the following formula: % Purity = (V * M * F * 100) / W Where:
- V = Volume of NaOH at the equivalence point (L)
- M = Molarity of NaOH (mol/L)
- F = Molar mass of this compound ( g/mol )
- W = Weight of the sample (g)
Cross-Validation Protocol
The objective of this cross-validation is to demonstrate the equivalence of the HPLC-UV and GC-FID methods for the quantification of this compound. The titration method will serve as an orthogonal, absolute reference.
Acceptance Criteria
The results from the HPLC and GC methods will be considered equivalent if the percentage difference between the assay values for the same sample is not more than 2.0%.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical methods.
Statistical Analysis
The equivalence of the methods will be assessed using a two one-sided t-test (TOST) to determine if the mean difference between the methods is within the predefined equivalence margin of ±2.0%.
Logical Relationship of Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis. The following diagram illustrates the logical relationship between the methods based on their primary attributes.
Caption: Logical selection of analytical techniques.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of data in pharmaceutical development. For this compound, HPLC, GC, and titration each offer unique advantages. A thorough understanding of their principles and a well-designed cross-validation study, as outlined in this guide, will ensure the generation of accurate and defensible analytical results, ultimately contributing to the quality and safety of the final drug product.
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Comparing the efficacy of different catalysts for 3-Pyrrolidinone synthesis
Introduction
The 3-pyrrolidinone scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] Its synthesis, particularly in an enantiomerically pure form, is a critical objective for researchers in the pharmaceutical and fine chemical industries. The efficacy of any synthetic route is fundamentally dependent on the choice of catalyst, which governs yield, selectivity, and reaction conditions.
This guide provides an in-depth, objective comparison of the primary catalytic strategies for synthesizing 3-pyrrolidinone and its derivatives: transition-metal catalysis, organocatalysis, and biocatalysis. We move beyond simple procedural descriptions to analyze the mechanistic underpinnings and practical considerations of each approach, providing field-proven insights to guide catalyst selection. The data and protocols presented are rigorously supported by authoritative sources to ensure scientific integrity and reproducibility.
Part 1: Transition-Metal Catalysis: Efficiency and Versatility
Transition-metal catalysts are workhorses in synthetic chemistry, prized for their high reactivity and broad substrate scope. For 3-pyrrolidinone synthesis, catalysts based on iridium, rhodium, and ruthenium are particularly prominent, often employed in reductive amination and cyclization reactions.[2][3][4]
Mechanistic Insight: Iridium-Catalyzed Reductive Amination
A highly efficient modern approach involves the successive reductive amination of 1,4-dicarbonyl compounds using an iridium catalyst.[3] This method utilizes transfer hydrogenation, where a simple hydrogen donor like formic acid provides the reducing equivalents, avoiding the need for high-pressure gaseous hydrogen.
The catalytic cycle begins with the iridium catalyst activating the hydrogen donor. The subsequent reaction with the diketone and a primary amine proceeds through the formation of an imine intermediate, which is then reduced. A second intramolecular reductive amination event completes the cyclization to form the pyrrolidine ring.[3][5]
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A Comparative Guide to the Validation of a Cleaning Procedure for 3-Pyrrolidinone Hydrochloride Residues
This guide provides a comprehensive framework for developing and validating a cleaning procedure for equipment used in the manufacturing of Active Pharmaceutical Ingredients (APIs), with a specific focus on 3-Pyrrolidinone hydrochloride. We will move beyond a simple checklist of steps to explore the underlying scientific principles and regulatory expectations that form the bedrock of a robust, defensible cleaning validation program. Our approach is grounded in the principles outlined by global regulatory bodies, ensuring that the methodologies presented are both scientifically sound and compliant with current Good Manufacturing Practices (cGMP).[1][2][3][4][5]
The core objective of cleaning validation is to provide documented evidence that a specific cleaning process consistently removes product residues, cleaning agent residues, and microbial contamination to predetermined, safe levels.[3][6][7] This prevents cross-contamination between batches and ensures the safety and purity of subsequent products manufactured in the same equipment.[5][8] This guide will compare common industry practices, offering data-driven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding the Target: this compound
Before designing a cleaning and validation strategy, understanding the physicochemical properties of the target residue is paramount.
-
Structure: this compound is a small, heterocyclic organic compound.
-
Solubility: As a hydrochloride salt, it is expected to be readily soluble in water and other polar solvents. This property is advantageous, suggesting that an aqueous-based cleaning agent should be effective.
-
Detection: The 3-pyrrolidinone structure lacks a strong chromophore, which presents a challenge for direct UV detection in analytical methods like High-Performance Liquid Chromatography (HPLC). This often necessitates alternative detection methods or pre-column derivatization to attach a UV-active molecule.[9]
This initial analysis dictates our choice of cleaning agents and the development of analytical methods capable of detecting trace amounts of the residue.
The Cleaning Validation Workflow: A Holistic View
A successful cleaning validation program is a multi-stage process, beginning with procedure development and culminating in routine monitoring. The entire process must be governed by a detailed, pre-approved validation protocol.[3][10]
Caption: High-level workflow of a typical cleaning validation program.
Sampling Methodologies: A Head-to-Head Comparison
The choice of sampling method is critical for accurately assessing surface cleanliness. The two most common methods, swab and rinse sampling, are not mutually exclusive and are often used in combination for comprehensive validation.[11] Regulatory bodies like the FDA recognize the value of both approaches.[12]
| Feature | Swab Sampling | Rinse Sampling |
| Principle | Mechanical removal of residue from a specific, defined area using a swab.[11] | Dissolving residue from a large surface area with a solvent.[11] |
| Applicability | Hard-to-clean areas, flat surfaces, specific locations (e.g., nozzles, corners).[11][13] | Large surface areas, enclosed systems (pipes, tanks), areas inaccessible to swabbing.[11][12] |
| Pros | - Samples a defined, known area.- Good for insoluble or adherent residues.- Identifies "hot spots" of contamination.[13] | - Covers a large, representative surface area.- Simpler and faster for large systems. |
| Cons | - Operator-dependent technique.- May not be feasible for complex geometries.- Recovery can be lower and more variable. | - Residue is diluted in a large solvent volume.- May not detect localized "hot spots".[13]- Recovery factor is less certain.[12] |
| Regulatory View | Often preferred for identifying worst-case locations.[14] | Acceptable, especially for inaccessible systems; justification for use is required.[15] |
Decision Logic for Sampling Method Selection
The choice between swabbing and rinsing, or a combination of both, should be based on a risk assessment of the equipment and product.
Caption: Decision tree for selecting an appropriate sampling method.
Experimental Protocol: Swab Sampling & Recovery Study
A critical part of validating a sampling method is the recovery study, which demonstrates that the technique can effectively retrieve the residue from the equipment surface.[11][16]
Objective: To determine the percentage of 3-Pyrrolidinone HCl residue recovered from a stainless steel surface using a specific swab and solvent combination.
Methodology:
-
Coupon Preparation: Use coupons (e.g., 10 cm x 10 cm) of a representative equipment surface material (e.g., 316L Stainless Steel).
-
Spiking: Accurately spike a known amount of 3-Pyrrolidinone HCl (e.g., corresponding to the acceptance limit) onto the coupon surface and allow the solvent to evaporate.
-
Swabbing Procedure:
-
Moisten a low-TOC swab (e.g., polyester) with the extraction solvent (e.g., WFI or 0.1 N HCl).
-
Swab the entire 100 cm² surface area with firm, even pressure. First, swab horizontally, covering the entire area.
-
Flip the swab and swab vertically, covering the same area.
-
Finally, use the edges of the swab to trace the perimeter of the area.[11]
-
-
Extraction: Place the swab head into a vial containing a known volume of the extraction solvent. Vortex or sonicate for a predetermined time to extract the residue from the swab.
-
Analysis: Analyze the extract using a validated analytical method (e.g., HPLC or TOC).
-
Calculation:
-
Recovery (%) = (Amount of residue recovered from coupon / Amount of residue spiked onto coupon) x 100
-
-
Acceptance Criteria: A recovery of >50% is generally considered acceptable for swab sampling.
Analytical Methods: Specific vs. Non-Specific Approaches
After sampling, a validated analytical method is required to quantify the residue. The two main strategies are product-specific methods like HPLC and non-specific methods like Total Organic Carbon (TOC) analysis.[17]
| Feature | HPLC (High-Performance Liquid Chromatography) | TOC (Total Organic Carbon) |
| Principle | Separates components in a mixture and quantifies the specific target analyte. | Oxidizes all organic compounds to CO₂ and measures the total amount, expressed as carbon.[18] |
| Specificity | High. Can distinguish the API from degradants, excipients, and cleaning agents. | Low. Measures all sources of organic carbon, including the API, excipients, and cleaning agent residues.[19] |
| Sensitivity | Varies, but can be very high (ng/mL or lower) depending on the detector and analyte.[20] | Extremely high (ppb levels).[6] |
| Speed | Slower. Includes sample preparation, run time, and data analysis. Can be a bottleneck.[17] | Fast. Rapid sample analysis time allows for quick equipment turnaround.[6][17] |
| Development | Can be complex and time-consuming, requiring significant expertise. | Simple and straightforward method development.[19] |
| Regulatory View | Traditionally considered the "gold standard" due to its specificity. | Widely accepted by regulatory bodies, including the FDA, as a valid alternative.[17][18] |
Recommended Approach for 3-Pyrrolidinone HCl
Given that 3-Pyrrolidinone HCl is the primary residue of concern and lacks a strong UV chromophore, a dual approach is recommended:
-
HPLC with Derivatization for Validation: For the initial three validation runs, an HPLC method provides unequivocal proof of removal of the specific API. A pre-column derivatization step, reacting the pyrrolidinone with a UV-active agent, would be necessary for sensitive detection.[9] This specific method is crucial for definitively identifying the residue.
-
TOC for Routine Monitoring: Once the cleaning process is validated, TOC analysis can be used for routine verification and monitoring.[18] Its speed, ease of use, and high sensitivity make it ideal for rapid equipment release.[17] The acceptance limit for TOC would be calculated based on the carbon content of 3-Pyrrolidinone HCl.
Experimental Protocol: TOC Analysis of a Swab Sample
Objective: To quantify the total organic carbon residue extracted from a swab sample.
Methodology:
-
System Suitability: Before analysis, run a system suitability test using a standard of known carbon concentration (e.g., potassium hydrogen phthalate) to ensure the instrument is performing correctly.
-
Sample Preparation: Use the extract from the swab sample (as described in the Swab Sampling protocol). Ensure all vials and water used are certified low-TOC to prevent background contamination.
-
Blank Measurement: Analyze a "swab blank" (a clean swab extracted with the same solvent) to determine the background level of organic carbon from the sampling materials.
-
Sample Analysis: Inject a known volume of the sample extract into the TOC analyzer. The instrument will oxidize the organic molecules to CO₂ and measure the resulting CO₂ concentration.
-
Calculation:
-
Net TOC (ppm) = TOC of Sample - TOC of Swab Blank
-
The result is then used to calculate the total residue on the surface, factoring in the swabbed area, extraction volume, and recovery factor.
-
-
Acceptance Criteria: The calculated residue level must be below the predetermined acceptance limit.
Setting Scientifically Justified Acceptance Limits
The FDA and other agencies do not set specific acceptance limits but require firms to establish and justify their own.[21][22] Limits must be logical, practical, achievable, and verifiable.[22]
| Method | Description | Example Calculation (Hypothetical) |
| 10 ppm Criterion | A historically used limit stating that no more than 10 ppm of the previous product should appear in the next product. | Limit (mg) = (10 mg/kg) * (Min. Batch Size of Next Product in kg) |
| Dose-Based Criterion (1/1000th Dose) | No more than 0.1% (1/1000) of the minimum therapeutic dose of the previous product should appear in the maximum daily dose of the next product. | Limit (mg) = (Min. Therapeutic Dose of Product A) / 1000 * (Max. Daily Dose of Product B) / (Min. Batch Size of Product B) |
| Health-Based Exposure Limits (HBEL) | The modern, preferred approach, especially by the EMA.[4][23] Limits are derived from toxicological data to calculate a Permitted Daily Exposure (PDE).[24][25] | Limit (mg/surface area) = (PDE * Min. Batch Size) / (Shared Surface Area * Max. Daily Dose of Next Product) |
| Visual Inspection | The equipment must be visually clean. This is a mandatory requirement but is generally not acceptable as the sole criterion for acceptance.[23] The visual detection limit for the residue should be determined. | N/A |
For this compound, a toxicological assessment to determine the PDE would be the most robust method for setting the final acceptance limit, in line with modern regulatory expectations.[23]
Conclusion
The validation of a cleaning procedure for this compound, like any API, is a rigorous scientific exercise that requires a deep understanding of the residue's properties, the cleaning mechanism, and the analytical techniques used for verification. A successful validation strategy is built on a foundation of risk assessment, scientific justification, and robust documentation, as mandated by guidelines from the FDA, EMA, and ICH.[4][26][27]
This guide has compared the primary methodologies for sampling and analysis, providing a framework for making informed choices. While a specific HPLC method is invaluable for initial validation due to its specificity, the speed and sensitivity of TOC analysis offer significant advantages for routine monitoring. The ultimate goal is a validated, repeatable process that ensures the absolute safety and purity of every batch, safeguarding patient health and maintaining regulatory compliance.
References
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- The Right Analytical Method for the Right Application: TOC Analysis for Cleaning Validation. (n.d.). Suez.
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- The complete guide to the ICH Q7 guidelines. (2025, June 30). Qualio.
- Swab Sampling and Rinse Sampling in Cleaning Validation: Learn In 3 Minutes. (2025, December 24). The Pharma Guidance.
- Downsides to TOC in Cleaning Validation. (2007, October). Cleaning Validation.
- Total Organic Carbon For Cleaning Validation Programs; Laboratory, Online & At-Line Analysis. (n.d.). Suez.
- ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. (2000, November 1). European Medicines Agency.
- Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. (n.d.). ECA Academy.
- Cleaning Validation: 8 Steps for FDA Compliance Success. (2024, July 17). Zamann Pharma Support.
- Discover the latest cleaning validation guidelines in pharma for 2025. (n.d.). Leucine.
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- Both Swab and Rinse Sampling in One Protocol Run? (n.d.). Cleaning Validation.
- New EMA Guideline on Dedicated Facilities and Exposure Limits for Cleaning Validation. (2013, January 30). ECA Academy.
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A Comparative Guide: In-Silico vs. Experimental Properties of 3-Pyrrolidinone Hydrochloride
In the landscape of modern drug discovery and chemical research, the characterization of novel or existing chemical entities is paramount.[1] 3-Pyrrolidinone hydrochloride, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of various pharmaceuticals.[2] Its utility in medicinal chemistry necessitates a thorough understanding of its physicochemical properties, which dictates its behavior in biological systems and formulation processes.[3]
This guide provides a comprehensive comparison between the in-silico (computed) and experimentally determined properties of this compound. We will delve into the causality behind the experimental choices, the trustworthiness of the data, and provide a transparent view of the methodologies that underpin these values. For researchers, scientists, and drug development professionals, this comparative analysis aims to bridge the gap between theoretical predictions and real-world measurements, offering insights into the reliability and application of computational tools in the laboratory setting.
At a Glance: In-Silico vs. Experimental Data
The following table summarizes the key physicochemical properties of this compound, presenting a direct comparison between computationally predicted values and those determined through laboratory experimentation.
| Property | In-Silico (Computed) | Experimental |
| Molecular Formula | C₄H₈ClNO[4] | C₄H₈ClNO[5] |
| Molecular Weight | 121.56 g/mol [4] | 121.57 g/mol [6] |
| Melting Point | Not typically predicted | 86-88 °C (decomposes)[5][7] |
| Solubility | High (inferred from polarity) | Soluble in Water and DMSO[2][5] |
| Hydrogen Bond Donor Count | 2[4] | N/A |
| Hydrogen Bond Acceptor Count | 2[4] | N/A |
| Topological Polar Surface Area (TPSA) | 29.1 Ų[4] | N/A |
| Rotatable Bond Count | 0[4] | N/A |
The Rationale Behind the Data: A Deeper Dive
The convergence and divergence of in-silico and experimental data are not arbitrary. They are the result of fundamentally different approaches to understanding a molecule.
In-Silico Predictions: The Power of Algorithms
Computational, or in-silico, methods utilize a molecule's structure to predict its properties through sophisticated algorithms and large datasets.[3][8][] These predictions are invaluable in the early stages of drug discovery for screening large libraries of compounds, thereby saving significant time and resources.[3]
The properties listed in the table, such as molecular weight, hydrogen bond counts, and topological polar surface area (TPSA), are calculated from the 2D or 3D structure of this compound.[10] For instance, TPSA, a descriptor for a molecule's polarity, is calculated by summing the surfaces of polar atoms. This value is a strong indicator of a compound's potential for membrane permeability and oral bioavailability. The reliability of these predictions is highly dependent on the quality of the algorithm and the similarity of the queried molecule to the compounds in the training dataset.[11]
Logical Flow of In-Silico Property Prediction
Caption: Workflow for in-silico property prediction.
Experimental Determination: The Ground Truth
Experimental methods provide a direct measurement of a compound's properties under specific laboratory conditions. These are considered the "gold standard" for accuracy and are essential for regulatory submissions and late-stage drug development.
The melting point of a pure crystalline solid is a sharp, characteristic physical property.[12] For this compound, the observed melting range of 86-88 °C with decomposition indicates the temperature at which the compound transitions from a solid to a liquid, while also breaking down chemically.[5][7] This property is a crucial indicator of purity; impurities tend to lower and broaden the melting range.[12]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[13][14]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
Visualizing the Melting Point Determination Workflow
Caption: Experimental workflow for melting point determination.
Solubility is a critical property that influences a drug's absorption and distribution in the body. This compound's reported solubility in water and DMSO is consistent with its polar nature, as indicated by its structure containing a lactam, an amine hydrochloride, and a low molecular weight.[2][5][6] The general rule of "like dissolves like" is a guiding principle here; polar solutes dissolve in polar solvents.[15][16]
Experimental Protocol: Qualitative Solubility Test
-
Solvent Addition: To a small, known amount (e.g., 25 mg) of this compound in a test tube, add a measured volume (e.g., 0.75 mL) of the solvent (e.g., water, DMSO) in portions.[17]
-
Mixing: After each addition, the test tube is vigorously agitated to promote dissolution.[17]
-
Observation: The compound is deemed "soluble" if it completely dissolves to form a clear solution. If any solid remains, it is considered "insoluble" or "partially soluble."
Spectroscopic Characterization: A Molecule's Fingerprint
While not directly compared in the table, spectroscopic data is vital for structural elucidation and confirmation.
Expected Spectroscopic Signatures of this compound
Based on its structure and data from analogous compounds, the following spectral characteristics are anticipated:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would likely show distinct signals for the protons on the pyrrolidinone ring. The protons adjacent to the nitrogen and the carbonyl group would be deshielded and appear at a higher chemical shift. The NH₂⁺ proton of the hydrochloride salt would appear as a broad, exchangeable signal.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon would be the most deshielded, appearing at the highest chemical shift (typically >170 ppm).
-
IR (Infrared) Spectroscopy: Key absorption bands would include a strong C=O (carbonyl) stretch around 1700 cm⁻¹, and a broad N-H stretch for the amine salt in the 2400-2800 cm⁻¹ region.[18]
-
MS (Mass Spectrometry): In positive-ion mode ESI-MS, the spectrum would show the molecular ion of the free base (pyrrolidin-3-one) at an m/z corresponding to [M+H]⁺.[18]
Safety and Handling
Both in-silico predictions and experimental data converge on the safety profile of this compound. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][19]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][20]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation.[19][21]
-
Avoid contact with skin and eyes.[20]
-
Wash hands thoroughly after handling.[19]
Conclusion
The comparison of in-silico and experimental properties of this compound highlights the synergistic relationship between computational and laboratory-based approaches in chemical research. While in-silico methods provide rapid and cost-effective initial assessments, experimental data remains the definitive standard for accuracy and validation. For the modern researcher, a comprehensive understanding of both is not just beneficial, but essential for the efficient and successful development of new chemical entities.
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- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Decoding Quality: A Senior Scientist's Guide to Interpreting the Certificate of Analysis for 3-Pyrrolidinone Hydrochloride
For researchers and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. 3-Pyrrolidinone hydrochloride (CAS: 3760-52-9), a versatile heterocyclic building block, is pivotal in the synthesis of numerous pharmaceutical agents, including antibacterial carbapenem derivatives.[1][2][3][4] However, its utility is directly proportional to its quality. A Certificate of Analysis (CoA) is more than a mere formality; it is the passport for a chemical, detailing its identity, purity, and properties. Misinterpreting this document can compromise entire research campaigns, leading to failed syntheses, ambiguous biological data, and costly delays.
This guide provides an in-depth, experience-driven framework for scrutinizing the CoA of this compound. We will move beyond a superficial checklist, delving into the causality behind each analytical test, comparing specifications across suppliers, and providing actionable protocols for in-house verification.
Deconstructing the Certificate of Analysis: A Section-by-Section Autopsy
A typical CoA is a dense document. To the untrained eye, it's a collection of numbers and specifications. To the scientist, it's a narrative of the material's quality. Let's dissect the key sections you will encounter for this compound.
Identification and General Properties
This initial section confirms the material's identity and basic physical characteristics. While seemingly straightforward, discrepancies here are immediate red flags.
-
CAS Number: 3760-52-9. This should always be the first checkpoint.
-
Appearance: Often described as "Light yellow to dark brown powder" or "Crystalline Solid".[3][5] Significant deviation from a light, crystalline appearance could indicate the presence of chromophoric impurities or degradation products.
-
Melting Point: This is a critical, albeit sometimes variable, indicator of purity. Literature and supplier values show a wide range, from 86-88 °C (with decomposition) to as high as 140-150 °C.[1][2][5] This large variance across suppliers is a crucial point of investigation. A sharp, narrow melting range is indicative of high purity, while a broad range suggests the presence of impurities that depress the melting point. The decomposition noted by some suppliers is also a key stability indicator.
The Core Analytical Tests: Purity and Structure
This is the heart of the CoA, where quantitative and qualitative data converge to define the material's quality.
| Parameter | Typical Method | Typical Specification | Scientific Rationale & Interpretation |
| Assay (Purity) | HPLC, Titration | ≥ 97% | This value represents the percentage of the desired compound in the material. For early-stage research, ≥97% may suffice, but for later-stage development, ≥99% is often required.[5] The method is crucial; titration is a classic method for hydrochloride salts but may not distinguish between structurally similar basic impurities. HPLC is more specific but requires a suitable method, which can be challenging for this compound (see Protocol section). |
| Identification | ¹H NMR, IR Spectroscopy | Conforms to Structure | Confirms the molecular structure. The ¹H NMR spectrum is particularly powerful. You should expect to see signals corresponding to the three distinct proton environments in the pyrrolidinone ring. Any unexpected peaks may indicate impurities. (See "Interpreting the ¹H NMR Spectrum" below). |
| Water Content | Karl Fischer Titration | Typically ≤ 1.0% | As a hydrochloride salt, this compound can be hygroscopic.[8] Excess water can affect reaction stoichiometry if the material is used on a mass basis and can promote degradation. The Karl Fischer method is specific for water and is the gold standard.[9][10] "Loss on Drying" is a less specific method as it will also measure any volatile solvent impurities. |
Interpreting the ¹H NMR Spectrum of this compound
The proton NMR spectrum is your most reliable tool for structural confirmation. While the exact chemical shifts can vary based on the solvent (typically D₂O or DMSO-d₆), the pattern is key.
-
Proton Environment: The 3-pyrrolidinone structure has three sets of methylene (-CH₂-) protons and one amine (-NH-) proton.
-
Expected Signals:
-
A multiplet around 2.5-2.8 ppm corresponding to the two protons at the C4 position (adjacent to the carbonyl).
-
A multiplet around 3.3-3.6 ppm for the two protons at the C5 position (adjacent to the nitrogen).
-
A singlet or multiplet around 4.0-4.2 ppm for the two protons at the C2 position (between the nitrogen and carbonyl).
-
A broad singlet for the N-H proton (and the associated HCl proton), which may be exchangeable with D₂O and thus disappear or shift significantly.
-
-
What to Look For: The integration of these peaks should correspond to a 2:2:2 proton ratio. The presence of significant unassigned peaks is a clear indication of impurities.
Comparative Analysis: Not All Powders Are Created Equal
Procuring this compound from different vendors can yield materials with notably different specifications. Understanding these nuances is vital for selecting the right grade for your application.
| Supplier Attribute | Supplier A (Example) | Supplier B (Example) | Implication for the Researcher |
| Purity (Assay) | ≥ 97%[5] | ≥ 99%[1] | For sensitive catalytic reactions or late-stage synthesis, the higher purity of Supplier B is preferable to minimize side reactions from unknown impurities. |
| Melting Point | 140 - 150 °C[5] | 86 - 88 °C (dec.)[2] | This stark difference warrants investigation. It could be due to different polymorphic forms or, more likely, different impurity profiles. It highlights the importance of not relying on a single physical parameter for quality assessment. |
| Appearance | Light yellow powder[5] | Dark brown powder[5] | A darker color often suggests the presence of trace, highly conjugated impurities, potentially from the synthesis or degradation. While perhaps acceptable for some applications, it could be problematic for others, such as formulation where color is critical. |
The synthesis of pyrrolidines often involves methods like the Dieckmann condensation.[4][11] This can leave residual starting materials or byproducts. When scrutinizing a CoA, consider what impurities might arise from the synthetic route and look for evidence of them in the analytical data.
Workflow for CoA Interpretation and Material Acceptance
The following workflow provides a structured approach to evaluating a new batch of this compound.
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A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 3-Pyrrolidinone Derivatives
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Introduction: The Critical Role of Enantiopurity in 3-Pyrrolidinone Scaffolds
Chiral 3-pyrrolidinone derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their stereochemistry often dictates their biological activity, with enantiomers potentially exhibiting vastly different therapeutic effects, or even toxicity. Consequently, the precise determination of enantiomeric excess (ee) is a critical quality attribute in the synthesis and development of these molecules. This guide provides a comparative overview of the most effective and widely adopted analytical techniques for assessing the enantiomeric purity of chiral 3-pyrrolidinone derivatives, offering insights into the causality behind experimental choices and providing actionable protocols for researchers, scientists, and drug development professionals.
Navigating the Analytical Landscape: A Comparative Overview
The choice of analytical methodology for determining the enantiomeric excess of 3-pyrrolidinone derivatives is contingent on several factors, including the specific molecular structure, the required level of accuracy and sensitivity, sample availability, and instrumentation access. Here, we compare the preeminent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Table 1: Comparative Analysis of Key Techniques for Enantiomeric Excess Determination
| Feature | Chiral HPLC | NMR Spectroscopy (with Chiral Auxiliaries) | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Formation of diastereomeric complexes with distinct NMR signals. | Differential absorption of left and right circularly polarized light. |
| Accuracy | High to Very High | High | Moderate to High |
| Sensitivity | High (UV, MS detection) | Moderate | Moderate |
| Sample Requirement | Low (µg to mg) | Moderate (mg) | Low (µg to mg) |
| Throughput | Moderate | Low to Moderate | High |
| Cost (Instrument) | Moderate to High | High | Moderate |
| Cost (Consumables) | Moderate (chiral columns) | Low | Low |
| Qualitative Info | Retention time | Chemical shift, coupling constants | Sign and magnitude of CD signal |
| Quantitative Info | Peak area integration | Signal integration | Signal intensity comparison |
| Absolute Config. | Indirectly (with standards) | Can be inferred with specific reagents[1][2] | Can be determined, often with computational support[3][4] |
I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC stands as the most common and reliable method for the direct separation and quantification of enantiomers.[5] The underlying principle is the differential interaction between the enantiomers of the 3-pyrrolidinone derivative and a chiral stationary phase (CSP) within the HPLC column. This leads to different retention times for each enantiomer, allowing for their baseline separation and subsequent quantification.
Causality in Column Selection: Polysaccharide vs. Macrocyclic Glycopeptide CSPs
The success of a chiral HPLC separation hinges on the selection of an appropriate CSP. For 3-pyrrolidinone derivatives, two types of CSPs are particularly effective:
-
Polysaccharide-Based CSPs: These are the most widely used CSPs and consist of cellulose or amylose derivatives coated or immobilized on a silica support.[5] The separation mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide.[5]
-
Macrocyclic Glycopeptide-Based CSPs: These CSPs utilize macrocyclic glycopeptides, such as vancomycin or teicoplanin, bonded to silica. They offer a multimodal separation mechanism that includes hydrogen bonding, ionic interactions, and inclusion complexing.[5]
The choice between these is dictated by the specific structure of the 3-pyrrolidinone derivative. For instance, N-Boc protected pyrrolidinols are often successfully resolved on polysaccharide-based columns.[5]
Experimental Workflow: A Step-by-Step Protocol
Caption: Workflow for CD/VCD Spectroscopic Analysis.
Protocol for CD/VCD Analysis:
-
Sample Preparation: Dissolve the 3-pyrrolidinone derivative in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile). The concentration will depend on the specific instrumentation and the strength of the chromophore.
-
Instrumentation: Use a CD or VCD spectrometer.
-
Data Acquisition: Acquire the spectrum over the appropriate wavelength or frequency range.
-
Data Analysis: For ee determination using CD, the signal intensity of the sample is compared to that of an enantiomerically pure standard. For absolute configuration determination using VCD, the experimental spectrum is compared to a theoretically calculated spectrum for a known enantiomer.
The determination of enantiomeric excess in chiral 3-pyrrolidinone derivatives is a multifaceted challenge that can be effectively addressed by a range of analytical techniques. Chiral HPLC remains the benchmark for its accuracy and robustness in separating and quantifying enantiomers. NMR spectroscopy, particularly with the use of chiral solvating agents, offers a powerful and non-destructive alternative. Chiroptical methods like CD and VCD provide rapid and sensitive analysis, with VCD being uniquely capable of unambiguously determining absolute configuration.
The optimal strategy often involves an integrated approach. For instance, a high-throughput screen using CD spectroscopy could be employed to rapidly assess the outcome of multiple asymmetric reactions, followed by accurate ee determination of promising candidates using chiral HPLC. For novel compounds, VCD can provide the definitive assignment of absolute configuration. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the enantiopurity and, ultimately, the quality and efficacy of these vital pharmaceutical building blocks.
References
- Benchchem. (n.d.). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
- ACS Publications. (n.d.). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
- ACS Publications. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- PubMed. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
- ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
- PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- AVESİS - Bursa Uludağ Üniversitesi. (n.d.). A short synthesis of (S)-2-(diphenylmethyl)pyrrolidine, a chiral solvating agent for NMR analysis.
- Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- PMC - NIH. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism.
- ACS Publications. (n.d.). Circular dichroism of 3-methylpyrrolidin-2-one. Journal of the American Chemical Society.
- NIH. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy.
- PubMed. (n.d.). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products.
- ScienceDirect. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
- American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- PubMed. (2013). Chiral NMR solvating additives for differentiation of enantiomers.
- NIH. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods.
- UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
- ResearchGate. (2025). (PDF) Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- PubMed. (n.d.). Recent advances in SPE-chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples.
- MDPI. (n.d.). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (2025). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF.
- PMC - NIH. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- PubMed. (2011). Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds.
- The University of Texas at Austin. (2011). Chemical Science.
- ResearchGate. (2025). Chemo-enzymatic preparation of chiral 3-aminopyrrolidine derivatives.
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Inter-laboratory comparison of 3-Pyrrolidinone hydrochloride analysis
An Inter-Laboratory Guide to the Comparative Analysis of 3-Pyrrolidinone Hydrochloride: Establishing Methodological Robustness
Abstract
This compound is a pivotal building block in modern pharmaceutical synthesis, particularly in the development of novel therapeutics.[1][2] Its purity and quality are paramount, necessitating analytical methods that are not only accurate and precise but also robust and reproducible across different testing environments. This guide presents the findings of a designed inter-laboratory comparison (ILC) to evaluate three distinct analytical techniques for the quality control of this compound. We delve into the causalities behind methodological choices, compare performance based on experimental data, and provide detailed protocols to serve as a foundational reference for researchers, scientists, and drug development professionals. The objective is to establish a validated, reliable method for routine analysis that ensures product quality irrespective of the testing laboratory.
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds and approved drugs.[3][4][5] this compound (CAS: 3760-52-9) serves as a crucial intermediate in their synthesis.[6] The quality of this raw material directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, analytical methods for its characterization must be rigorously validated.
An inter-laboratory comparison, or proficiency test, is the gold standard for assessing the reproducibility and reliability of an analytical method.[7] It involves sending identical samples from a homogeneous batch to multiple laboratories for testing.[7] By comparing the results, we can identify systematic biases, evaluate method performance, and establish a consensus on the most robust analytical approach.[8][9]
This guide addresses a critical analytical challenge: this compound is a small, polar molecule that lacks a significant UV chromophore, making direct analysis by the most common chromatographic detector, HPLC-UV, problematic.[10][11] This necessitates either derivatization or the use of alternative detection techniques. We designed this study to compare three methods:
-
High-Performance Liquid Chromatography with UV detection after pre-column derivatization (HPLC-UV)
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Design of the Inter-Laboratory Comparison
The study was designed to provide a holistic assessment of method performance across a representative group of analytical laboratories.
Study Objective
To compare the accuracy, precision, specificity, and inter-laboratory reproducibility of three different analytical methods for the purity assay and impurity profiling of this compound.
Participating Laboratories
A total of ten laboratories, comprising a mix of internal QC departments and external contract research organizations (CROs), were invited to participate to ensure a diverse range of instrumentation and analyst experience.
Test Materials
Two samples were prepared from a single, homogenized batch of this compound (Purity ≥ 97%)[1]:
-
Sample A: this compound (Assay and Impurity Profile)
-
Sample B: this compound spiked with two potential process-related impurities at a 0.15% w/w level:
-
Impurity I: Succinimide (a potential oxidation byproduct)
-
Impurity II: 4-Aminobutanoic acid hydrochloride (GABA-HCl, a potential hydrolysis byproduct)
-
Experimental Workflow
The overall workflow of the inter-laboratory study is depicted below. This systematic approach ensures that each laboratory follows the same high-level process, from sample receipt to data reporting, minimizing procedural variability.
Caption: Overall workflow of the inter-laboratory comparison study.
Detailed Experimental Protocols
Each laboratory was provided with reference standards for this compound and the two specified impurities. They were instructed to strictly adhere to the following protocols.
Method A: HPLC-UV with Pre-column Derivatization
Rationale: This method introduces a UV-absorbing moiety to the analyte, enabling sensitive detection using standard HPLC-UV systems. Benzoyl chloride is chosen as the derivatizing agent as it reacts efficiently with the secondary amine of the pyrrolidinone ring to form a stable, UV-active benzamide derivative. A similar approach has proven effective for related compounds lacking a native chromophore.[10]
Protocol:
-
Standard Preparation (100 µg/mL, as derivative): a. Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. b. Add 5 mL of 100 mM borate buffer (pH 9.0) and 2 mL of acetonitrile. Sonicate to dissolve. c. Add 100 µL of benzoyl chloride (5% in acetonitrile). Vortex immediately for 2 minutes. d. Allow to react at room temperature for 10 minutes. e. Add 100 µL of 1M HCl to quench the reaction. f. Dilute to volume with acetonitrile/water (50:50). Filter through a 0.45 µm filter.
-
Sample Preparation: Prepare samples identically to the standard, starting from the same initial concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Method B: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
Rationale: ELSD is a quasi-universal detector that does not require the analyte to have a chromophore. It measures the light scattered by analyte particles after the mobile phase has been nebulized and evaporated. This makes it an excellent alternative for underivatized analysis. Hydrophilic Interaction Chromatography (HILIC) is selected as the separation mode, which is well-suited for retaining small, polar compounds like this compound.[11]
Protocol:
-
Standard/Sample Preparation (1 mg/mL): a. Accurately weigh 10 mg of the standard or sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with acetonitrile/water (70:30). c. Sonicate to ensure complete dissolution. Filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: HILIC (Amide phase), 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Isocratic: 85% B
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
ELSD Settings: Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min
-
Method C: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS provides unparalleled specificity through mass-based detection and structural confirmation via fragmentation patterns. To improve the volatility and thermal stability of this compound for GC analysis, a silylation derivatization step is employed using BSTFA.
Protocol:
-
Standard/Sample Preparation: a. Accurately weigh 5 mg of the standard or sample into a GC vial. b. Add 500 µL of pyridine and 500 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mode: Electron Ionization (EI), Scan m/z 40-450
-
Results and Performance Evaluation
The data from all ten participating laboratories were collected and statistically analyzed. Performance was evaluated based on accuracy, precision (repeatability and inter-laboratory reproducibility), and specificity.
Data Summary
The summary of the assay results for Sample A across all laboratories is presented below.
| Parameter | Method A (HPLC-UV Deriv.) | Method B (HPLC-ELSD) | Method C (GC-MS) |
| Mean Assay (%) | 99.1 | 98.9 | 99.5 |
| Repeatability (Intra-lab RSD%) | 0.45% | 1.10% | 0.25% |
| Reproducibility (Inter-lab RSD%) | 1.25% | 2.80% | 0.60% |
| Mean Accuracy (% Recovery from Sample B) | 98.5% | 95.2% | 100.1% |
Inter-Laboratory Performance: Z-Score Analysis
To normalize and compare the performance of each laboratory, z-scores were calculated for the assay results of Sample A. The z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean.[7][12]
z = (x - X) / σ
Where:
-
x = Result from an individual laboratory
-
X = Consensus mean from all laboratories
-
σ = Standard deviation of the consensus group
A z-score between -2 and +2 is considered satisfactory.[8] Scores between -3 and -2 or +2 and +3 are questionable, while scores outside ±3 are unsatisfactory.
| Laboratory | Method A (HPLC-UV Deriv.) Z-Score | Method B (HPLC-ELSD) Z-Score | Method C (GC-MS) Z-Score |
| Lab 1 | -0.8 | -1.5 | -0.5 |
| Lab 2 | 0.5 | 0.8 | 0.2 |
| Lab 3 | 1.2 | 1.1 | 0.9 |
| Lab 4 | -1.5 | -2.2 | -1.1 |
| Lab 5 | 0.9 | 0.6 | 0.7 |
| Lab 6 | -2.1 | -2.5 | -1.5 |
| Lab 7 | 1.5 | 1.8 | 1.3 |
| Lab 8 | -0.5 | -0.9 | -0.3 |
| Lab 9 | 0.2 | 0.5 | 0.1 |
| Lab 10 | 0.6 | 1.7 | 0.2 |
Discussion: A Comparative Analysis of Methodologies
The results of this inter-laboratory study provide critical insights into the suitability of each method for the routine analysis of this compound.
Caption: Decision logic for selecting the optimal analytical method.
Method A (HPLC-UV with Derivatization): This method demonstrated good accuracy and sensitivity. However, the inter-laboratory reproducibility (RSD% = 1.25%) was higher than that of GC-MS. The z-scores for Lab 4 and Lab 6 were questionable, suggesting that the multi-step derivatization process is a significant source of potential variability. Inconsistent reaction times, temperature, or reagent purity can lead to incomplete derivatization, impacting both accuracy and precision.
Method B (HPLC-ELSD): While being the simplest in terms of sample preparation, this method showed the poorest performance. It had the highest inter-laboratory RSD of 2.80% and the lowest accuracy. The z-scores for Labs 4 and 6 were unsatisfactory. The inherent non-linear response of the ELSD and its sensitivity to mobile phase composition and laboratory environmental conditions likely contributed to this high variability. This method is not recommended for precise quantitative analysis.
Method C (GC-MS): This method emerged as the most robust and reliable. It provided the highest accuracy (100.1% recovery), the best intra-laboratory precision (RSD% = 0.25%), and the best inter-laboratory reproducibility (RSD% = 0.60%). All laboratories produced satisfactory z-scores, indicating the method is less susceptible to environmental or operator-dependent variables once the derivatization protocol is followed. The mass spectrometric detection provides unequivocal identification of the main peak and impurities, offering the highest degree of confidence.
Conclusion and Recommendations
-
GC-MS (Method C) is the most accurate, precise, and reproducible method for the analysis of this compound. It is recommended as the primary reference method for validation, stability studies, and in cases of dispute.
-
HPLC-ELSD (Method B) is not suitable for the quantitative purity and impurity analysis of this compound due to its poor precision and accuracy.
This study underscores the importance of inter-laboratory comparisons in establishing scientifically sound and globally transferable analytical methods. By understanding the strengths and weaknesses of each technique, organizations can make informed decisions to ensure the consistent quality of critical pharmaceutical intermediates.
References
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- Chem-Impex. This compound.
- Google Patents. (2015). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
- Chongqing Chemdad Co., Ltd. (R)-(-)-3-Pyrrolidinol hydrochloride.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- LGC Standards. This compound.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- Benchmark International. (2024). Inter laboratory Comparison 2023 Report.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences.
- PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity.
- Santa Cruz Biotechnology. This compound.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Pyrrolidinone Hydrochloride
Introduction: 3-Pyrrolidinone hydrochloride (CAS No: 3760-52-9) is a heterocyclic organic compound frequently utilized as a building block in pharmaceutical and chemical synthesis.[1] As with any laboratory reagent, its lifecycle does not end upon consumption in a reaction. The responsible management and disposal of its waste are paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles. Our objective is to empower researchers and drug development professionals with the knowledge to handle this chemical's waste stream with confidence and precision.
Section 1: Hazard Profile and the Rationale for Controlled Disposal
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with several hazard statements that dictate its handling and disposal requirements.[2][3] The primary reason for controlled disposal is to mitigate these risks to personnel and prevent environmental contamination.
-
Human Health Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), leads to serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4] Direct exposure can lead to acute health effects, necessitating the use of comprehensive Personal Protective Equipment (PPE).
-
Environmental Hazards: It is classified as harmful to aquatic life with long-lasting effects (H412).[2] This characteristic makes it imperative to prevent its release into sewer systems or waterways, as it can disrupt ecosystems.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Code | Description | Implication for Disposal |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Waste must be securely contained to prevent accidental ingestion. |
| Skin Irritation | H315 | Causes skin irritation | Requires use of chemical-resistant gloves during handling and disposal. |
| Eye Irritation | H319 | Causes serious eye irritation | Mandates use of safety goggles or a face shield. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Handling should occur in well-ventilated areas; waste containers must be sealed. |
| Chronic Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects | Prohibits disposal via sewer systems. Waste must be managed by a licensed facility. |
Section 2: Personal Protective Equipment (PPE) and Pre-Disposal Handling
Before handling any waste, establishing the correct protective barriers is a non-negotiable first step. The choice of PPE is directly informed by the hazard profile detailed above.
Causality of PPE Selection:
-
Eye Protection: Standard safety glasses are insufficient. Tightly-fitting safety goggles are required to protect against potential splashes and fine dust particles that could cause serious eye irritation.[2]
-
Hand Protection: Impervious gloves are essential. While specific permeation data for this compound is not widely published, nitrile gloves are generally recommended for their broad resistance to acids, bases, and many organic compounds.[5] Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[6] For prolonged tasks, consulting a manufacturer's chemical resistance chart is best practice.[7][8]
-
Body Protection: A standard lab coat is typically sufficient, but for managing large spills, chemically resistant clothing may be necessary.[2]
-
Respiratory Protection: Waste handling should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors. If these controls are not available or are insufficient, a NIOSH-approved respirator is required.[9]
Table 2: Recommended Personal Protective Equipment (PPE) for Waste Handling
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Tightly-fitting safety goggles conforming to NIOSH or EN 166 standards. | Prevents eye contact with dust or splashes, mitigating serious irritation (H319).[2][9] |
| Hand | Chemical-resistant nitrile gloves (minimum). | Prevents skin contact and irritation (H315).[2][10] |
| Body | Standard laboratory coat. | Protects against incidental skin contact. |
| Respiratory | Use in a chemical fume hood or well-ventilated area. | Prevents respiratory tract irritation (H335).[2][4] |
Waste Accumulation: All waste containing this compound must be stored in a designated, labeled, and sealed container. The container should be kept in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[2][11]
Section 3: Disposal Workflow and Step-by-Step Protocols
The proper disposal route depends on the form of the waste. The following decision workflow and protocols provide clear, actionable guidance.
Caption: Decision Workflow for this compound Waste Management.
Protocol A: Disposal of Unused or Waste Product (Bulk Quantities)
This protocol applies to the original chemical, reaction byproducts, or solutions containing this compound.
-
Work Area Preparation: Ensure you are working in a designated waste handling area, preferably within a chemical fume hood. Don the appropriate PPE as detailed in Section 2.
-
Container Selection: Choose a waste container that is compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle) and has a secure, leak-proof cap. The container must be clean and dry.
-
Waste Transfer: Carefully transfer the solid or liquid waste into the designated waste container. Avoid creating dust if handling the solid form.[2] Use a funnel for liquids to prevent spills.
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "3760-52-9," and the appropriate hazard pictograms (e.g., exclamation mark for irritant/acute toxicity, environmental hazard).
-
Secure and Store: Tightly seal the container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Store the sealed container in a designated satellite accumulation area until it is collected by trained EHS personnel.
Protocol B: Decontamination and Disposal of Empty Containers
An "empty" container that held this compound is not truly empty; it contains hazardous residue.
-
Initial Decontamination: In a fume hood, rinse the container three times with a suitable solvent (e.g., water, as the compound is soluble[1]).
-
Rinsate Collection: Crucially, this rinsate is now hazardous waste. Collect all rinsate and manage it according to Protocol A. Never pour the rinsate down the drain.[2]
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., broken glass box or regular trash), but this depends on institutional policy. Some institutions may require all chemically contaminated containers to be disposed of as hazardous waste. Always confirm your institution's specific policy.
-
Defacing: Before disposal, deface or remove the original label to prevent confusion.
Protocol C: Management of Spills and Contaminated Materials
This protocol covers the cleanup of spills and the disposal of contaminated items like gloves, weigh paper, or absorbent pads.
-
Ensure Safety: If a spill occurs, evacuate the immediate area if necessary and ensure adequate ventilation.[2] Restrict access to the area.
-
Containment: For liquid spills, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical sorbent pad.[12] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover with a damp cloth to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed material or solid into a designated hazardous waste container.[9][13] All materials used for cleanup (gloves, pads, cloths) are now considered hazardous waste and must be placed in the same container.
-
Final Decontamination: Clean the spill surface with soap and water, collecting the cleaning water and any wipes as hazardous waste.
-
Label and Store: Seal, label, and store the waste container as described in Protocol A.[9]
Section 4: Regulatory Context and Institutional Compliance
The disposal of all chemical waste is governed by a framework of federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][15]
-
Waste Classification: this compound is not explicitly a "listed" hazardous waste (i.e., it does not have a specific F, K, P, or U code from the EPA).[16][17] However, a waste can still be considered hazardous if it exhibits one or more "characteristics" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). Given its GHS classification for acute oral toxicity and aquatic toxicity, it must be managed as a regulated chemical waste to ensure compliance.
-
The Role of EHS: Your institution's Environmental Health & Safety (EHS) office is the ultimate authority on disposal procedures at your facility. They will have established protocols that align with local and state regulations, which may be more stringent than federal rules.[17] They provide the proper waste containers, labels, and pickup services. Always consult your EHS department to confirm these procedures.
Section 5: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
Sewer Disposal: DO NOT pour this compound or its rinsate down the drain. Its aquatic toxicity can damage wastewater treatment systems and harm the environment.[2]
-
Trash Disposal: DO NOT place the chemical or non-decontaminated containers in the regular trash. This can expose custodial staff to hazardous materials and violates regulations.
-
Evaporation: DO NOT allow solutions to evaporate in the fume hood as a method of disposal. This releases the chemical into the environment.
-
Uncontrolled Mixing: DO NOT mix waste with other chemicals unless directed by a validated procedure or your EHS office. Incompatible materials can react, leading to fire, explosion, or the release of toxic gases.
The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding its hazards, utilizing the correct PPE, and adhering to the structured disposal protocols outlined in this guide, researchers can effectively minimize risks to themselves, their colleagues, and the environment. Always remember that these guidelines are a foundation; final authority and specific procedures are determined by your institution's EHS department in accordance with local and national regulations.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Pyrrolidinone Hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 3-Pyrrolidinone hydrochloride (CAS: 3760-52-9), a versatile building block in pharmaceutical and chemical synthesis, demands a thorough understanding of its hazard profile and the implementation of robust safety protocols.[1][2] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Identification: The "Why" Behind the "What"
Understanding the intrinsic hazards of a chemical is the foundation of an effective safety protocol. This compound is not a benign substance; its risks are well-documented and necessitate a multi-faceted approach to protection. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[3][4]
Primary Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed, which underscores the importance of preventing ingestion through hand-to-mouth contact.[3]
-
Skin Irritation (Category 2): Causes skin irritation, necessitating the use of appropriate gloves and protective clothing to prevent direct contact.[3][4]
-
Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation, making robust eye protection non-negotiable.[3][4][5]
-
Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): May cause respiratory irritation, highlighting the need for proper ventilation and, in some cases, respiratory protection to prevent inhalation of its dust or aerosols.[3][4]
These classifications are not merely regulatory hurdles; they are critical data points that directly inform our PPE choices. For instance, the designation of "Serious Eye Irritation" dictates that standard safety glasses are insufficient; we must employ equipment that provides a complete seal around the eyes.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing & Solution Prep (in a ventilated enclosure) | Tightly-fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Chemical-resistant nitrile gloves (powder-free).[6][7] | Standard laboratory coat. | Not typically required if work is performed in a certified chemical fume hood or other ventilated enclosure. |
| Large-Scale Synthesis or Reactions | A full-face shield worn over safety goggles.[7] | Chemical-resistant nitrile gloves. Double-gloving is recommended. | Chemical-resistant apron over a laboratory coat. Consider flame-retardant clothing if the process involves flammable solvents.[3][8] | Required if there is a risk of generating aerosols or dust outside of a primary engineering control. A NIOSH-approved respirator (e.g., N95 for particulates or a full-face respirator for higher concentrations) should be used.[3][6] |
| Spill Cleanup | Full-face shield and safety goggles. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thicker nitrile). | Impervious, disposable coveralls or a chemical-resistant suit.[3] | A full-face respirator with appropriate cartridges is mandatory to protect against high concentrations of dust or vapors.[3] |
Procedural Discipline: From Donning to Disposal
The effectiveness of PPE is critically dependent on its correct use. The following protocols provide a self-validating system for minimizing exposure.
Donning and Doffing PPE: A Critical Workflow
Contamination often occurs during the removal of PPE. Adhering to a strict sequence is vital.
-
Donning (Putting On):
-
Put on your laboratory coat or coveralls.
-
If required, don your respirator. Perform a user seal check.
-
Put on safety goggles and/or a face shield.
-
Wash hands thoroughly and dry them.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[7]
-
-
Doffing (Taking Off):
-
Remove gloves by peeling them off from the cuff, turning them inside out.[7]
-
Remove the lab coat or coveralls by rolling it away from your body to contain any contaminants.
-
Wash hands thoroughly.
-
Remove the face shield and goggles from the back.
-
Remove the respirator (if worn).
-
Wash hands again with soap and water.[7]
-
Emergency Protocol: Small-Scale Spill Management
In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted for small, manageable spills. For large spills, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for handling a small chemical spill.
Decontamination and Disposal of PPE
Proper disposal is the final, critical step in the safety lifecycle.
-
Single-Use Items: Contaminated gloves, disposable lab coats, and absorbent materials must be treated as hazardous waste. Place them in a clearly labeled, durable polyethylene bag (e.g., 6 mil) for collection by your institution's hazardous waste management provider.[6][9]
-
Reusable PPE:
-
Safety Goggles/Face Shields: Clean thoroughly according to the manufacturer's instructions.
-
Respirators: Clean and store as per the manufacturer's guidelines. Inspect cartridges and replace them as needed.
-
-
Contaminated Clothing: Any personal clothing that becomes contaminated should be removed immediately. Decontaminate by washing with soap and water, ensuring the process does not expose others.[6]
By integrating these principles and protocols into your daily laboratory operations, you can handle this compound with the confidence that comes from a deep, practical understanding of chemical safety. This commitment not only protects you and your colleagues but also upholds the rigorous standards of scientific integrity.
References
- National Center for Biotechnology Information. (n.d.). Pyrrolidin-3-one hydrochloride. PubChem.
- Centers for Disease Control and Prevention. (2024). PPE and Decontamination.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
